molecular formula C11H22N2O2 B2379523 (R)-1-Boc-3-methyl-[1,4]diazepane CAS No. 223644-10-8

(R)-1-Boc-3-methyl-[1,4]diazepane

Cat. No.: B2379523
CAS No.: 223644-10-8
M. Wt: 214.309
InChI Key: GDTFCUXOVITPHU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-3-methyl-[1,4]diazepane (CAS 223644-10-8) is a chiral, seven-membered heterocyclic compound of high value in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate and versatile building block for the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, facilitating further synthetic manipulations. This compound's specific (R)-enantiomer is crucial for creating stereoselective molecules, particularly in the synthesis of potential drugs targeting the central nervous system. For instance, derivatives of 1,4-diazepane have been explored as potent and selective partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR), a promising target for treating conditions such as depression and cerebrovascular disorders . Furthermore, the 1,4-diazepane scaffold is found in other research contexts, including the development of compounds with potential antipsychotic activity . This compound is offered with a typical purity of ≥98% and is supplied as a solid. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFCUXOVITPHU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223644-10-8
Record name tert-butyl (3R)-3-methyl-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-Boc-3-methyl-diazepane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-Boc-3-methyl-diazepane, with the CAS number 223644-10-8, is a chiral saturated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its rigid, seven-membered diazepane core, combined with the stereocenter at the 3-position and the Boc protecting group, makes it a valuable building block for the synthesis of complex molecular architectures. The diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the applications of (R)-1-Boc-3-methyl-diazepane for researchers and scientists in the field of drug discovery.

Chemical and Physical Properties

(R)-1-Boc-3-methyl-diazepane is typically a solid at room temperature and requires storage at 2-8°C in an inert atmosphere, protected from light.[1][3] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for one of the amine functionalities, allowing for selective reactions at the unprotected secondary amine. This strategic protection is fundamental to its utility as a synthetic intermediate.

PropertyValueSource
CAS Number 223644-10-8[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Appearance Solid[4]
Purity ≥98%[1]
Storage 4°C, protect from light[1]
Topological Polar Surface Area (TPSA) 41.57 Ų[1]
logP 1.6053[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
SMILES O=C(OC(C)(C)C)N1CCCN--INVALID-LINK--C1[1]

Synthesis of (R)-1-Boc-3-methyl-diazepane

A practical and scalable synthesis for the enantiomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been developed, which serves as a key intermediate for the Rho-kinase inhibitor K-115. This methodology can be adapted to synthesize the (R)-enantiomer by starting with the corresponding (S)-configured precursor. The key transformation is an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol.

Synthetic Workflow

The synthesis commences with commercially available (S)-2-aminopropan-1-ol to yield the (R)-configured final product. The workflow involves nosyl protection of the primary amine, followed by alkylation with a protected aminoalkyl halide, deprotection, Boc protection, and finally, the key intramolecular cyclization.

G cluster_0 Preparation of Precursor cluster_1 Formation of Diazepane Ring A (S)-2-aminopropan-1-ol B Nosyl-protected amino alcohol A->B NsCl, Base C N-alkylated nosyl amide B->C Protected aminoalkyl halide D Linear diamino alcohol C->D Nosyl deprotection E Boc-protected linear precursor D->E Boc₂O F (R)-1-Boc-3-methyl-diazepane E->F Fukuyama-Mitsunobu Cyclization

Caption: Synthetic workflow for (R)-1-Boc-3-methyl-diazepane.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the (S)-enantiomer and outlines the key steps for preparing (R)-1-Boc-3-methyl-diazepane.[5]

Step 1: Nosyl Protection of (S)-2-aminopropan-1-ol

  • Rationale: The 2-nitrobenzenesulfonyl (nosyl) group is employed as a protecting group for the primary amine. The nosyl group is stable under various reaction conditions and can be readily cleaved under mild conditions, making it ideal for this multi-step synthesis.

  • Procedure:

    • Dissolve (S)-2-aminopropan-1-ol in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for example, triethylamine (TEA), to the solution.

    • Cool the mixture in an ice bath and slowly add a solution of 2-nitrobenzenesulfonyl chloride (NsCl) in DCM.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate to obtain the nosyl-protected amino alcohol.

Step 2: N-Alkylation

  • Rationale: This step introduces the second nitrogen atom and the carbon backbone required for the seven-membered ring.

  • Procedure:

    • The nosyl-protected amino alcohol is alkylated with a suitable three-carbon electrophile bearing a protected amino group, such as N-(3-bromopropyl)phthalimide.

    • The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Deprotection of the Second Amine

  • Rationale: Removal of the phthalimide protecting group is necessary to liberate the second amine for the subsequent Boc protection.

  • Procedure:

    • The phthalimide group is cleaved using hydrazine hydrate in a solvent like ethanol, leading to the formation of the free amine.

Step 4: Boc Protection

  • Rationale: The newly freed primary amine is protected with a Boc group. This is a crucial step to ensure the regioselectivity of the subsequent cyclization, as the nosyl-protected amine is less nucleophilic.

  • Procedure:

    • The diamine is dissolved in a solvent like DCM.

    • Di-tert-butyl dicarbonate (Boc₂O) is added, often in the presence of a base like TEA.

    • The reaction is stirred at room temperature until the starting material is consumed.

Step 5: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Rationale: This is the key ring-forming step. The Fukuyama-Mitsunobu reaction allows for the alkylation of the nosyl-protected sulfonamide with the primary alcohol under mild conditions, forming the diazepane ring.[6][7]

  • Procedure:

    • The Boc-protected linear precursor is dissolved in an appropriate solvent like tetrahydrofuran (THF).

    • Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added.

    • The reaction is typically stirred at room temperature. The Mitsunobu conditions activate the primary alcohol for intramolecular nucleophilic attack by the nosyl-protected amine.

Step 6: Nosyl Deprotection

  • Rationale: The final step is the removal of the nosyl group to yield the desired (R)-1-Boc-3-methyl-diazepane.

  • Procedure:

    • The nosyl group is cleaved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate in a solvent like acetonitrile.[8]

Analytical Characterization

Applications in Drug Discovery

(R)-1-Boc-3-methyl-diazepane and its enantiomer are valuable intermediates in the synthesis of pharmacologically active molecules. The (S)-enantiomer is a key building block for the Rho-kinase inhibitor K-115 (Ripasudil).[5][9] Rho-kinase inhibitors are a class of drugs that have shown therapeutic potential in various diseases, including glaucoma, cardiovascular diseases, and neurological disorders. The diazepane scaffold provides a three-dimensional structure that can be functionalized to achieve high affinity and selectivity for specific biological targets. The methyl group at the chiral center can play a crucial role in establishing key interactions with the target protein, thereby influencing the potency and pharmacokinetic properties of the final drug candidate.

Conclusion

(R)-1-Boc-3-methyl-diazepane is a synthetically versatile and pharmaceutically relevant chiral building block. Its synthesis, leveraging a robust intramolecular Fukuyama-Mitsunobu cyclization, allows for the efficient construction of the diazepane core. The strategic use of orthogonal protecting groups (Boc and nosyl) is central to the successful synthesis. The importance of this scaffold is underscored by its incorporation into clinical candidates like Rho-kinase inhibitors, highlighting the continued significance of diazepine derivatives in modern drug discovery. This guide provides a foundational understanding of the chemical properties and synthesis of (R)-1-Boc-3-methyl-diazepane, which will be of value to researchers engaged in the design and synthesis of novel therapeutics.

References

An In-Depth Technical Guide to (R)-1-Boc-3-methyl-diazepane: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-methyl-diazepane, with the CAS number 223644-10-8, is a chiral cyclic diamine derivative that has garnered significant attention in the field of medicinal chemistry. Its rigid, seven-membered diazepine core, combined with the stereospecific placement of a methyl group, makes it a valuable building block in the synthesis of complex, biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility by allowing for selective manipulation of the diazepine nitrogens, a crucial feature in multi-step synthetic routes.

This technical guide provides a comprehensive overview of (R)-1-Boc-3-methyl-diazepane, from its synthesis and purification to its detailed characterization and application as a key intermediate in pharmaceutical development. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-1-Boc-3-methyl-diazepane is fundamental to its handling, reaction setup, and analytical characterization.

PropertyValueReference
CAS Number 223644-10-8[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Appearance Colorless to light yellow liquid or solid[2]
Boiling Point 288 °C
Density 0.980 g/cm³
Storage 4°C, protect from light[1]
SMILES O=C(OC(C)(C)C)N1CCCN--INVALID-LINK--C1[1]

Synthesis of (R)-1-Boc-3-methyl-diazepane

The asymmetric synthesis of (R)-1-Boc-3-methyl-diazepane is a critical process that establishes the desired stereochemistry for its use in chiral drug synthesis. A robust and scalable method for its preparation involves a key intramolecular cyclization step, the Fukuyama-Mitsunobu reaction.[3] This approach offers high stereochemical control and is adaptable for large-scale production.[3]

Synthetic Strategy Overview

The synthesis commences with a commercially available chiral starting material, (R)-2-aminopropan-1-ol, to install the desired stereocenter. The synthetic pathway involves the sequential protection and functionalization of the starting material to build the linear precursor for the crucial cyclization reaction.

Synthesis_Overview A (R)-2-aminopropan-1-ol B N-Nosyl Protection A->B C N-Alkylation B->C D Nosyl Amide Formation C->D E Fukuyama-Mitsunobu Cyclization D->E F Nosyl Deprotection E->F G Boc Protection F->G H (R)-1-Boc-3-methyl-diazepane G->H

Caption: Synthetic workflow for (R)-1-Boc-3-methyl-diazepane.

Detailed Experimental Protocol (Adapted from a similar synthesis of the (S)-enantiomer)

Step 1: N-Nosyl Protection of (R)-2-aminopropan-1-ol

  • To a solution of (R)-2-aminopropan-1-ol in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine).

  • Cool the mixture to 0°C and add a solution of 2-nitrobenzenesulfonyl chloride portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous acid, followed by brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the N-nosylated intermediate.

Step 2: Intramolecular Fukuyama-Mitsunobu Cyclization

Causality: The Fukuyama-Mitsunobu reaction is employed for the intramolecular cyclization to form the seven-membered diazepine ring.[3] This reaction proceeds via an SN2 mechanism, leading to an inversion of configuration at the alcohol stereocenter. By utilizing a chiral starting material, this inversion is predictable and allows for the formation of the desired stereoisomer of the diazepine. The use of a 2-nitrobenzenesulfonamide is crucial as it is acidic enough to act as a nucleophile in the Mitsunobu reaction.[4]

Fukuyama_Mitsunobu cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products A N-Nosyl diamino alcohol E Formation of Oxyphosphonium Salt A->E B Triphenylphosphine (PPh3) D Activation of PPh3 by DIAD B->D C DIAD or DEAD C->D D->E F Intramolecular SN2 Attack E->F H Triphenylphosphine oxide (TPPO) E->H G Cyclized N-Nosyl diazepane F->G I Reduced DIAD F->I

Caption: Key steps in the Fukuyama-Mitsunobu cyclization.[5][6]

  • Dissolve the N-nosylated diamino alcohol precursor in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃) to the solution.

  • Cool the mixture to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise.

  • Allow the reaction to stir at room temperature for several hours until completion.

  • Concentrate the reaction mixture under reduced pressure.

Step 3: Nosyl Deprotection and Boc Protection

  • The crude cyclized product is then subjected to deprotection of the nosyl group. This can be achieved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

  • Following deprotection, the resulting free amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in a suitable solvent.[7]

  • The final product, (R)-1-Boc-3-methyl-diazepane, is then purified.

Purification and Characterization

Purification

Purification of the final product is crucial to ensure high purity, which is a prerequisite for its use in pharmaceutical synthesis.

Protocol for Purification by Column Chromatography:

  • The crude product from the final step is concentrated and loaded onto a silica gel column.

  • A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified (R)-1-Boc-3-methyl-diazepane.

Challenges in Purification:

A significant challenge in purification is the removal of byproducts from the Mitsunobu reaction, namely triphenylphosphine oxide (TPPO) and the reduced form of DIAD.[8] These byproducts can co-elute with the desired product.

Strategies for Byproduct Removal:

  • Crystallization: In some cases, the byproducts can be removed by crystallization.

  • Precipitation: TPPO can be precipitated by the addition of a Lewis acid such as zinc chloride or calcium bromide.

  • Specialized Chromatography: Utilizing different stationary phases or solvent systems can improve separation.

Chiral Purity Analysis using HPLC:

Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Illustrative Chiral HPLC Method Development:

  • Column Selection: A chiral stationary phase (CSP) is required. Common choices for amine derivatives include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or cyclodextrin-based columns.

  • Mobile Phase Selection:

    • Normal Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.

    • Reversed Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is commonly used.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a doublet), and a series of multiplets for the diazepine ring protons. The chemical shifts and coupling patterns of the ring protons will be complex due to the conformational flexibility of the seven-membered ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group, the methyl carbon, and the carbons of the diazepine ring.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This technique is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 215.18, confirming the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (if the secondary amine is not fully protected), C-H stretches of the alkyl groups, and a strong C=O stretch from the Boc carbonyl group.

Application in Drug Development: Synthesis of Ripasudil (K-115)

(R)-1-Boc-3-methyl-diazepane is a key intermediate in the synthesis of Ripasudil (K-115), a Rho-kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension.[9] The specific stereochemistry of the diazepine moiety is crucial for the pharmacological activity of Ripasudil.

Role in Ripasudil Synthesis

The synthesis of Ripasudil involves the coupling of the deprotected (R)-3-methyl-1,4-diazepane with 4-fluoroisoquinoline-5-sulfonyl chloride.

Ripasudil_Synthesis A (R)-1-Boc-3-methyl-diazepane B Boc Deprotection (e.g., TFA or HCl) A->B C (R)-3-methyl-1,4-diazepane B->C E Coupling Reaction (Base, e.g., Triethylamine) C->E D 4-Fluoroisoquinoline- 5-sulfonyl chloride D->E F Ripasudil (K-115) E->F

Caption: Integration of (R)-1-Boc-3-methyl-diazepane into the synthesis of Ripasudil.

Synthetic Protocol for Ripasudil from (R)-1-Boc-3-methyl-diazepane:

  • Boc Deprotection: The Boc protecting group is removed from (R)-1-Boc-3-methyl-diazepane under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent, to yield the free diamine.[7]

  • Coupling Reaction: The resulting (R)-3-methyl-1,4-diazepane is then reacted with 4-fluoroisoquinoline-5-sulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran.[10]

  • Workup and Purification: The reaction mixture is worked up to remove impurities, and the final product, Ripasudil, is purified, often by crystallization, to yield a high-purity active pharmaceutical ingredient.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-1-Boc-3-methyl-diazepane and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.

  • Reagent Handling:

    • Boc Anhydride (Boc₂O): Can cause skin and eye irritation.

    • Triphenylphosphine (PPh₃): Can be harmful if inhaled or ingested.

    • DIAD/DEAD: These are toxic and potentially explosive. Handle with care and avoid heating.

  • Waste Disposal: Dispose of all chemical waste, including byproducts like triphenylphosphine oxide, in accordance with institutional and local regulations. Special consideration should be given to the disposal of Mitsunobu byproducts.[8]

Conclusion

(R)-1-Boc-3-methyl-diazepane is a strategically important chiral building block in modern medicinal chemistry. Its synthesis, centered around the stereocontrolled Fukuyama-Mitsunobu cyclization, provides access to a key intermediate for the production of pharmaceuticals such as Ripasudil. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for its effective application in research and drug development. The insights provided herein are intended to empower scientists to confidently and efficiently utilize this valuable compound in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of Chiral 1,4-Diazepane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antipsychotics to anticancer agents.[1][2][3] The stereochemistry of these molecules is often critical to their pharmacological activity, making the development of robust and efficient methods for the synthesis of chiral 1,4-diazepane building blocks a paramount objective for researchers in drug discovery and development. This guide provides a comprehensive overview of key synthetic strategies, focusing on the underlying principles, practical considerations, and field-proven protocols for constructing these valuable chiral intermediates.

Introduction: The Significance of the Chiral 1,4-Diazepane Core

The seven-membered 1,4-diazepane ring system offers a flexible yet constrained three-dimensional architecture that is ideal for interacting with biological targets.[4] Its two nitrogen atoms provide key hydrogen bonding points and handles for further functionalization. When a stereocenter is introduced, the ring adopts specific, stable conformations that can profoundly influence binding affinity and selectivity for receptors and enzymes.[5]

The critical role of chirality is exemplified by numerous pharmaceuticals. For instance, the dual orexin antagonist Suvorexant, used for treating insomnia, features a chiral 5-methyl-1,4-diazepane moiety where the stereochemistry is essential for its activity.[6][7] Similarly, various kinase inhibitors and LFA-1 antagonists incorporate this chiral scaffold to achieve high potency and selectivity.[4][8] The growing demand for enantiomerically pure drugs has driven significant innovation in the asymmetric synthesis of these core structures.[9][10]

This guide will explore three primary pillars of modern synthetic strategy:

  • Cyclization from Chiral Pool Precursors: Leveraging naturally occurring chiral molecules, such as amino acids.

  • Asymmetric Cyclization: Inducing chirality during the ring-formation step using catalytic methods.

  • Modern Cyclization Methodologies: Employing powerful reactions like Ring-Closing Metathesis (RCM) for efficient ring construction.

Core Synthetic Strategy I: Cyclization from the Chiral Pool

One of the most direct and reliable approaches to chiral 1,4-diazepanes is to begin with an enantiomerically pure starting material. α-Amino acids are ideal precursors due to their commercial availability in both enantiomeric forms, low cost, and versatile functional handles.

Rationale and Workflow

The general strategy involves a multi-step sequence starting from a protected α-amino acid. The key steps are the sequential introduction of the two nitrogen atoms and the three-carbon backbone required to form the seven-membered ring. A common pathway involves the formation of a linear precursor containing both amine functionalities, followed by an intramolecular cyclization.

The causality behind this choice is clear: by starting with a defined stereocenter (the α-carbon of the amino acid), the chirality is carried through the synthesis, avoiding the need for chiral resolutions or complex asymmetric reactions later on. The primary challenge lies in achieving efficient C-N and C-C bond formations and a high-yielding final cyclization step.

Caption: General workflow for synthesizing chiral 1,4-diazepanes from α-amino acids.

Key Experimental Considerations
  • Protecting Groups: The choice of nitrogen protecting groups (e.g., Boc vs. Cbz) is critical. Orthogonal protecting groups are often necessary to allow for selective deprotection and functionalization of the N1 and N4 positions.

  • Cyclization Conditions: The key ring-forming step, often an intramolecular amide bond formation or reductive amination, must be performed under conditions that favor the 7-membered ring over intermolecular polymerization.[11] High-dilution techniques are frequently employed to promote the desired intramolecular reaction.

  • Lactam Reduction: The resulting chiral 1,4-diazepan-2-one is a versatile intermediate.[8] Reduction of the amide carbonyl, typically with strong reducing agents like LiAlH₄ or BH₃·DMS, provides the fully saturated 1,4-diazepane core.

Core Synthetic Strategy II: Asymmetric Cyclization

This advanced strategy builds the chiral center during the ring-closing event. Intramolecular Asymmetric Reductive Amination (IARA) has emerged as a particularly powerful method, enabling the direct synthesis of enantiomerically enriched 1,4-diazepanes from achiral precursors.[6][7]

Mechanism and Catalysis

The IARA process involves the cyclization of a linear amino-ketone precursor. In the presence of a chiral catalyst and a hydrogen source, the intermediate cyclic imine is reduced stereoselectively to furnish the chiral diazepane.

Catalyst Systems:

  • Transition Metal Catalysts: Ruthenium and Iridium complexes featuring chiral diphosphine and diamine ligands (e.g., Noyori-type catalysts) are highly effective for transfer hydrogenation.[7] These systems are prized for their high turnover numbers and exceptional enantioselectivity.

  • Biocatalysis: Imine Reductases (IREDs) have been successfully engineered to catalyze these transformations with near-perfect enantioselectivity (>99% ee) under mild, aqueous conditions.[6] The availability of enantiocomplementary enzymes allows for selective access to either the (R)- or (S)-enantiomer of the product.[6]

Asymmetric_Reductive_Amination Substrate Linear Amino-Ketone Precursor Cyclization Intramolecular Condensation Substrate->Cyclization Imine Cyclic Imine (Achiral Intermediate) Cyclization->Imine - H₂O Reduction Asymmetric Reduction Imine->Reduction Product_R (R)-1,4-Diazepane Reduction->Product_R Product_S (S)-1,4-Diazepane Reduction->Product_S Catalyst_R Chiral Catalyst (e.g., (R)-selective IRED or Ru-complex) Catalyst_R->Reduction H₂ Source Catalyst_S Chiral Catalyst (e.g., (S)-selective IRED or Ru-complex) Catalyst_S->Reduction H₂ Source

Caption: Pathway for Intramolecular Asymmetric Reductive Amination (IARA).

Protocol: Asymmetric Synthesis of a Suvorexant Intermediate

The synthesis of the insomnia drug Suvorexant provides a landmark example of an industrial-scale IARA.[7]

Step-by-Step Methodology:

  • Precursor Synthesis: The linear amino-ketone precursor is prepared via standard organic transformations.

  • Catalyst Preparation: A solution of the chiral Ruthenium catalyst, such as RuCl--INVALID-LINK--, is prepared in an appropriate solvent.

  • Reductive Amination: The amino-ketone precursor is dissolved in a solvent (e.g., THF) and added to the catalyst solution. A hydrogen source, typically formic acid/triethylamine azeotrope, is added.

  • Reaction Execution: The mixture is heated (e.g., 60 °C) and stirred overnight. The reaction progress is monitored by HPLC or LC-MS.

  • Workup and Isolation: Upon completion, the reaction is quenched, and the product is extracted. Purification via chromatography or crystallization yields the enantiomerically enriched 1,4-diazepane.

MethodCatalystEnantiomeric Excess (ee)YieldReference
IARA Noyori-type Ru-catalyst>95%~94%[7]
Biocatalysis Imine Reductase (IRED)>99%High[6]

Core Synthetic Strategy III: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and versatile C-C bond-forming reaction that has revolutionized the synthesis of cyclic compounds, including 7-membered heterocycles.[12][13] The reaction uses well-defined Ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to cyclize a linear diene precursor, expelling ethylene as the only byproduct.[13]

Advantages and Mechanistic Insight

The primary advantage of RCM is its exceptional functional group tolerance, allowing for the synthesis of complex and highly functionalized diazepane rings that would be challenging to access via other methods.[13] The reaction typically proceeds under mild conditions and is highly efficient.

The catalytic cycle involves the formation of a metallacyclobutane intermediate. The stereochemical outcome (E/Z selectivity) of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions.

Caption: Synthetic workflow for 1,4-diazepanes using Ring-Closing Metathesis (RCM).

Practical Application and Scale-Up

While highly effective, scaling RCM reactions requires careful optimization.[14] Key considerations include:

  • Catalyst Loading: Minimizing catalyst loading (often to ppm levels in process chemistry) is crucial for cost-effectiveness and reducing residual ruthenium contamination in the final product.

  • Solvent and Concentration: Reactions are run under dilute conditions (e.g., 0.02 M) to favor intramolecular RCM over intermolecular polymerization, which can lead to dimer formation.[14]

  • Ethylene Removal: Sparging the reaction with an inert gas like nitrogen helps to drive the equilibrium toward the product by removing the volatile ethylene byproduct.[14]

Conclusion and Future Outlook

The synthesis of chiral 1,4-diazepane building blocks is a dynamic field that continues to evolve. While classical methods based on the chiral pool remain highly relevant and robust, modern catalytic approaches offer unparalleled efficiency and stereocontrol. Asymmetric reductive amination, powered by both transition metal catalysis and biocatalysis, provides a direct and elegant route to these scaffolds. Concurrently, Ring-Closing Metathesis offers a powerful alternative for constructing complex and functionalized diazepane rings.

For researchers and drug development professionals, a deep understanding of these diverse strategies is essential. The choice of synthetic route will depend on factors such as the desired substitution pattern, scale of synthesis, and the availability of starting materials. Future innovations will likely focus on developing even more active and selective catalysts, expanding the substrate scope, and designing more convergent and atom-economical synthetic pathways to accelerate the discovery of next-generation therapeutics based on the remarkable 1,4-diazepane core.

References

An In-Depth Technical Guide to (R)-1-Boc-3-methyl-diazepane: A Key Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of (R)-1-Boc-3-methyl-diazepane, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will dissect its structural formula, explore the strategic importance of its core components—the 1,4-diazepane scaffold, the stereospecific methyl group, and the acid-labile Boc protecting group—and detail its synthesis and application. This document serves as a resource for understanding the molecule's physicochemical properties, spectroscopic signature, and its role as a versatile intermediate in the synthesis of complex pharmaceutical agents.

Molecular Profile and Structural Elucidation

(R)-1-Boc-3-methyl-diazepane is a chiral, N-protected seven-membered heterocycle. Its structure is foundational for creating more complex molecules, where each component serves a distinct and critical purpose in a synthetic strategy.

The molecule's identity is defined by the following key parameters:

IdentifierValue
IUPAC Name tert-butyl (R)-3-methyl-1,4-diazepane-1-carboxylate[1]
CAS Number 223644-10-8[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
SMILES O=C(OC(C)(C)C)N1CCCN--INVALID-LINK--C1[1]

The structure is composed of three primary moieties:

  • The 1,4-Diazepane Core: A seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold provides a flexible, three-dimensional framework distinct from more common five- and six-membered rings.

  • The (R)-3-methyl Group: A methyl substituent at the C3 position with a defined (R) stereochemistry. This chiral center is crucial, as the biological activity of enantiomers can differ dramatically in pharmacological contexts.

  • The 1-Boc Group: A tert-butoxycarbonyl protecting group attached to the nitrogen at the N1 position. This group temporarily masks the reactivity of the secondary amine, allowing for selective chemical modifications elsewhere in a synthetic sequence.

The Strategic Importance of the Constituent Moieties

The 1,4-Diazepane Scaffold: A "Privileged" Structure

The diazepane ring system is recognized in medicinal chemistry as a "privileged scaffold." This term describes molecular frameworks that can bind to multiple, diverse biological targets, thus serving as a rich source for drug discovery.[2][3] The seven-membered ring of diazepane offers a unique conformational profile compared to piperidine or pyrrolidine rings, which can enable novel and potent interactions within a target's binding pocket.[3] Derivatives of diazepane and the related benzodiazepines have demonstrated a wide spectrum of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[4][5][6]

G cluster_targets Biological Targets scaffold 1,4-Diazepane (Privileged Scaffold) sub Functionalization (e.g., Alkylation, Acylation) scaffold->sub Synthetic Modification lib Diverse Chemical Library sub->lib T1 GPCRs lib->T1 Screening T2 Kinases lib->T2 Screening T3 Ion Channels lib->T3 Screening

Caption: The privileged scaffold concept in drug discovery.

The Boc Protecting Group: Enabling Sequential Synthesis

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for the protection of amines.[7][8] Its utility stems from its robustness to a wide range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[9] This acid-lability makes it "orthogonal" to other common protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz group, permitting precise, stepwise synthetic operations on complex molecules.[7]

The Boc group functions by converting the nucleophilic amine into a non-reactive carbamate, preventing it from participating in undesired side reactions.[8][10]

G Start Diazepane with free N1 and N4 amines Protect Boc Protection (Boc)₂O Start->Protect Modify Selective reaction at free N4 amine Protect->Modify N1 is masked Deprotect Boc Deprotection TFA Modify->Deprotect Final Final Product with modified N4 and free N1 Deprotect->Final N1 is revealed

Caption: Workflow illustrating the strategic use of Boc protection.

Stereoselective Synthesis and Protocols

The synthesis of (R)-1-Boc-3-methyl-diazepane must be stereocontrolled to ensure the desired enantiopurity, which is critical for its efficacy as a pharmaceutical intermediate. A practical and efficient route can be adapted from established methods for the synthesis of the (S)-enantiomer, which is a key intermediate for the Rho-kinase inhibitor K-115.[11] This approach utilizes an intramolecular Fukuyama-Mitsunobu cyclization.

Proposed Synthetic Pathway

The synthesis begins with a commercially available chiral starting material, (R)-2-aminopropan-1-ol, to establish the stereocenter.

G A (R)-2-aminopropan-1-ol (Chiral Pool Source) B Step 1: N-Nosylation (NsCl, Base) A->B C N-Nosyl Intermediate B->C D Step 2: N-Alkylation with N-Boc-protected amino alcohol C->D E Linear Diamino Alcohol D->E F Step 3: Fukuyama-Mitsunobu Cyclization (DIAD, PPh₃) E->F G N-Boc, N-Nosyl Diazepane F->G H Step 4: Nosyl Deprotection (Thiophenol, K₂CO₃) G->H I (R)-1-Boc-3-methyl-diazepane (Final Product) H->I

Caption: Stereoselective synthetic route to the target molecule.

Experimental Protocol: Boc Deprotection

A common subsequent step in using this building block involves the removal of the Boc group to enable further reactions at the N1 position.

Objective: To deprotect the N1 amine of (R)-1-Boc-3-methyl-diazepane.

Materials:

  • (R)-1-Boc-3-methyl-diazepane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve (R)-1-Boc-3-methyl-diazepane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Causality: TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, initiating its cleavage into gaseous isobutylene and carbon dioxide, which is thermodynamically favorable.[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected (R)-3-methyl-1,4-diazepane.

Physicochemical and Spectroscopic Data

Understanding the molecule's properties is essential for its application in synthesis and for predicting its behavior in biological systems.

Table of Computed Physicochemical Properties:

PropertyValueSource
Topological Polar Surface Area (TPSA)41.57 Ų[1]
LogP1.6053[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors1[1]

Expected Spectroscopic Signatures: While a spectrum for the (R)-enantiomer is not directly available, data for the corresponding (S)-enantiomer provides an excellent reference, as their NMR spectra will be identical.[12]

  • ¹H NMR:

    • Boc Group: A characteristic sharp singlet integrating to 9 protons will appear around δ 1.40 ppm.[13]

    • Methyl Group: A doublet integrating to 3 protons will be present, coupled to the adjacent proton at the chiral center (C3).

    • Diazepane Ring Protons: A series of complex multiplets will be observed in the δ 1.5-3.8 ppm range, corresponding to the seven protons on the diazepane ring.

  • ¹³C NMR:

    • Boc Group: Two distinct signals are expected: one for the quaternary carbon (~80 ppm) and one for the three equivalent methyl carbons (~28 ppm).[13]

    • Diazepane Ring Carbons: Signals corresponding to the five unique carbons of the diazepane ring will appear in the aliphatic region of the spectrum.

Conclusion and Future Outlook

(R)-1-Boc-3-methyl-diazepane is a high-value chiral building block for medicinal chemistry and drug development. Its structure masterfully combines a conformationally versatile privileged scaffold with the strategic utility of an orthogonal protecting group, all while incorporating a crucial stereocenter. The well-defined synthetic routes and predictable reactivity make it an ideal starting point for generating libraries of novel compounds aimed at a wide array of biological targets. For researchers in the pharmaceutical sciences, a thorough understanding of this intermediate's properties and handling is a gateway to developing next-generation therapeutics.

References

An In-depth Technical Guide to the Molecular Properties of (R)-1-Boc-3-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-methyl-diazepane, a chiral N-Boc protected diazepane derivative, serves as a critical building block in modern medicinal chemistry. Its structural features, particularly the seven-membered diazepane ring and the defined stereocenter, make it a valuable intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of Rho-kinase (ROCK) inhibitors. This guide provides a focused examination of its core molecular properties, centered on the precise determination of its molecular weight. We will deconstruct its molecular formula, detail the calculation based on elemental atomic weights, and contextualize the importance of this fundamental parameter in synthetic and analytical applications.

Compound Identification and Structural Elucidation

Before delving into its quantitative properties, it is essential to establish the precise identity of the molecule.

  • Systematic Name: tert-Butyl (R)-3-methyl-1,4-diazepane-1-carboxylate[1][2]

  • Common Synonyms: (R)-1-Boc-3-methyl-[3][4]diazepane[1][3]

  • CAS Number: 223644-10-8[1][2][3]

The structure of (R)-1-Boc-3-methyl-diazepane is defined by a saturated seven-membered heterocycle containing two nitrogen atoms (a diazepane). A methyl group is attached at the third position with a specific (R) stereochemical configuration. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis used to temporarily mask the reactivity of the amine.

  • SMILES String: O=C(OC(C)(C)C)N1CCCN--INVALID-LINK--C1[3]

  • Molecular Formula: C₁₁H₂₂N₂O₂[2][3][4][5][6]

The Boc group is crucial for synthetic utility, as it allows for selective reactions at other positions of the molecule before its removal under specific acidic conditions. The chirality at the C3 position is fundamental for its application in developing stereospecific drugs.

Physicochemical and Computational Data

A summary of the key physicochemical properties is essential for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₂[2][3][4][5][6]
Molecular Weight 214.30 g/mol [3][4][6]
Appearance Solid[1]
Purity Typically ≥98%[1][3]
Storage Conditions 2-8°C, protect from light[3][7]
Topological Polar Surface Area (TPSA) 41.57 Ų[3]
LogP 1.6053[3]

Definitive Calculation of Molecular Weight

The molecular weight of a compound is a fundamental property derived directly from its molecular formula. It is the sum of the atomic weights of all atoms in one molecule. For (R)-1-Boc-3-methyl-diazepane (C₁₁H₂₂N₂O₂), the calculation is performed as follows.

Protocol: Molecular Weight Calculation
  • Identify Elemental Composition: Deconstruct the molecular formula into its constituent elements and the number of atoms for each:

    • Carbon (C): 11 atoms

    • Hydrogen (H): 22 atoms

    • Nitrogen (N): 2 atoms

    • Oxygen (O): 2 atoms

  • Assign Standard Atomic Weights: Utilize the standard atomic weights for each element.

    • Atomic Weight of C ≈ 12.011 u

    • Atomic Weight of H ≈ 1.008 u

    • Atomic Weight of N ≈ 14.007 u

    • Atomic Weight of O ≈ 15.999 u

  • Calculate Total Mass Contribution per Element:

    • Mass of Carbon = 11 × 12.011 u = 132.121 u

    • Mass of Hydrogen = 22 × 1.008 u = 22.176 u

    • Mass of Nitrogen = 2 × 14.007 u = 28.014 u

    • Mass of Oxygen = 2 × 15.999 u = 31.998 u

  • Sum for Total Molecular Weight:

    • Molecular Weight = 132.121 + 22.176 + 28.014 + 31.998 = 214.309 u

This calculated value, typically rounded to 214.30 g/mol or 214.31 g/mol in supplier catalogs, is critical for all stoichiometric calculations in synthetic protocols.[2][3][6] An accurate molecular weight is the cornerstone of reproducible science, ensuring that molar equivalents are precise, thereby maximizing reaction yields and minimizing impurities. Furthermore, this value is used to verify the compound's identity via mass spectrometry, where the experimentally determined mass-to-charge ratio (m/z) is matched to the theoretical value.

Synthetic and Application Context

The utility of (R)-1-Boc-3-methyl-diazepane is best understood through its role as a key intermediate. For instance, a practical, multikilogram scale synthesis has been developed for its enantiomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is the key intermediate for the Rho-kinase inhibitor K-115 (Ripasudil).[8] The synthesis often involves constructing the chiral diazepane ring through methods like the intramolecular Fukuyama-Mitsunobu cyclization, starting from commercially available chiral precursors like (R)-2-aminopropan-1-ol.[8]

This demonstrates the compound's direct relevance in the drug development pipeline, where precise control over its structure and purity is paramount.

G cluster_0 Synthetic Workflow start Chiral Starting Material ((R)-2-aminopropan-1-ol) cyclization Intramolecular Cyclization & Boc Protection start->cyclization Multi-step synthesis intermediate (R)-1-Boc-3-methyl-diazepane (Key Intermediate) MW = 214.30 g/mol final_steps Deprotection & Further Functionalization intermediate->final_steps Stoichiometric Reaction cyclization->intermediate Isolation & Purification api Final Active Pharmaceutical Ingredient (API) final_steps->api

Caption: Synthetic pathway from starting material to API via the key intermediate.

Conclusion

The molecular weight of (R)-1-Boc-3-methyl-diazepane is definitively established as 214.30 g/mol based on its molecular formula of C₁₁H₂₂N₂O₂. This fundamental parameter is not merely a numerical value but a cornerstone for its practical application in research and development. It governs the stoichiometry of its synthetic transformations and serves as a primary identifier in analytical verification. Understanding this core property is indispensable for any scientist or professional utilizing this versatile chiral building block in the pursuit of novel therapeutics.

References

Navigating the Chiral Landscape: A Technical Guide to the Commercial Availability and Application of (R)-1-Boc-3-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-methyl-diazepane, with CAS Number 223644-10-8, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, seven-membered diazepane core, combined with the stereospecificity of the methyl group at the 3-position and the versatile Boc protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures with defined three-dimensional orientations. This guide provides a comprehensive overview of its commercial availability, elucidates the key synthetic strategies, and delves into its primary applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-1-Boc-3-methyl-diazepane is presented in the table below.

PropertyValue
CAS Number 223644-10-8
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Appearance Typically a solid or oil
Purity Commercially available with ≥98% purity
Solubility Soluble in organic solvents such as chloroform and DMSO
Storage Recommended storage at 2-8°C, protected from light

Commercial Availability and Procurement

(R)-1-Boc-3-methyl-diazepane is readily available from a range of chemical suppliers specializing in building blocks for research and development. When sourcing this reagent, it is crucial to verify the enantiomeric purity, as this is a critical parameter for its intended applications. The table below lists several notable commercial suppliers.

SupplierCatalog Number (Example)Typical PurityNotes
ChemSceneCS-0079658≥98%Offers various pack sizes.[1][2]
BLD PharmBD1419445InquirePart of their extensive building block portfolio.
PharmaffiliatesPA181631003InquireListed as an impurity and intermediate.[3]
ClearsynthCS-ED-42061InquireMarketed as a useful research chemical.
AChemBlockG-600497%Provides IUPAC name and SMILES string.

Note: Catalog numbers and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Strategic Synthesis: A Focus on Stereocontrol

The synthesis of enantiomerically pure (R)-1-Boc-3-methyl-diazepane is a multi-step process where the control of stereochemistry is paramount. While specific, detailed protocols for the (R)-enantiomer are not extensively published in peer-reviewed journals, the well-documented, practical, multi-kilogram scale synthesis of its enantiomer, (S)-1-Boc-3-methyl-diazepane, provides a robust and logical template.[4] The key to the synthesis is the use of a chiral starting material and a reliable cyclization method that preserves the stereochemical integrity of the chiral center.

The logical synthetic pathway for (R)-1-Boc-3-methyl-diazepane commences with the commercially available and relatively inexpensive chiral building block, (R)-2-aminopropan-1-ol.[5][6][7] The synthesis can be dissected into two main stages: the construction of a linear diamino alcohol precursor and the subsequent intramolecular cyclization to form the diazepane ring.

Part 1: Synthesis of the Linear Precursor

The initial steps involve the protection of the amino group of (R)-2-aminopropan-1-ol, followed by the introduction of the second nitrogen atom and the extension of the carbon chain. A critical aspect of this stage is the use of orthogonal protecting groups to allow for selective deprotection later in the synthesis. The use of a nosyl (Ns) group for the second amine is a common strategy, as it can be selectively removed under mild conditions.

Part 2: Intramolecular Cyclization and Final Product Formation

The key ring-forming step is achieved through an intramolecular Fukuyama-Mitsunobu reaction.[4] This reaction is a powerful tool for the formation of cyclic amines from N-protected amino alcohols. The use of a phosphine reagent, such as triphenylphosphine (PPh₃), and an azo reagent, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitates the intramolecular cyclization. The choice of these reagents is critical for achieving high yields and minimizing side reactions. The nosyl group serves as a good activating group for the nitrogen nucleophile in this reaction.

Following the successful cyclization, the nosyl group is selectively removed, typically using a thiol, such as thiophenol, in the presence of a base like potassium carbonate. The final step is the protection of the newly liberated secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield the target molecule, (R)-1-Boc-3-methyl-diazepane.

G cluster_0 Synthesis of (R)-1-Boc-3-methyl-diazepane Start (R)-2-aminopropan-1-ol Step1 Protection & Chain Extension Start->Step1 1. Protection 2. Chain Elongation Intermediate N-protected Diamino Alcohol Step1->Intermediate Step2 Intramolecular Fukuyama-Mitsunobu Cyclization Intermediate->Step2 PPh₃, DIAD Cyclized N-Boc, N'-Ns-3-methyl-diazepane Step2->Cyclized Step3 Selective Deprotection (Nosyl Removal) Cyclized->Step3 Thiophenol, K₂CO₃ Deprotected 1-Boc-3-methyl-diazepane Step3->Deprotected Step4 Boc Protection Deprotected->Step4 Boc₂O This step is part of the initial protection in some routes End (R)-1-Boc-3-methyl-diazepane Deprotected->End

Figure 1. A simplified workflow for the synthesis of (R)-1-Boc-3-methyl-diazepane.

Quality Control and Analytical Characterization

Ensuring the chemical and enantiomeric purity of (R)-1-Boc-3-methyl-diazepane is critical for its use in drug discovery. A combination of analytical techniques is employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the methyl group, the diazepane ring protons, and the bulky tert-butyl group of the Boc protecting group. The integration of these signals should be consistent with the number of protons in the molecule. ¹³C NMR provides information on the carbon skeleton of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.[8][9][10][11][12] A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess (ee). The choice of the chiral column and the mobile phase is crucial for achieving good resolution.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) are commonly used to generate the molecular ion, which is then detected.

Applications in Drug Discovery: A Key Intermediate for Rho-Kinase Inhibitors

The primary and most well-documented application of the enantiomers of 1-Boc-3-methyl-diazepane is in the synthesis of Rho-kinase (ROCK) inhibitors.[4][13][14][15] Specifically, the (S)-enantiomer is a key intermediate in the multi-kilogram production of Ripasudil (K-115), a Rho-kinase inhibitor approved for the treatment of glaucoma and ocular hypertension.[4][13]

Rho-kinases are serine/threonine kinases that play a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, and motility.[14][16] Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathophysiology of several diseases, including cardiovascular disorders, glaucoma, and cancer.[14][16] Therefore, the development of selective ROCK inhibitors is an active area of pharmaceutical research.

The (R)-1-Boc-3-methyl-diazepane is the corresponding key intermediate for the synthesis of the (R)-enantiomer of Ripasudil or other structurally related ROCK inhibitors. The chirality of the 3-methyl-diazepane moiety is critical for the potency and selectivity of the final drug substance, as it dictates the specific interactions with the active site of the Rho-kinase enzyme.

G cluster_1 Role in Rho-Kinase Inhibitor Synthesis Start (R)-1-Boc-3-methyl-diazepane Step1 Deprotection (Boc Removal) Start->Step1 Acidic Conditions (e.g., TFA) Intermediate (R)-3-methyl-diazepane Step1->Intermediate Step2 Coupling with Sulfonyl Chloride Moiety Intermediate->Step2 e.g., Isoquinolinesulfonyl chloride derivative End Active Pharmaceutical Ingredient (e.g., (R)-Ripasudil analog) Step2->End

Figure 2. The pivotal role of (R)-1-Boc-3-methyl-diazepane in the synthesis of Rho-kinase inhibitors.

Safety and Handling

(R)-1-Boc-3-methyl-diazepane should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-1-Boc-3-methyl-diazepane is a commercially accessible and synthetically valuable chiral building block. Its primary significance lies in its role as a key intermediate in the synthesis of potent and selective Rho-kinase inhibitors, a class of drugs with significant therapeutic potential. A thorough understanding of its synthesis, commercial availability, and analytical characterization is crucial for researchers and drug development professionals working in this and related fields of medicinal chemistry. The established synthetic routes, particularly the use of the Fukuyama-Mitsunobu cyclization, provide a reliable pathway to this important chiral molecule, enabling further exploration of its potential in the development of novel therapeutics.

References

Spectroscopic Data for (R)-1-Boc-3-methyl-diazepane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-1-Boc-3-methyl-diazepane in Medicinal Chemistry

(R)-1-Boc-3-methyl-diazepane, with the systematic name (R)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a chiral heterocyclic compound of significant interest in the field of drug discovery and development. Its seven-membered diazepane core is a privileged scaffold found in a variety of biologically active molecules. The presence of a chiral center at the 3-position and the Boc-protecting group on one of the nitrogen atoms make it a versatile building block for the synthesis of complex molecular architectures with specific stereochemistry, which is crucial for optimizing drug-target interactions.

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological effects. Therefore, the ability to synthesize and, equally importantly, to rigorously characterize stereochemically pure compounds like (R)-1-Boc-3-methyl-diazepane is fundamental to modern medicinal chemistry. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to confirm the structure and purity of this important synthetic intermediate. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a framework for the self-validating characterization of this and similar molecules.

Molecular Structure and Key Spectroscopic Correlation Points

The structural integrity of (R)-1-Boc-3-methyl-diazepane is elucidated through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

molecular_structure Molecular Structure of (R)-1-Boc-3-methyl-diazepane N1 N C_Boc C=O N1->C_Boc C2 CH₂ N1->C2 O_Boc O C_Boc->O_Boc tBu C(CH₃)₃ O_Boc->tBu C3 CH(R) C2->C3 Me CH₃ C3->Me N4 NH C3->N4 C5 CH₂ N4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C7->N1

Caption: Ball-and-stick representation of (R)-1-Boc-3-methyl-diazepane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide detailed information about the electronic environment and connectivity of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data of a Boc-Protected Methyl-Diazepane Derivative [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.90 – 3.81m1HCH
3.39 – 3.28m2HCH₂
1.97ddt, J = 12.0, 9.5, 7.4 Hz1HCH₂
1.92 – 1.72m2HCH₂
1.58 – 1.48m1HCH₂
1.45s9HC(CH₃)₃ (Boc)
1.14d, J = 6.3 Hz3HCH₃

Note: The data presented is for a Boc-protected methyl-diazepane as reported in the supplementary information of a research article. While the exact isomer is not explicitly defined as (R)-3-methyl, the data is highly representative.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum reveals several key features that are consistent with the structure of a Boc-protected methyl-diazepane. The large singlet at approximately 1.45 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group. The presence of a doublet at around 1.14 ppm, integrating to three protons, is indicative of a methyl group coupled to a single proton, which is consistent with the methyl group at the C3 position. The complex multiplets in the upfield region (1.48-3.90 ppm) correspond to the seven protons of the diazepane ring. The diastereotopic nature of the methylene protons in the chiral, conformationally flexible seven-membered ring leads to these complex splitting patterns.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-1-Boc-3-methyl-diazepane in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, is appropriate.

  • Data Processing: The acquired free induction decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

Table 2: ¹³C NMR Spectroscopic Data of a Boc-Protected Methyl-Diazepane Derivative [1]

Chemical Shift (δ) ppmAssignment
154.7C=O (Boc)
78.9C (CH₃)₃ (Boc)
52.9CH
46.4CH₂
33.1CH₂
28.7C(C H₃)₃ (Boc)
23.4CH₂
20.7CH₃

Note: As with the ¹H NMR data, this ¹³C NMR data is from a closely related Boc-protected methyl-diazepane derivative.[1]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary structural information. The signal at approximately 154.7 ppm is characteristic of the carbonyl carbon of the Boc group. The quaternary carbon of the tert-butyl group appears around 78.9 ppm, while the three equivalent methyl carbons of the Boc group are observed at about 28.7 ppm. The remaining signals in the aliphatic region correspond to the carbons of the diazepane ring and the C3-methyl group. The specific chemical shifts are influenced by the nature of the substituents and the conformation of the seven-membered ring.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: A high-field NMR spectrometer is used.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 512 to 2048 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

    • Spectral Width: A spectral width of approximately 200-250 ppm is typically used.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands for a Boc-Protected Methyl-Diazepane Derivative [1]

Wavenumber (cm⁻¹)IntensityAssignment
2969, 2875StrongC-H stretching (aliphatic)
1693StrongC=O stretching (urethane carbonyl of Boc group)
1479, 1456MediumC-H bending (CH₂ and CH₃)
1391, 1366MediumC-H bending (gem-dimethyl of Boc group)
1172StrongC-O stretching (urethane)

Note: The IR data corresponds to the same Boc-protected methyl-diazepane derivative as the NMR data.[1]

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The strong absorption band around 1693 cm⁻¹ is characteristic of the carbonyl stretching vibration of the urethane in the Boc protecting group. The strong bands in the 2875-2969 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic methyl and methylene groups. The presence of a strong C-O stretching band around 1172 cm⁻¹ further confirms the presence of the Boc group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

For (R)-1-Boc-3-methyl-diazepane (C₁₁H₂₂N₂O₂), the expected exact mass is 214.1681 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺) would be observed with a mass-to-charge ratio (m/z) very close to the calculated value.

Expected Fragmentation Pattern

Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺), and the loss of the entire Boc group ([M-101]⁺).

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for obtaining high-resolution mass data.

  • Acquisition: The sample solution is introduced into the ESI source at a low flow rate. The instrument parameters (e.g., capillary voltage, cone voltage) are optimized to achieve good ionization and minimal in-source fragmentation for the observation of the molecular ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The measured m/z values are compared to the calculated values to confirm the elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of (R)-1-Boc-3-methyl-diazepane.

spectroscopic_workflow cluster_0 Structural Elucidation cluster_1 Data Analysis and Confirmation start Synthesized (R)-1-Boc-3-methyl-diazepane nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Primary Structure ir IR Spectroscopy nmr->ir Functional Groups ms Mass Spectrometry ir->ms Molecular Weight analysis Correlate Spectroscopic Data ms->analysis confirmation Structure Confirmed analysis->confirmation

Caption: A streamlined workflow for the spectroscopic characterization of (R)-1-Boc-3-methyl-diazepane.

Conclusion

The comprehensive spectroscopic characterization of (R)-1-Boc-3-methyl-diazepane through the synergistic application of NMR, IR, and mass spectrometry provides a robust and self-validating system for confirming its molecular structure and purity. Each technique offers a unique and complementary perspective, and together they form the cornerstone of quality control in the synthesis and application of this valuable chiral building block in drug discovery and development. The protocols and interpretive guidance provided in this technical guide are intended to empower researchers to confidently characterize this and other related molecules with high scientific integrity.

References

1H NMR spectrum of Boc-protected diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Boc-Protected Diazepanes

Introduction

Diazepanes, seven-membered heterocyclic scaffolds containing two nitrogen atoms, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the benzodiazepine class of drugs.[1] In the synthesis of diazepane-based drug candidates, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a workhorse in this context, prized for its stability under a wide range of conditions and its facile removal under mild acidic protocols.[2]

The confirmation of a successful Boc protection is a critical first step in a synthetic sequence, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool. However, the ¹H NMR spectra of Boc-protected diazepanes are often far from simple. They are frequently characterized by signal broadening, complex multiplets, and even the duplication of entire sets of peaks. These complexities arise from dynamic conformational processes inherent to the diazepane ring and the Boc group itself.

This guide provides an in-depth analysis of the ¹H NMR spectral features of Boc-protected diazepanes. We will deconstruct the origins of these complex spectra, moving from the basic signature of the Boc group to the intricate effects of ring inversion and carbamate bond rotation. This document is intended for researchers, scientists, and drug development professionals who seek to move beyond simple peak counting and gain a robust, mechanistic understanding of their NMR data, enabling more confident and accurate structural elucidation.

Part 1: The Foundational Signature of the N-Boc Group

Before delving into the complexities of the diazepane scaffold, it is essential to recognize the unambiguous signals introduced by the Boc protecting group itself. The presence of these characteristic signals is the primary and most reliable indicator of a successful protection reaction.

The most prominent feature is a sharp, intense singlet integrating to nine protons, which corresponds to the chemically equivalent methyl protons of the tert-butyl group.[2] Due to the shielding effect of the local electronic environment, this peak appears in a relatively uncongested upfield region of the spectrum, typically between 1.4 and 1.5 ppm (when using CDCl₃ as the solvent). Its high intensity and sharp singlet nature make it an excellent diagnostic peak for both confirming the presence of the group and for monitoring reaction progress.[2]

Furthermore, the introduction of the electron-withdrawing carbamate moiety induces a downfield shift (deshielding) on the protons attached to the carbon atom alpha to the protected nitrogen.[2][3] By comparing the spectrum of the protected compound to that of the starting amine, a noticeable shift of these α-protons to a lower field can be observed, providing secondary confirmation of the protection event. The N-H proton of the carbamate, if present on the other nitrogen, generally appears as a broad singlet whose chemical shift can be highly dependent on solvent and sample concentration.

Protons Typical Chemical Shift (δ) in CDCl₃ Multiplicity Key Characteristics
tert-butyl (CH₃)₃C-1.4 - 1.5 ppmSinglet (s)Intense, sharp signal integrating to 9H; excellent diagnostic peak.[2]
Protons α to N-Boc~3.0 - 3.8 ppmMultiplet (m)Shifted downfield compared to the unprotected amine.

Part 2: The Dynamic Conformational Landscape of the Diazepane Ring

Seven-membered rings like diazepane are not planar. They are highly flexible and exist as a mixture of rapidly interconverting conformers, often described as boat and twist-boat shapes.[4] This dynamic process, known as ring inversion , can have a profound impact on the ¹H NMR spectrum. The appearance of the signals for the ring's methylene protons depends on the rate of this inversion relative to the NMR timescale.

  • Fast Inversion: At room temperature, the ring inversion is often very rapid. As a result, the distinct magnetic environments of axial and equatorial protons are averaged, and the spectrum shows sharp, time-averaged signals.

  • Slow Inversion: If the inversion is slow (often achieved at low temperatures), protons in axial and equatorial positions become magnetically non-equivalent. This results in more complex spectra where, for example, a single methylene group (-CH₂-) can give rise to two distinct signals, each potentially split further by neighboring protons.

  • Intermediate Inversion: When the rate of inversion is comparable to the NMR timescale, it leads to significant line broadening. The signals for the ring protons may become very broad, sometimes to the point of being indistinguishable from the baseline.

This conformational flexibility can be studied using variable temperature (VT) NMR. By lowering the temperature, one can slow down the ring inversion, moving from a fast-exchange regime (sharp, averaged signals) to a slow-exchange regime (distinct signals for each conformer). The temperature at which the distinct signals merge into a single broad peak is known as the coalescence temperature , which can be used to calculate the energy barrier for the inversion process.[5]

G cluster_fast Fast Exchange (High Temp) cluster_slow Slow Exchange (Low Temp) Conformer_A Boat Conformer (A) Transition_State Transition State Conformer_A->Transition_State ΔG‡ (inversion) Conformer_B Twist-Boat Conformer (B) Conformer_B->Transition_State Transition_State->Conformer_B Averaged NMR Spectrum\n(Sharp Signals) Averaged NMR Spectrum (Sharp Signals) Two Sets of NMR Signals\n(Distinct Conformers) Two Sets of NMR Signals (Distinct Conformers)

Caption: Ring inversion equilibrium of a diazepane ring.

Part 3: The Ubiquitous Challenge of Carbamate Rotamers

A further and often dominant layer of complexity in the ¹H NMR spectra of Boc-protected diazepanes is the presence of rotational isomers , or rotamers . This phenomenon arises from the partial double-bond character of the amide C-N bond within the carbamate group, which restricts free rotation.[6] This restricted rotation leads to two distinct, slowly interconverting conformers: syn and anti.

Because the protons of the diazepane ring are in different spatial orientations relative to the tert-butyl and carbonyl groups in each rotamer, they experience different magnetic environments. If the interconversion between these rotamers is slow on the NMR timescale, a separate set of signals will appear for each proton in the molecule for each rotamer present.[7][8]

This signal duplication is a hallmark of Boc-protected amines and can be initially mistaken for impurities.[9] Key indicators of rotamers include:

  • Nearly all signals in the spectrum are duplicated, including those of the diazepane ring and sometimes even the Boc group itself.

  • The integration ratio between the two sets of signals is often not 1:1.

  • The chemical shift differences between corresponding protons in the two rotamers can vary significantly.

Like ring inversion, the rotameric equilibrium is temperature-dependent. As the temperature is increased, the rate of rotation around the C-N bond increases. Eventually, the coalescence temperature is reached, and the two sets of signals merge into a single, time-averaged set.[8] Advanced techniques like 2D Exchange Spectroscopy (EXSY) can be used to definitively confirm that two peaks arise from the same proton in different rotameric forms by observing cross-peaks that indicate chemical exchange between them.[5][9]

G cluster_rotamers Restricted C-N Bond Rotation cluster_spectrum Resulting ¹H NMR Spectrum Rotamer_Syn syn-Rotamer Rotamer_Anti anti-Rotamer Rotamer_Syn->Rotamer_Anti ΔG‡ (rotation) Two distinct sets of signals\n(Major and Minor Rotamer) Two distinct sets of signals (Major and Minor Rotamer)

Caption: Equilibrium between syn- and anti-rotamers of the N-Boc group.

Part 4: Practical Protocols for Spectrum Acquisition and Analysis

To reliably analyze these complex molecules, a systematic approach to data acquisition is essential. The following protocols are designed to provide a comprehensive dataset for the unambiguous characterization of Boc-protected diazepanes.

Protocol 1: Standard ¹H NMR Acquisition

This protocol is the baseline for initial characterization.

  • Sample Preparation:

    • Dissolve 5-10 mg of the Boc-protected diazepane in ~0.6 mL of a deuterated solvent (CDCl₃ is a common choice). Ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.

    • Allow the sample to equilibrate to the probe temperature (typically 25 °C or 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

  • Data Acquisition:

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[2]

    • Acquire a standard 1D proton spectrum using a 90° pulse. Set the spectral width to cover a range from approximately -1 to 12 ppm.

    • Use a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of at least 2-3 seconds to allow for full magnetization recovery, ensuring accurate integrations.

  • Initial Analysis:

    • Integrate all peaks. Confirm the presence of the Boc singlet at ~1.4-1.5 ppm and verify that its integration corresponds to nine protons relative to other signals.[2]

    • Analyze chemical shifts, multiplicities, and coupling constants to begin assigning signals. Note any significant peak broadening or duplication that may suggest dynamic processes.

Protocol 2: Variable Temperature (VT) NMR for Dynamic Studies

This experiment is crucial for confirming the presence of dynamic equilibria like ring inversion or rotamer interconversion.

  • Initial Setup: Acquire a standard spectrum at room temperature (e.g., 298 K) as described in Protocol 1.

  • High-Temperature Acquisition:

    • Increase the probe temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.).

    • At each temperature, allow the sample to equilibrate for 5-10 minutes. Re-shim the magnetic field.

    • Acquire a ¹H spectrum at each temperature. Observe if duplicated peaks or broad signals begin to sharpen and coalesce into single, averaged peaks.

  • Low-Temperature Acquisition:

    • Cool the probe temperature in increments of 10-15 K below room temperature (e.g., to 283 K, 268 K, etc.).

    • Follow the same equilibration and shimming procedure as above.

    • Acquire a spectrum at each temperature. Observe if broad peaks resolve into sharper, more complex multiplets or if averaged signals decoalesce into multiple distinct sets of signals.

  • Analysis: The changes in the spectra as a function of temperature provide definitive evidence of dynamic processes. The coalescence temperature can be used to estimate the energy barrier (ΔG‡) to the exchange process.[9]

Protocol 3: 2D NMR for Unambiguous Structural Assignment

When the 1D spectrum is complex and overlapping, 2D NMR is indispensable.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically on adjacent carbons).

    • Procedure: Run a standard COSY experiment.

    • Analysis: Off-diagonal cross-peaks connect signals from coupled protons. This allows you to "walk" along the carbon backbone of the diazepane ring, connecting the signals of adjacent -CH₂- groups and confirming the ring structure.

  • ¹H-¹H EXSY (Exchange Spectroscopy) or ROESY/NOESY:

    • Purpose: To identify protons that are undergoing chemical exchange between different magnetic environments (i.e., between rotamers or ring conformers).[5]

    • Procedure: Run a 2D EXSY or ROESY experiment. These experiments are similar to NOESY but are better suited for detecting chemical exchange.

    • Analysis: In addition to through-space NOE correlations, exchange processes will give rise to cross-peaks connecting the same proton in its two (or more) different environments. For example, a cross-peak will appear between the H5α signal of the major rotamer and the H5α signal of the minor rotamer, definitively proving their relationship.[9]

Part 5: Case Study - ¹H NMR of 1-Boc-1,4-diazepane

Let's consider the parent compound, 1-Boc-1,4-diazepane (also known as tert-butyl 1,4-diazepane-1-carboxylate).[10][11] Based on the principles discussed, we can predict and assign its spectral features.

The spectrum typically exhibits a large singlet for the Boc group and a series of complex, often broad multiplets for the ten protons on the diazepane ring. The symmetry of the molecule is broken by the single Boc group, making all five methylene groups potentially non-equivalent.

Assignment Protons Typical Chemical Shift (δ) in CDCl₃ Description & Rationale
Boc Group (CH₃)₃C-~1.45 ppmSharp singlet, characteristic of the protecting group.[2][10]
Ring Protons -N(Boc)-CH₂ -CH₂ -~3.4-3.6 ppmTwo protons adjacent to the N-Boc nitrogen. Deshielded by the carbamate. Often a complex multiplet due to rotamers.
-CH₂ -CH₂ -NH-~1.8-2.0 ppmTwo protons at the C6 position, between the two other methylene groups. Less deshielded.
-CH₂ -NH-CH₂ -~2.8-3.0 ppmFour protons adjacent to the unprotected NH nitrogen. Moderately deshielded.
-N(Boc)-CH₂ -CH₂-CH₂ -~3.2-3.4 ppmTwo protons at the C7 position.
NH Proton -NH -Variable, often broadA broad singlet that may exchange with D₂O.

Note: The exact chemical shifts and appearance can vary due to the dynamic processes discussed. The listed ranges are typical but subject to change based on solvent, concentration, and temperature.

The complexity and broadening of the ring proton signals in the room temperature spectrum of 1-Boc-1,4-diazepane are a direct consequence of the combined effects of ring inversion and the presence of rotamers, which are often in intermediate exchange on the NMR timescale. A VT-NMR study would be essential for a complete characterization of this molecule's solution-state dynamics.

Conclusion

The ¹H NMR spectrum of a Boc-protected diazepane is a rich source of structural and dynamic information. While appearing complex at first glance, a systematic interpretation reveals a detailed picture of the molecule's behavior in solution. The key to successful analysis lies in recognizing the foundational signals of the Boc group and understanding that the observed signal broadening and multiplicity are not artifacts, but rather direct spectroscopic evidence of conformational dynamics—specifically, the flexible nature of the seven-membered ring and the restricted rotation of the carbamate bond. By employing standard and advanced NMR techniques such as VT-NMR and 2D-EXSY, researchers can confidently navigate these complexities, ensuring accurate structural assignment and gaining deeper insight into the conformational preferences of these important pharmaceutical scaffolds.

References

An In-depth Technical Guide to the Stability and Storage of Boc-Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Boc-Diazepanes in Modern Drug Discovery

Boc-diazepanes, specifically derivatives of 1-Boc-1,4-diazepane (also known as tert-butyl 1,4-diazepane-1-carboxylate), are pivotal building blocks in medicinal chemistry and pharmaceutical research.[1] Their unique seven-membered diazepane ring structure, combined with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes them invaluable scaffolds for synthesizing complex bioactive molecules, including novel therapeutic agents.[1][2] The Boc group provides a reliable method for selectively protecting one of the nitrogen atoms in the diazepane ring, allowing for controlled, sequential chemical modifications at the other nitrogen.[3][4]

However, the very features that make the Boc group so useful—its predictable reactivity and ease of removal—also define its stability limitations. For researchers in drug development, a comprehensive understanding of the chemical stability, degradation pathways, and optimal storage conditions of Boc-diazepanes is not merely a matter of good laboratory practice; it is fundamental to ensuring the integrity of synthetic intermediates, the validity of experimental results, and the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of these critical parameters, offering field-proven insights and actionable protocols for scientists and professionals in the field.

Pillar 1: Chemical Stability and Degradation Pathways

The stability of a Boc-diazepane is primarily dictated by the lability of the N-Boc protecting group, which is chemically a carbamate.[5][6] While carbamates are generally considered stable functional groups, the Boc group is specifically designed to be removed under relatively mild acidic conditions.[7][8] This susceptibility is the most significant factor governing the compound's degradation profile.

Acid-Catalyzed Hydrolysis: The Primary Degradation Pathway

The deprotection of a Boc-protected amine is a straightforward acid-catalyzed hydrolysis.[4] The mechanism is initiated by the protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl cation, which then rapidly eliminates a proton to form isobutylene gas. The resulting unstable carbamic acid intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide.[7]

This process can be triggered by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used intentionally for deprotection.[3][4][7] However, inadvertent exposure to acidic conditions in the laboratory—such as acidic co-solvents, impurities in reagents, or even acidic surfaces—can lead to unintended degradation over time.

G cluster_0 Acid-Catalyzed Deprotection BocDiazepane Boc-Diazepane ProtonatedBoc Protonated Intermediate BocDiazepane->ProtonatedBoc + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tert-butyl cation Byproducts Isobutylene + CO₂ ProtonatedBoc->Byproducts FreeDiazepane Free Diazepane CarbamicAcid->FreeDiazepane Decarboxylation CarbamicAcid->Byproducts

Caption: Primary degradation pathway of Boc-diazepanes via acid-catalyzed hydrolysis.

Thermal and Photolytic Stress

While the primary vulnerability is acidic hydrolysis, other stress factors can also contribute to degradation, albeit typically to a lesser extent.

  • Thermal Degradation: High temperatures can promote the thermolytic cleavage of the Boc group.[9] While this often requires temperatures well above standard storage conditions (e.g., >100 °C), prolonged exposure to moderately elevated temperatures (e.g., 40-50°C) can accelerate slow degradation, especially if trace acidic or basic impurities are present.[9] Some Boc-diazepane products have listed boiling points under vacuum, indicating their stability at elevated temperatures is limited.[2][10]

  • Photodegradation: Although the Boc-diazepane structure does not contain strong chromophores that would make it exceptionally light-sensitive, ICH Q1B guidelines for photostability testing should be considered as a standard part of forced degradation studies.[11] Exposure to UV or high-intensity visible light can generate radicals and initiate complex degradation pathways.

  • Oxidative Degradation: The diazepane ring nitrogens can be susceptible to oxidation. Forced degradation studies often employ agents like hydrogen peroxide (H₂O₂) to assess this potential pathway.[11] This can lead to the formation of N-oxides or other oxidative artifacts.

Alkaline Conditions

The Boc group is generally stable under basic conditions, which is a key advantage in its synthetic utility.[8] However, very strong basic conditions combined with high temperatures could potentially lead to hydrolysis of the carbamate, though this is a much less common degradation route compared to acid-catalyzed cleavage.[11]

Pillar 2: Recommended Storage and Handling Conditions

Proper storage is crucial for maintaining the purity and stability of Boc-diazepanes. The recommendations below are synthesized from supplier safety data sheets and established chemical principles.

ParameterRecommended ConditionRationale & Field Insights
Temperature 0-8 °C or Room Temperature (Sealed, Dry)[1][2][12]Refrigeration is often recommended to minimize the rate of any potential degradation reactions.[1][12] For short-term storage, a cool, dry place at room temperature is acceptable if the container is tightly sealed.[2][10]
Atmosphere Inert atmosphere (Argon or Nitrogen); Sealed in dry container[2][10]Many Boc-diazepanes are sensitive to air and moisture.[2][10] Moisture can facilitate hydrolysis, while an inert atmosphere prevents potential oxidative degradation. Always keep containers tightly closed.[13]
Light Store in a dark place, protected from light[2][12]To prevent potential photolytic degradation, amber vials or storage in a light-proof cabinet is strongly advised.
pH Environment Avoid acidic conditionsThe primary degradation pathway is acid-catalyzed hydrolysis. Ensure all glassware, solvents, and spatulas are free from acidic residues. Do not store near volatile acids like HCl or TFA.[4]
Material Compatibility Glass containers; avoid reactive plasticsUse borosilicate glass vials with PTFE-lined caps. Some plastics may contain acidic residues or leach impurities that could initiate degradation.[14]

Pillar 3: Experimental Protocols for Stability Assessment

To ensure the integrity of Boc-diazepanes in research and development, it is essential to employ validated analytical methods to assess stability. Forced degradation studies are a cornerstone of this process, designed to intentionally stress the molecule to identify potential degradants and validate the specificity of analytical methods.[15]

Workflow for a Forced Degradation Study

Caption: General experimental workflow for a forced degradation study of Boc-diazepanes.

Protocol 1: Forced Degradation of 1-Boc-1,4-Diazepane

Objective: To generate potential degradation products and confirm the stability-indicating nature of an HPLC method. The goal is to achieve 5-20% degradation.[11]

Materials:

  • 1-Boc-1,4-diazepane

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water, HPLC grade

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 1-Boc-1,4-diazepane in a 50:50 mixture of ACN and water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2M HCl to achieve a final acid concentration of 0.1M.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2M NaOH to achieve a final base concentration of 0.1M.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at similar time points, neutralize with 0.1M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.[11]

    • Store the solution at room temperature, protected from light, for up to 48 hours.

    • Monitor periodically by HPLC.

  • Thermal Degradation:

    • Place a small amount (5-10 mg) of solid 1-Boc-1,4-diazepane in a vial and heat in an oven at 80°C for 24-48 hours.

    • At the end of the study, dissolve the sample in the mobile phase for HPLC analysis.

  • Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light, to serve as an unstressed control.

Protocol 2: Stability-Indicating HPLC Method for Purity Analysis

Objective: To quantitatively determine the purity of Boc-diazepane and separate it from its primary degradant (the free diazepane).[16]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear ramp to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 5% B (re-equilibration)[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or 220 nm.[16]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the Boc-diazepane sample in the initial mobile phase composition (95:5 Water:ACN with 0.1% TFA) to a concentration of approximately 0.5 mg/mL.[16]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

Rationale for Method Choices:

  • C18 Column: Provides excellent hydrophobic retention for the Boc-protected compound.

  • TFA in Mobile Phase: The acidic pH sharpens peaks and ensures the free amine degradant is protonated and elutes properly.

  • Gradient Elution: Necessary to elute the highly retained Boc-diazepane while ensuring the more polar, deprotected diazepane elutes earlier with good peak shape.

  • UV Detection: The carbamate and amide bonds within the molecule allow for detection at low UV wavelengths.

Conclusion

The stability and proper storage of Boc-diazepanes are governed by fundamental principles of organic chemistry, centered on the acid-lability of the Boc protecting group. By understanding the primary degradation pathways—acid hydrolysis, thermal stress, and oxidation—researchers can implement robust storage and handling protocols to preserve the integrity of these critical reagents. The implementation of systematic stability assessments, including forced degradation studies and the use of validated, stability-indicating HPLC methods, provides an essential framework for quality control. Adherence to these principles and protocols will ensure the reliability of experimental outcomes and contribute to the successful advancement of drug discovery and development programs.

References

Methodological & Application

Enantioselective Synthesis of (R)-1-Boc-3-methyl-diazepane: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Diazepanes in Drug Discovery

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from central nervous system agents to kinase inhibitors. The introduction of a stereocenter, as in (R)-1-Boc-3-methyl-diazepane, adds a layer of complexity and specificity that is crucial for modern drug development. Enantiomerically pure compounds are essential for improving therapeutic efficacy and reducing off-target effects. This document provides a comprehensive guide to the enantioselective synthesis of (R)-1-Boc-3-methyl-diazepane, a key building block for the synthesis of various pharmaceutical candidates. The presented methodology is robust, scalable, and relies on a key intramolecular Fukuyama-Mitsunobu cyclization to establish the chiral seven-membered ring.

Synthetic Strategy: A Multi-Step Approach to Enantiopurity

The successful synthesis of (R)-1-Boc-3-methyl-diazepane hinges on a carefully planned multi-step sequence that begins with a commercially available chiral starting material to ensure the desired stereochemistry in the final product. The overall synthetic workflow is depicted below.

G A 1. (R)-2-aminopropan-1-ol (Starting Material) B 2. N-Alkylation with 3-bromopropanol A->B Introduction of diazepane backbone C 3. N-Nosylation B->C Activation for cyclization D 4. Intramolecular Fukuyama-Mitsunobu Cyclization C->D Key ring-forming step E 5. N-Nosyl Deprotection D->E Removal of activating group F 6. N-Boc Protection E->F Installation of final protecting group G (R)-1-Boc-3-methyl-diazepane (Final Product) F->G G cluster_0 Fukuyama-Mitsunobu Cyclization Mechanism A 1. Activation of Alcohol with PPh₃ and DIAD B 2. Formation of Alkoxyphosphonium Salt A->B C 3. Intramolecular SN2 Attack by Nosyl Amide Anion B->C D 4. Ring Closure and Release of Ph₃PO C->D E Cyclized Product D->E

Application Notes and Protocols for the Boc Deprotection of 3-Methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing molecules for pharmaceuticals and agrochemicals. Its widespread use is attributed to its stability under a range of conditions and its facile, selective removal under acidic conditions. This application note provides a comprehensive guide to the deprotection of Boc-protected 3-methyl-diazepane, a saturated seven-membered heterocyclic amine. We delve into the mechanistic underpinnings of acid-catalyzed deprotection, present a detailed and optimized experimental protocol, discuss critical parameters, and outline robust analytical and work-up procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for this crucial synthetic transformation.

Introduction: The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an indispensable tool for amine protection in multi-step organic synthesis.[1] Its popularity stems from its ease of introduction and its remarkable stability towards nucleophilic attack, basic hydrolysis, and catalytic hydrogenation.[1][2] The removal of the Boc group is most commonly achieved under acidic conditions, which allows for orthogonal deprotection strategies in the presence of other protecting groups like Cbz (sensitive to hydrogenolysis) and Fmoc (sensitive to base).[2]

The substrate of interest, 3-methyl-diazepane, represents a class of cyclic diamines that are prevalent scaffolds in medicinal chemistry. The methyl group at the 3-position introduces a degree of steric hindrance that must be considered when selecting a deprotection strategy.[3] Therefore, a robust and efficient protocol is essential for advancing synthetic routes that incorporate this valuable building block.

Mechanistic Rationale for Acid-Catalyzed Deprotection

The cleavage of the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is a well-established E1 elimination reaction.[2][4][5] The process can be broken down into the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[5][6] This initial step activates the carbamate for cleavage.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation), carbon dioxide (CO₂), and the free amine.[4][6][7]

  • Fate of the Tert-butyl Cation: The highly reactive tert-butyl cation can be trapped by a nucleophile, deprotonate to form isobutylene gas, or in some cases, alkylate sensitive functional groups on the substrate or other molecules in the reaction mixture.[4][8]

  • Amine Salt Formation: In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4][6]

The generation of gaseous byproducts (CO₂ and isobutylene) necessitates that the reaction is not performed in a sealed system.[4]

Diagram of the Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_0 Reaction Steps Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Amine_Salt Amine Salt Free_Amine->Amine_Salt + H⁺ Isobutylene Isobutylene + CO₂ tBu_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Recommended Protocol: TFA-Mediated Deprotection

For the deprotection of 3-methyl-diazepane, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective and is a standard method for this transformation.[9][10][11]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Boc-3-methyl-diazepane≥95% PurityCommercial Source
Dichloromethane (DCM), anhydrousACS GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Diethyl ether, anhydrousACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionLaboratory GradeIn-house prep
Brine (Saturated NaCl solution)Laboratory GradeIn-house prep
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Round-bottom flaskStandard Glassware---
Magnetic stirrer and stir barStandard Equipment---
Ice bathStandard Equipment---
Rotary evaporatorStandard Equipment---
Separatory funnelStandard Glassware---
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Boc-3-methyl-diazepane (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This is particularly important for substrates that may be sensitive to the exothermic nature of the acid addition.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM and TFA by volume.[12]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The progress of the deprotection should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][13] On a silica gel TLC plate, the product (free amine) will have a significantly lower Rf value than the Boc-protected starting material due to its increased polarity.[13] Staining with ninhydrin can be used to visualize the amine product.[13]

  • Work-up - Isolation of the TFA Salt:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]

    • To the resulting oil, add cold diethyl ether to precipitate the 3-methyl-diazepane as its trifluoroacetate salt.[6]

    • Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum.

  • Work-up - Isolation of the Free Amine:

    • After removing the volatiles in vacuo, dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.[1]

    • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.[1][14] Continue washing until the evolution of CO₂ ceases.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free 3-methyl-diazepane.[1]

Experimental Workflow Diagram

workflow cluster_workflow Boc Deprotection Workflow cluster_workup_options Work-up Options start Dissolve Boc-3-methyl-diazepane in DCM cool Cool to 0°C start->cool add_tfa Add TFA cool->add_tfa react Stir at RT (1-3h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up monitor->workup salt Isolate TFA Salt (Precipitate with Et₂O) workup->salt Option 1 free_amine Isolate Free Amine (Base Wash & Extraction) workup->free_amine Option 2

Caption: Experimental workflow for Boc deprotection.

Alternative Deprotection Methods

While TFA/DCM is a robust system, other acidic conditions can also be employed for Boc deprotection. The choice of reagent can be influenced by the presence of other acid-sensitive functional groups or downstream synthetic considerations.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
HCl in Dioxane 4 M solution, room temp, 30 min - 4 hOften provides a crystalline hydrochloride salt, good for purification.[15][16]Dioxane is a suspected carcinogen and should be handled with care.[17]
HCl in Methanol Generated in situ or as a solution, RTCan be prepared easily in the lab.[18]Potential for esterification if carboxylic acids are present.
Aqueous H₃PO₄ In an organic solvent like THFMilder, more environmentally benign option.[19]May require longer reaction times or heating.
Thermal High temperatures (e.g., 180-230 °C) in solvents like MeOH or TFECan be useful for selective deprotection in some cases.[20]Requires specialized equipment (e.g., for continuous flow).[20]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring indicates incomplete conversion, the reaction time can be extended, or a slight excess of TFA can be added. For sterically hindered amines, gentle heating may be required, but this should be approached with caution to avoid side reactions.[3]

  • Side Reactions: The tert-butyl cation generated during the reaction is electrophilic and can alkylate nucleophilic residues.[8] While less of a concern for simple substrates like 3-methyl-diazepane, for more complex molecules containing electron-rich aromatic rings or sulfur-containing groups, the addition of a scavenger like triisopropylsilane (TIS) or anisole may be necessary.[5]

  • Solvent Choice: While DCM is common, other solvents like ethyl acetate can be used.[21] For large-scale synthesis, greener solvent alternatives should be considered.[17]

  • Work-up: The choice between isolating the amine as a salt or as the free base depends on the subsequent synthetic step. The salt is often a more stable, crystalline solid, while the free base may be an oil. If the free amine is desired, thorough washing to remove all acidic residues is crucial.[14]

Conclusion

The deprotection of Boc-3-methyl-diazepane is a straightforward yet critical transformation in many synthetic endeavors. The use of trifluoroacetic acid in dichloromethane provides a reliable and efficient method for achieving this goal. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing appropriate analytical and work-up techniques, researchers can confidently and successfully deprotect this and similar cyclic amines, paving the way for the synthesis of complex and valuable molecules.

References

Application Note & Protocol: Selective N-alkylation of (R)-1-Boc-3-methyl-diazepane via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Functionalized Diazepane Scaffolds

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including agents targeting the central nervous system.[1] Specifically, chiral derivatives such as (R)-1-Boc-3-methyl-diazepane serve as valuable building blocks for creating complex molecules with precise three-dimensional architectures, a critical factor in optimizing drug-target interactions. The functionalization of the secondary amine at the N-4 position allows for the introduction of diverse substituents, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).

This guide provides a comprehensive overview and a field-proven protocol for the N-alkylation of (R)-1-Boc-3-methyl-diazepane. We will focus on reductive amination, a highly reliable and selective method that offers significant advantages over direct alkylation with alkyl halides, which can be complicated by overalkylation.[2][3] The protocol is designed for researchers in synthetic chemistry and drug development, offering insights into the causality of experimental choices to ensure robust and reproducible outcomes.

Strategic Approach: Why Reductive Amination?

The N-alkylation of a secondary amine can be approached in several ways. While direct alkylation with an alkyl halide seems straightforward, it carries a significant risk of forming a quaternary ammonium salt, especially with reactive alkylating agents. Reductive amination, conversely, is a two-step, one-pot process that offers superior control.[4] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild and selective reducing agent.[5]

The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) would reduce the carbonyl compound directly and cleave the Boc protecting group. Sodium borohydride (NaBH₄) can also reduce the starting aldehyde or ketone.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for this transformation.[5] Its steric bulk and reduced reactivity allow it to selectively reduce the protonated iminium ion intermediate much faster than the neutral carbonyl compound, leading to high yields of the desired N-alkylated product with minimal side reactions.[2][7] The tert-butyloxycarbonyl (Boc) protecting group is stable under these mildly acidic to neutral conditions, ensuring its integrity throughout the transformation.[8]

Reaction Mechanism & Workflow

The overall process involves the condensation of the secondary amine with a carbonyl compound to form an iminium ion, which is subsequently reduced by a hydride source.

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction A (R)-1-Boc-3-methyl-diazepane C Iminium Ion Intermediate A->C + B Aldehyde/Ketone (R'-C(O)-R'') B->C D H₂O C->D - F N-Alkylated Product C->F Reduction E Sodium Triacetoxyborohydride (NaBH(OAc)₃) E->F G Boron Byproducts F->G +

Caption: Mechanism of Reductive Amination.

The experimental procedure follows a logical sequence from reactant mixing to product isolation and verification.

G prep Reactant Preparation (Diazepane, Carbonyl, Solvent) stir Stir at Room Temp (Imine/Iminium Formation) prep->stir add Portion-wise Addition of NaBH(OAc)₃ stir->add monitor Reaction Monitoring (TLC / LC-MS) add->monitor quench Aqueous Work-up (e.g., sat. NaHCO₃) monitor->quench Upon Completion extract Organic Extraction (e.g., DCM or EtOAc) quench->extract purify Purification (Flash Chromatography) extract->purify char Characterization (NMR, MS) purify->char

Caption: Experimental Workflow for N-Alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of (R)-1-Boc-3-methyl-diazepane with an aldehyde.

Materials & Reagents:

  • (R)-1-Boc-3-methyl-diazepane (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.5 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-1-Boc-3-methyl-diazepane (1.0 eq.). Dissolve it in anhydrous DCE or DCM (approx. 0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1-1.5 eq.) to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.[4] For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq.) can be beneficial.[7]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq.) to the mixture in portions over 10-15 minutes. The addition can be slightly exothermic. Maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the consumption of the starting material by TLC or LC-MS until the reaction is complete.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

Tabulated Data: Reaction Conditions

The following table provides a guideline for adapting the protocol to various carbonyl substrates.

Carbonyl SubstrateExampleEquivalentsReducing Agent (eq.)Typical SolventNotes
Aliphatic AldehydePropanal1.1 - 1.2NaBH(OAc)₃ (1.5)DCE, DCMReaction is typically fast (2-4 hours).
Aromatic AldehydeBenzaldehyde1.1 - 1.2NaBH(OAc)₃ (1.5)DCE, THFGenerally clean reactions.[7]
Aliphatic KetoneAcetone1.5 - 2.0NaBH(OAc)₃ (2.0)DCEReaction may be slower; catalytic acetic acid can be used.[2]
Cyclic KetoneCyclohexanone1.2 - 1.5NaBH(OAc)₃ (1.5)DCE, THFGood yields are generally observed.[9]

Product Characterization

Confirmation of the N-alkylated product structure is achieved through standard spectroscopic methods.

  • ¹H NMR: The most telling signal is the appearance of new protons corresponding to the newly introduced alkyl group. For example, if alkylating with benzaldehyde, a new benzylic CH₂ group will appear as a singlet or AB quartet around 3.5-4.0 ppm, along with aromatic protons. The protons on the diazepane ring will also show shifts compared to the starting material.

  • ¹³C NMR: Appearance of new signals in the aliphatic or aromatic region corresponding to the new alkyl group. The carbons adjacent to the N-4 nitrogen will also experience a shift.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) will correspond to the calculated mass of the desired N-alkylated product, confirming the addition of the alkyl group.

Subsequent Steps: Boc Group Deprotection

The Boc group is a robust protecting group that is readily removed under acidic conditions to liberate the free amine for further synthetic transformations.[10]

Common Deprotection Protocols:

  • TFA/DCM: Dissolving the N-Boc protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours is a common and effective method.[11]

  • HCl in Dioxane/Methanol: A solution of 4M HCl in 1,4-dioxane or methanol can also be used to achieve clean deprotection.[10]

Following deprotection, an aqueous basic work-up is typically required to neutralize the resulting ammonium salt and isolate the free amine product. The generation of a tert-butyl cation during deprotection can sometimes lead to side reactions, which can be suppressed by using a scavenger like anisole or triethylsilane.[8]

References

Application Notes and Protocols for Coupling Reactions Using (R)-1-Boc-3-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (R)-1-Boc-3-methyl-diazepane in Modern Drug Discovery

(R)-1-Boc-3-methyl-diazepane, with the full chemical name (R)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a chiral seven-membered heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, conformationally defined structure, coupled with the presence of a stereocenter and a protected secondary amine, makes it a valuable synthon for introducing specific three-dimensional features into drug candidates. The diazepane core is a privileged scaffold found in a variety of biologically active compounds, and the ability to introduce chirality at the 3-position allows for the fine-tuning of molecular interactions with biological targets.

The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a strategic handle for regioselective functionalization. This allows for the selective coupling at the unprotected secondary amine, followed by subsequent deprotection and further modification at the other nitrogen, enabling the synthesis of diverse and complex molecular architectures. The enantiomer of this compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a key intermediate in the synthesis of the Rho-kinase inhibitor K-115, highlighting the therapeutic relevance of this molecular framework.[1][2]

This guide provides a comprehensive overview of the application of (R)-1-Boc-3-methyl-diazepane in palladium-catalyzed cross-coupling reactions, with a focus on the Buchwald-Hartwig amination for the formation of C-N bonds. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively utilize this versatile building block in their synthetic endeavors.

Core Principles: Palladium-Catalyzed C-N Cross-Coupling of (R)-1-Boc-3-methyl-diazepane

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and materials.[3][4] This reaction involves the palladium-catalyzed coupling of an amine with an aryl or vinyl halide or pseudohalide (e.g., triflate).[5] The key to a successful Buchwald-Hartwig amination lies in the choice of the palladium precursor, the ligand, the base, and the solvent.

For the N-arylation of (R)-1-Boc-3-methyl-diazepane, the reaction proceeds via a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by coordination of the diazepane to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[6]

The choice of ligand is critical for the efficiency and scope of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.[4]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Amine (-L) Ar-Pd(II)-X(L)(Amine) [Ar-Pd(II)-X(L)(Amine)] Amine_Coordination->Ar-Pd(II)-X(L)(Amine) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(Amine)->Deprotonation Ar-Pd(II)-N(L) Ar-Pd(II)-N(L) Deprotonation->Ar-Pd(II)-N(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-N(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Amine N-Arylated Product Reductive_Elimination->Ar-Amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols: N-Arylation of (R)-1-Boc-3-methyl-diazepane

The following protocol provides a general procedure for the Buchwald-Hartwig amination of (R)-1-Boc-3-methyl-diazepane with an aryl bromide. This protocol is based on established methods for the N-arylation of cyclic amines and should serve as a good starting point for optimization.[7]

Materials and Reagents
  • (R)-1-Boc-3-methyl-diazepane

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

  • Anhydrous workup and purification solvents: Diethyl ether, Ethyl acetate, Hexanes, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas atmosphere (Argon or Nitrogen)

Detailed Step-by-Step Protocol

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Oven-dry glassware and cool under inert gas. Reagents 2. Add Pd precursor, ligand, and base to the flask. Setup->Reagents Purge 3. Evacuate and backfill with inert gas (3x). Reagents->Purge Add_Reactants 4. Add (R)-1-Boc-3-methyl-diazepane, aryl bromide, and solvent. Purge->Add_Reactants Heating 5. Heat the reaction mixture to the desired temperature. Add_Reactants->Heating Monitoring 6. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling 7. Cool the reaction to room temperature. Monitoring->Cooling Filtration 8. Dilute with ether and filter through Celite. Cooling->Filtration Extraction 9. Wash the filtrate with sat. NaHCO₃ and brine. Filtration->Extraction Drying 10. Dry the organic layer over Na₂SO₄. Extraction->Drying Purification 11. Concentrate and purify by column chromatography. Drying->Purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.2-2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reactants: Under a positive pressure of inert gas, add (R)-1-Boc-3-methyl-diazepane (1.0 equivalent), the aryl bromide (1.0-1.2 equivalents), and anhydrous solvent (e.g., toluene, 0.1-0.5 M).

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated (R)-1-Boc-3-methyl-diazepane.

Data Presentation: Representative Reaction Parameters
ParameterConditionRationale/Comment
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Both are common and effective Pd(0) sources or precursors.
Ligand XPhos or tBuXPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands that promote efficient catalysis for hindered amines.
Base NaOtBu or Cs₂CO₃ (1.2-2.0 eq.)NaOtBu is a strong, non-nucleophilic base suitable for most couplings. Cs₂CO₃ is a milder alternative for sensitive substrates.
Solvent Toluene or 1,4-DioxaneAprotic solvents with appropriate boiling points for these reactions.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Amine:Aryl Halide Ratio 1:1 to 1:1.2A slight excess of the aryl halide can help ensure complete consumption of the more valuable chiral amine.

Trustworthiness and Self-Validation: Ensuring Successful Coupling

The success of the coupling reaction can be validated through a series of analytical techniques:

  • Reaction Monitoring: Thin-layer chromatography (TLC) using an appropriate solvent system and visualization under UV light and/or with a staining agent (e.g., potassium permanganate) will show the consumption of the starting materials and the formation of a new, typically less polar, product spot. Liquid chromatography-mass spectrometry (LC-MS) provides more definitive evidence of product formation by confirming the expected molecular weight.

  • Product Characterization: The purified product should be characterized by standard spectroscopic methods:

    • ¹H and ¹³C NMR: Will confirm the structure of the N-arylated product, showing the presence of signals from both the diazepane and the aryl moieties.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

    • Chiral HPLC or SFC: Can be used to confirm that the stereochemical integrity of the chiral center has been maintained throughout the reaction.

Conclusion and Future Perspectives

(R)-1-Boc-3-methyl-diazepane is a valuable and versatile building block for the synthesis of complex, chiral molecules for drug discovery and development. The palladium-catalyzed Buchwald-Hartwig amination provides a robust and reliable method for the N-arylation of this chiral diazepane, opening up a wide range of possibilities for the creation of novel chemical entities. The protocols and guidelines presented in this document are intended to serve as a practical resource for researchers, enabling them to confidently and efficiently utilize this important synthetic tool. Further exploration of other coupling reactions, such as copper-catalyzed couplings and C-H activation methodologies, will undoubtedly expand the synthetic utility of (R)-1-Boc-3-methyl-diazepane and contribute to the advancement of medicinal chemistry.

References

Introduction: The Strategic Value of Chiral Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (R)-1-Boc-3-methyl-diazepane in Modern Drug Discovery

In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are cornerstones of molecular design. Their conformational flexibility and ability to present substituents in precise three-dimensional arrangements make them invaluable for optimizing drug-target interactions. Among these, the diazepane scaffold has earned the status of a "privileged structure," appearing in a wide array of biologically active compounds.[1][2][3] The inherent non-planar, seven-membered ring of diazepanes provides access to a greater chemical space compared to more common five- or six-membered rings, often leading to enhanced binding affinity and selectivity.[1][4]

The introduction of chirality elevates the utility of these scaffolds exponentially. Biological systems are inherently chiral, and the specific stereochemistry of a drug molecule is often critical for its efficacy and safety.[5][6] (R)-1-Boc-3-methyl-diazepane is a prime example of a chiral building block that provides medicinal chemists with precise control over the final molecule's architecture. The (R)-methyl group serves as a stereochemical anchor, allowing for specific interactions within a target's binding pocket, while the versatile diazepane core can be further functionalized. The tert-butoxycarbonyl (Boc) protecting group is one of the most common amine protecting groups, valued for its stability across a range of conditions and its straightforward removal under acidic protocols.[7][8][9]

This guide serves as a comprehensive resource for researchers, providing not only the fundamental properties of (R)-1-Boc-3-methyl-diazepane but also detailed, field-tested protocols for its manipulation and strategic insights into its application in drug discovery programs.

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is the foundation of successful synthetic planning.

PropertyValueReference
IUPAC Name tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate[10]
Synonyms (R)-1-Boc-2-methyl-[7][11]diazepane[10]
CAS Number 1374130-05-8[10]
Molecular Formula C₁₁H₂₂N₂O₂[10][12]
Molecular Weight 214.3 g/mol [10][12]
Appearance Solid[12]
Boiling Point 288 °C[12]
Density 0.980 g/cm³[12]
SMILES C[C@@H]1CNCCCN1C(=O)OC(C)(C)C[10]

Core Synthetic Methodologies and Protocols

The true power of (R)-1-Boc-3-methyl-diazepane lies in its synthetic versatility. The following protocols provide detailed, step-by-step instructions for common and essential transformations, with an emphasis on the rationale behind each experimental choice.

Diagram: General Synthetic Workflow

Synthetic_Workflow A (R)-1-Boc-3-methyl-diazepane (Starting Material) B Boc Deprotection (Protocol 1) A->B  TFA/DCM or  HCl/Dioxane C (R)-3-methyl-diazepane (Key Intermediate) B->C D N-Alkylation / Reductive Amination (Protocol 2) C->D  R-CHO, NaBH(OAc)₃ E Amide Coupling (Protocol 3) C->E  R-COOH, Coupling Agent F N-Alkylated Product (SAR Exploration) D->F G N-Acylated Product (SAR Exploration) E->G

Caption: Synthetic utility of (R)-1-Boc-3-methyl-diazepane.

Protocol 1: Boc Deprotection to Yield the Free Amine

Scientific Rationale: The removal of the Boc protecting group is the gateway to functionalizing the diazepane scaffold. This is an acid-catalyzed hydrolysis of the tert-butyl carbamate, liberating the secondary amine for subsequent reactions.[7] The choice of acid can be tailored to the sensitivity of the substrate and the desired form of the final product (free base vs. salt).

Materials:

  • (R)-1-Boc-3-methyl-diazepane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Step-by-Step Methodology (TFA/DCM Method):

  • Dissolution: Dissolve (R)-1-Boc-3-methyl-diazepane (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes to cool the solution to 0 °C.

    • Expert Insight: This initial cooling mitigates the exothermicity of adding a strong acid, preventing potential side reactions.

  • Acid Addition: Add TFA (5-10 equiv.) dropwise to the stirred solution. Gas evolution (isobutylene and CO₂) will be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The product spot should be more polar (lower Rf) than the starting material.

  • Work-up & Neutralization: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Trustworthiness Check: This step is critical to quench the acid and convert the product from its ammonium trifluoroacetate salt to the free amine, which is soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-3-methyl-diazepane as a free base. The product is often an oil and can be used directly in the next step.

Alternative Method (HCl/Dioxane): Using 4M HCl in dioxane is another common and effective method.[13] The reaction is typically stirred at room temperature for 1-4 hours. Evaporation of the solvent yields the hydrochloride salt of the product directly, which is often a stable, crystalline solid suitable for long-term storage or direct use in certain coupling reactions.

Protocol 2: N-Alkylation via Reductive Amination

Scientific Rationale: Reductive amination is a powerful and highly selective method for forming C-N bonds. It proceeds via the in-situ formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less basic and more selective for iminium ions over carbonyls, preventing side reactions.[14]

Materials:

  • (R)-3-methyl-diazepane (from Protocol 1)

  • Aldehyde or Ketone (1.0-1.2 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (NEt₃) (if starting from the HCl salt of the amine)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Setup: To a solution of (R)-3-methyl-diazepane (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in DCM, add STAB (1.5 equiv.) portion-wise at room temperature.

    • Expert Insight: If using the hydrochloride salt of the amine, add triethylamine (1.1 equiv.) to the mixture and stir for 10 minutes before adding the carbonyl compound and STAB.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution stops.

  • Extraction: Extract the mixture with DCM (3x).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated (R)-3-methyl-diazepane derivative.

Application in Drug Discovery: A Case Study Perspective

The diazepine framework is a key component in numerous therapeutic agents targeting the central nervous system (CNS) and beyond.[11][15] Derivatives have shown activity as anxiolytics, anticonvulsants, and hypnotics, often by modulating GABA-A receptors.[16][17] More recently, this scaffold has been explored for a diverse range of targets, including 5-HT6 receptors for cognitive disorders and bombesin receptor subtype-3 (BRS-3) agonists for obesity.[18][19]

A compelling example of the utility of this specific chiral building block is in the synthesis of Rho-kinase (ROCK) inhibitors. The Rho-kinase inhibitor K-115, used for treating glaucoma, utilizes the enantiomeric (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate as a key intermediate in its synthesis.[20] This highlights the industrial relevance of this chiral scaffold.

The Role of the (R)-3-methyl-diazepane Scaffold:

  • Structural Rigidity and Vectorial Presentation: The seven-membered ring adopts a specific chair-like or boat-like conformation, which positions the substituents at the N1, N4, and C3 positions in defined spatial vectors. This is crucial for fitting into the complex topography of an enzyme's active site.

  • Chiral Recognition: The (R)-methyl group at the C3 position acts as a key chiral determinant. This single stereocenter can form a critical hydrophobic interaction or provide a steric constraint that ensures the molecule binds to its target protein in the correct orientation, leading to significantly higher potency and selectivity compared to its enantiomer or a racemic mixture.[5][6]

  • Modulation of Physicochemical Properties: The two nitrogen atoms provide sites for introducing functionality that can modulate properties like solubility, lipophilicity (LogP), and metabolic stability. The ability to form hydrogen bonds is also critical for target engagement.

Diagram: Role of a Diazepane-based ROCK Inhibitor

ROCK_Pathway RhoA Active RhoA-GTP ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC MLC->pMLC Contraction Actomyosin Contraction (Increased Intraocular Pressure) pMLC->Contraction Inhibitor (R)-3-methyl-diazepane -based Inhibitor Inhibitor->ROCK  Inhibits ATP Binding

Caption: Inhibition of the Rho-Kinase signaling pathway.

Conclusion

(R)-1-Boc-3-methyl-diazepane is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed chirality and synthetically versatile nitrogen atoms provide a robust platform for conducting sophisticated structure-activity relationship (SAR) studies. By mastering the core protocols of deprotection, alkylation, and acylation, researchers can efficiently generate libraries of novel compounds. The incorporation of this scaffold into drug candidates for targets as diverse as kinases and GPCRs underscores its broad applicability and enduring value in the quest for new and improved therapeutics.

References

Introduction: The Significance of (R)-1-Boc-3-methyl-diazepane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of (R)-1-Boc-3-methyl-diazepane

(R)-1-Boc-3-methyl-diazepane is a critical chiral building block in medicinal chemistry and pharmaceutical development. Its seven-membered diazepane ring, featuring a stereocenter at the 3-position, is a privileged scaffold found in a variety of biologically active molecules. Most notably, this intermediate is essential for the synthesis of potent Rho-kinase (ROCK) inhibitors, such as K-115 (Ripasudil), which are utilized in the treatment of glaucoma and other ocular hypertensive disorders.[1][2] The precise stereochemistry of the methyl group is paramount for target engagement and pharmacological activity, making its enantiomerically pure synthesis a key challenge for process chemists.

This application note provides a detailed, robust, and scalable protocol for the synthesis of (R)-1-Boc-3-methyl-diazepane. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, the rationale for methodological choices, and the practical considerations necessary for transitioning from laboratory-scale experiments to multi-kilogram production.

Strategic Analysis: A Practical Pathway for Asymmetric Synthesis

The primary challenge in synthesizing (R)-1-Boc-3-methyl-diazepane lies in constructing the chiral 1,4-diazepane ring efficiently and with high enantiomeric purity. Several synthetic routes are possible, but for scale-up, the ideal pathway must prioritize commercially available starting materials, minimize chromatographically intensive purifications, and ensure robust, reproducible transformations.

The strategy detailed here builds upon established methodologies, including a key intramolecular cyclization, to deliver the target compound.[1][2] The overall synthetic logic is depicted below.

G cluster_0 Phase 1: Backbone Assembly cluster_1 Phase 2: Cyclization & Finishing A (R)-2-aminopropan-1-ol (Starting Material) B N-Nosyl Protected Intermediate A->B Nosyl Protection C N-Nosyl Diamino Alcohol B->C Alkylation D (R)-4-Boc-2-methyl-1-nosyl-diazepane C->D Intramolecular Cyclization (Fukuyama-Mitsunobu) E (R)-3-methyl-diazepane D->E Nosyl Deprotection F (R)-1-Boc-3-methyl-diazepane (Final Product) E->F Selective Boc Protection

Caption: Overall Synthetic Strategy.

Causality Behind Experimental Choices:
  • Starting Material: Commercially available and optically pure (R)-2-aminopropan-1-ol is selected as the chiral pool starting material, directly installing the required stereocenter at the outset.

  • Orthogonal Protection: The use of a 2-nitrobenzenesulfonyl (nosyl) group to protect the initial amine serves a dual purpose. It activates the substrate for subsequent reactions and is robust, yet can be cleaved under specific conditions that do not affect the Boc group, providing orthogonality.

  • Ring Formation: An intramolecular Fukuyama-Mitsunobu cyclization is employed to form the seven-membered diazepane ring.[1][2] This reaction is known for its reliability in forming C-N bonds and is a practical choice for complex cyclizations. A significant challenge at scale is the removal of triphenylphosphine oxide byproduct, which is addressed in the purification protocol.

  • Final Protection: The final step involves the selective mono-protection of the more sterically accessible secondary amine with the tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in pharmaceutical synthesis due to its stability in various conditions and its straightforward removal under mild acidic conditions.[3][4] A one-pot procedure using an in-situ generated HCl salt of the diamine ensures high selectivity for mono-protection, avoiding the formation of the di-Boc byproduct.[5][6][7]

Detailed Scale-Up Protocols

This section provides step-by-step methodologies for the multi-gram synthesis of (R)-1-Boc-3-methyl-diazepane. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety guidelines.

Workflow Overview

cluster_steps Experimental Workflow start Step1 Step 1 Nosyl Protection & Alkylation start->Step1 end Step2 Step 2 Intramolecular Cyclization Step1->Step2 Crude Intermediate Step3 Step 3 Nosyl Deprotection Step2->Step3 Crude Diazepane Step4 Step 4 Selective Boc Protection Step3->Step4 Diamine Step5 Step 5 Purification & QC Step4->Step5 Crude Product Step5->end Final Product

Caption: High-Level Experimental Workflow.

Protocol 1: Synthesis of (R)-N-(3-hydroxy-2-methylpropyl)-N-(2-nitrobenzenesulfonyl)ethane-1,2-diamine

Rationale: This two-step, one-pot procedure builds the acyclic precursor required for cyclization. The nosyl group is installed first, followed by alkylation.

ReagentM.W.AmountMolesEquiv.
(R)-2-aminopropan-1-ol75.1175.1 g1.01.0
2-Nitrobenzenesulfonyl chloride221.62232.7 g1.051.05
Triethylamine (TEA)101.19222.6 g (307 mL)2.22.2
N-(2-bromoethyl)phthalimide254.08266.8 g1.051.05
Hydrazine monohydrate50.0660.1 g (58.3 mL)1.21.2
Dichloromethane (DCM)-2.5 L--
Ethanol (EtOH)-1.5 L--

Procedure:

  • Nosyl Protection:

    • To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add (R)-2-aminopropan-1-ol (75.1 g) and dichloromethane (1.5 L).

    • Cool the mixture to 0 °C using a circulating chiller.

    • Add triethylamine (111.3 g, 1.1 equiv.) dropwise, maintaining the internal temperature below 5 °C.

    • In a separate beaker, dissolve 2-nitrobenzenesulfonyl chloride (232.7 g) in DCM (500 mL). Add this solution dropwise to the reactor over 1 hour, ensuring the temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC or LC-MS.

  • Alkylation (In-situ):

    • Cool the reaction mixture back to 0 °C.

    • Add N-(2-bromoethyl)phthalimide (266.8 g) in one portion, followed by the remaining triethylamine (111.3 g).

    • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 16 hours.

  • Phthalimide Deprotection:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the DCM.

    • Add ethanol (1.5 L) to the residue, followed by hydrazine monohydrate (60.1 g) added dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78 °C) for 6 hours. A thick white precipitate will form.

    • Cool to room temperature and filter the solid phthalhydrazide. Wash the solid with cold ethanol (2 x 200 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude diamino alcohol as a viscous oil. This is typically carried forward without further purification.

Protocol 2: Intramolecular Cyclization to (R)-2-methyl-1-nosyl-1,4-diazepane

Rationale: The Fukuyama-Mitsunobu reaction is used to form the seven-membered ring. Careful control of addition rates is crucial to minimize side reactions.

ReagentM.W.AmountMolesEquiv.
Crude Diamino Alcohol~319.36~319 g1.01.0
Triphenylphosphine (PPh₃)262.29314.7 g1.21.2
Diisopropyl azodicarboxylate (DIAD)202.21242.7 g (248 mL)1.21.2
Tetrahydrofuran (THF), anhydrous-4.0 L--

Procedure:

  • To a 10 L reactor under a nitrogen atmosphere, add the crude diamino alcohol from the previous step and anhydrous THF (2.0 L).

  • Add triphenylphosphine (314.7 g) and stir until dissolved.

  • Cool the solution to 0 °C.

  • Add DIAD (242.7 g) dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 5 °C. A significant exotherm may be observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Monitor the reaction by LC-MS. Upon completion, concentrate the solvent under reduced pressure.

  • Work-up/Purification:

    • Redissolve the crude residue in a minimal amount of DCM.

    • Add diethyl ether (approx. 3 L) to precipitate the triphenylphosphine oxide. Stir vigorously for 1 hour.

    • Filter the solid and wash with cold ether.

    • Concentrate the filtrate. Repeat the precipitation with ether if necessary. This purification is critical for scale-up to avoid chromatography.[1]

    • The resulting crude oil is the nosyl-protected diazepane.

Protocol 3: Nosyl Deprotection to (R)-3-methyl-diazepane

Rationale: The nosyl group is cleaved using a nucleophilic thiol, which is a standard and effective method.

ReagentM.W.AmountMolesEquiv.
Crude (R)-2-methyl-1-nosyl-1,4-diazepane301.37~301 g1.01.0
Thiophenol110.18220.4 g (200 mL)2.02.0
Potassium Carbonate (K₂CO₃)138.21414.6 g3.03.0
Acetonitrile (MeCN)-3.0 L--

Procedure:

  • In a 5 L reactor, dissolve the crude nosyl-protected diazepane in acetonitrile (3.0 L).

  • Add potassium carbonate (414.6 g) and thiophenol (220.4 g).

  • Stir the suspension vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC/LC-MS until the starting material is consumed.

  • Filter the solids and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in 1 M HCl (2 L) and wash with ethyl acetate (3 x 500 mL) to remove the thiol byproduct.

  • Basify the aqueous layer to pH > 12 with 50% NaOH solution, keeping the solution cool in an ice bath.

  • Extract the product with DCM (4 x 500 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (product is volatile) to yield crude (R)-3-methyl-diazepane.

Protocol 4: Selective Mono-Boc Protection

Rationale: This protocol leverages the in-situ formation of the mono-hydrochloride salt of the more basic secondary amine, directing the Boc-protection to the less hindered primary amine. This "one-pot" method is highly efficient for scale-up.[5][6][7]

ReagentM.W.AmountMolesEquiv.
Crude (R)-3-methyl-diazepane114.19~114 g1.01.0
Chlorotrimethylsilane (TMSCl)108.64108.6 g (127 mL)1.01.0
Di-tert-butyl dicarbonate (Boc₂O)218.25218.3 g1.01.0
Methanol (MeOH), anhydrous-1.5 L--
Dichloromethane (DCM)-1.5 L--

Procedure:

  • Charge the crude (R)-3-methyl-diazepane and anhydrous methanol (1.0 L) into a 5 L reactor.

  • Cool the solution to 0 °C.

  • Add chlorotrimethylsilane (108.6 g) dropwise, maintaining the temperature below 5 °C. This generates HCl in situ.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add water (20 mL) followed by a solution of Boc₂O (218.3 g) in methanol (500 mL) dropwise.

  • Stir the reaction at room temperature for 2 hours. Monitor for completion by LC-MS.

  • Dilute the reaction mixture with water (2 L) and wash with diethyl ether (2 x 1 L) to remove any potential di-Boc byproduct.

  • Adjust the aqueous layer to pH > 12 with 2N NaOH.

  • Extract the product with DCM (3 x 500 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 5: Final Purification

Rationale: The final product is purified by crystallization to afford high-purity material suitable for pharmaceutical applications.

  • Dissolve the crude (R)-1-Boc-3-methyl-diazepane in a minimal amount of hot heptane (or a heptane/ethyl acetate mixture).

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to maximize crystal formation.

  • Collect the crystalline solid by filtration.

  • Wash the crystals with cold heptane.

  • Dry the product under vacuum at 40 °C to a constant weight.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, purity, and stereochemical integrity.

AnalysisSpecification
Appearance White to off-white crystalline solid
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spec (ESI+) m/z = 215.17 [M+H]⁺
HPLC Purity ≥ 98.5%
Chiral HPLC ≥ 99% e.e.
Optical Rotation Specific rotation value consistent with the (R)-enantiomer

Safety and Handling

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory at all times.

  • Reagent Hazards:

    • DIAD: Highly toxic, an irritant, and potentially explosive. Handle with extreme care in a fume hood.

    • Thiophenol: Toxic and has an extremely foul odor. All operations must be conducted in a well-ventilated hood. Quench excess with bleach.

    • TMSCl: Corrosive and reacts with moisture to produce HCl gas. Handle in a dry environment.

  • Reaction Hazards: The Mitsunobu reaction and the quenching of acidic/basic solutions can be highly exothermic. Maintain strict temperature control and use appropriate cooling baths.

References

Application Note: High-Resolution Chromatographic Purification of (R)-1-Boc-3-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

The stereochemical identity of a pharmaceutical agent is a critical determinant of its efficacy and safety.[1][2] Enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles, making the isolation of a single, pure enantiomer a mandatory step in modern drug development.[3] (R)-1-Boc-3-methyl-diazepane is a valuable chiral building block in the synthesis of various therapeutic agents, including Rho-kinase inhibitors.[4] Its enantiomeric purity is paramount to ensure the desired biological activity and to prevent potential off-target effects from the corresponding (S)-enantiomer.

This application note provides a detailed, experience-driven protocol for the purification of (R)-1-Boc-3-methyl-diazepane from a racemic mixture. We will delve into the rationale behind method development, from stationary phase selection to mobile phase optimization, culminating in a robust, scalable preparative chromatography protocol. The methodologies described herein are designed for researchers, chemists, and process development scientists aiming to achieve high enantiomeric excess (ee) for this critical intermediate.

The Scientific Foundation: Rationale for Chromatographic Strategy

Direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs) in HPLC.[5][6] The core principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The difference in stability of these complexes leads to differential retention times, enabling separation.[3]

Selecting the Chiral Stationary Phase (CSP)

For chiral amines, particularly those with protecting groups like the tert-butyloxycarbonyl (Boc) group, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability and high success rates.[7][8][9]

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose): These phases, such as Chiralpak® and Chiralcel® columns, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance through inclusion in chiral grooves.[5][10] They are versatile and can be used in normal-phase, polar organic, or reversed-phase modes.[10]

  • Cyclofructan-based CSPs: These selectors contain a crown-ether-like structure that is particularly effective for separating primary amines in normal-phase and polar organic modes.[7]

Given the structure of 1-Boc-3-methyl-diazepane, which contains a secondary amine within the diazepane ring and a carbamate, both CSP types are viable candidates for initial screening.

Mobile Phase Strategy: Balancing Resolution and Stability

The choice of mobile phase is critical for achieving selectivity and ensuring the stability of the analyte.

  • Chromatographic Mode: Normal Phase (NP) or Polar Organic (PO) modes are generally preferred for Boc-protected amines.[7] NP mode, typically using hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), provides excellent selectivity for many chiral separations.

  • Additives: The basic nature of the free amine on the diazepane ring can lead to deleterious interactions with residual silanol groups on the silica support, causing peak tailing. To mitigate this, a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), is often required.[11] Conversely, an acidic additive may be needed to facilitate certain chiral recognition mechanisms. However, this presents a significant challenge. The Boc protecting group is notoriously labile under acidic conditions.[12] While trace amounts of a strong acid like trifluoroacetic acid (TFA) can improve peak shape, its use must be carefully controlled, especially during post-purification solvent evaporation, as concentrating the acid can lead to unintended deprotection.[13][14] A milder acid or a buffered system may be considered if necessary, but optimization should first focus on basic or neutral conditions.

Workflow for Chiral Purification

The process of purifying (R)-1-Boc-3-methyl-diazepane can be broken down into a logical sequence of method development, scale-up, and analysis.

Chiral_Purification_Workflow Racemic Racemic (R/S)-1-Boc-3-methyl-diazepane (Starting Material) AnalyticalDev Analytical Method Development Racemic->AnalyticalDev Screening CSP & Mobile Phase Screening (e.g., Polysaccharide vs. Cyclofructan CSPs) AnalyticalDev->Screening Initial trials Optimization Method Optimization (Adjust Modifier %, Additives) Screening->Optimization Refinement PrepScaleup Preparative Scale-Up Optimization->PrepScaleup Optimized Method Loading Column Loading & Elution PrepScaleup->Loading Collection Fraction Collection Loading->Collection Analysis Purity & Enantiomeric Excess (ee) Analysis (Analytical HPLC) Collection->Analysis Monitor Fractions Evaporation Solvent Evaporation (Caution: Avoid high heat & acid concentration) Collection->Evaporation Analysis->Collection Pool pure fractions PureProduct Pure (R)-1-Boc-3-methyl-diazepane (>99% ee) Evaporation->PureProduct

Caption: Workflow for the purification of (R)-1-Boc-3-methyl-diazepane.

Experimental Protocols

Protocol 1: Analytical Method Development & Screening

Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase composition that provides adequate separation (resolution > 1.5) of the (R) and (S) enantiomers.

Materials:

  • Racemic 1-Boc-3-methyl-diazepane standard (~1 mg/mL in mobile phase)

  • HPLC-grade Heptane, Isopropanol (IPA), Ethanol (EtOH)

  • Triethylamine (TEA)

  • Candidate Columns (Analytical Scale, e.g., 4.6 x 250 mm):

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated CSP

    • Amylose tris(3,5-dimethylphenylcarbamate) bonded CSP

    • Isopropylcarbamate-derivatized Cyclofructan CSP

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve ~1 mg of the racemic mixture in 1 mL of the initial mobile phase (e.g., Heptane/IPA 90:10). Filter through a 0.45 µm syringe filter.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Screening: Run the sample on each candidate column using the screening conditions outlined in the table below.

  • Evaluation: Analyze the resulting chromatograms for separation factor (α) and resolution (Rs). The goal is to find a condition that provides baseline separation (Rs ≥ 1.5).

  • Optimization: If separation is observed but is suboptimal, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA) and/or the concentration of the TEA additive (e.g., from 0.1% to 0.2%).

Table 1: Analytical Screening Conditions

ParameterCondition A (Polysaccharide CSP)Condition B (Cyclofructan CSP)Rationale/Notes
Chiral Stationary Phase Cellulose or Amylose-basedDerivatized Cyclofructan-basedThese CSP classes have proven effective for chiral amine separations.[7][8]
Mobile Phase Heptane/Isopropanol (IPA) gradient or isocratic (e.g., 90:10 v/v)Heptane/Ethanol (EtOH) isocratic (e.g., 80:20 v/v)Normal phase mode often provides the best selectivity. The choice of alcohol can significantly impact separation.[9]
Additives 0.1% Triethylamine (TEA)0.1% Triethylamine (TEA)The basic additive is crucial for suppressing silanol interactions and preventing severe peak tailing of the amine.[11]
Flow Rate 1.0 mL/min1.0 mL/minA standard analytical flow rate. This can be reduced to improve resolution if needed.
Column Temperature 25 °C (Ambient)25 °C (Ambient)Temperature can affect selectivity; maintaining a consistent temperature is important for reproducibility.
Detection UV at 210-220 nmUV at 210-220 nmThe Boc-carbamate group provides weak UV absorbance at low wavelengths. If sensitivity is an issue, an Evaporative Light Scattering Detector (ELSD) could be used.
Expected Outcome Two resolved peaks corresponding to the (R) and (S) enantiomers.Two resolved peaks corresponding to the (R) and (S) enantiomers.The primary goal is to achieve a resolution factor (Rs) of at least 1.5 to ensure successful preparative scale-up.
Protocol 2: Preparative Scale Purification

Objective: To isolate the desired (R)-enantiomer with high purity (>98%) and high enantiomeric excess (>99% ee) using the optimized analytical method.

Prerequisites: A validated analytical method with baseline separation (Rs > 1.5) has been established.

Materials:

  • Racemic or enriched mixture of 1-Boc-3-methyl-diazepane

  • Preparative HPLC system with a corresponding preparative-scale CSP column (e.g., 20 x 250 mm)

  • Optimized mobile phase (large volume)

  • Fraction collector

Procedure:

  • System Equilibration: Equilibrate the preparative HPLC system with the optimized mobile phase. The flow rate should be scaled geometrically from the analytical method (e.g., if scaling from a 4.6 mm ID column to a 20 mm ID column, the flow rate will increase by a factor of (20/4.6)², which is ~19x).

  • Sample Preparation & Loading:

    • Dissolve the crude material in the mobile phase at the highest possible concentration without causing precipitation or viscosity issues. A loading study is recommended to determine the maximum sample load without compromising resolution.

    • Inject the dissolved sample onto the column.

  • Elution and Fraction Collection:

    • Run the chromatogram according to the scaled-up method.

    • Use an automated fraction collector triggered by UV signal threshold to collect the eluent. Collect small fractions across the entire elution profile of both peaks. It is advisable to collect fractions corresponding to the peak fronts, apexes, and tails separately.

  • Post-Purification Analysis:

    • Analyze each collected fraction (or pooled fractions) using the original analytical HPLC method to determine its purity and enantiomeric excess.

    • Pool the fractions that meet the required purity specification (e.g., >99% ee for the desired (R)-enantiomer).

  • Solvent Removal (Work-up):

    • Combine the pure fractions.

    • Remove the organic solvents using a rotary evaporator. Crucially, use minimal heat (e.g., < 40°C) to prevent any potential thermal degradation.

    • If an acidic additive was used (not recommended), neutralization with a mild base before evaporation may be necessary to prevent Boc-group cleavage.[13]

    • The final product, pure (R)-1-Boc-3-methyl-diazepane, should be a solid or oil, which can be further dried under high vacuum.

Trustworthiness: Self-Validating Systems & QC

A robust purification protocol incorporates self-validation at every stage.

  • Analytical Method: The analytical method serves as the primary quality control tool. It must be able to clearly resolve the two enantiomers from each other and from any process impurities.

  • Fraction Analysis: Analyzing every fraction (or representative pooled fractions) is non-negotiable. This step validates the success of the preparative run and ensures that only fractions meeting the purity threshold are combined.

  • Final Product QC: The final isolated product must be re-analyzed for identity (e.g., by NMR and MS), purity (by analytical HPLC), and enantiomeric excess (by chiral analytical HPLC). This final check confirms the integrity of the entire process, including the work-up steps.

By adhering to this rigorous process of method development, careful execution, and multi-point analysis, researchers can confidently and reproducibly obtain (R)-1-Boc-3-methyl-diazepane of high enantiomeric purity, suitable for the demanding requirements of pharmaceutical research and development.

References

Application Note: Electrophilic Functionalization of (R)-1-Boc-3-methyl-diazepane for Chiral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: (R)-1-Boc-3-methyl-diazepane is a valuable chiral building block in medicinal chemistry, providing a seven-membered diazepine scaffold with a defined stereocenter. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen directs electrophilic attack to the secondary amine at the N4 position. This unique reactivity allows for the controlled introduction of diverse functional groups, enabling the synthesis of complex and targeted molecular libraries for drug discovery. This document provides a detailed guide to the common electrophilic reactions of this substrate, including N-alkylation, N-acylation, and reductive amination, complete with validated protocols, mechanistic insights, and data presentation to aid in experimental design.

Introduction: The Strategic Importance of the Diazepane Scaffold

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS) and other therapeutic areas.[1] The incorporation of a chiral center, as in (R)-1-Boc-3-methyl-diazepane, allows for the exploration of stereospecific interactions with biological targets, which is a critical aspect of modern drug design.

The tert-butyloxycarbonyl (Boc) group serves two primary functions:

  • Site-Specific Reactivity: It deactivates the N1 nitrogen, ensuring that functionalization occurs selectively at the more nucleophilic N4 position.[2][3]

  • Orthogonal Protection: The Boc group is stable under many basic and nucleophilic conditions but can be cleanly removed with acid, such as trifluoroacetic acid (TFA), allowing for subsequent synthetic transformations.[4][5]

This application note will detail the primary methods for functionalizing the N4 position of this versatile building block.

Core Reactivity: N4 Functionalization

The synthetic utility of (R)-1-Boc-3-methyl-diazepane stems from the nucleophilicity of the secondary amine at the N4 position. This nitrogen readily reacts with a variety of electrophiles to form stable C-N or heteroatom-N bonds. The primary reaction classes are detailed below.

Protocol I: N-Alkylation with Electrophilic Halides

N-alkylation is a fundamental method for introducing carbon-based substituents. The reaction typically proceeds via an SN2 mechanism where the N4 amine displaces a halide from an alkyl halide.

Causality and Experimental Choices:

  • Base: A base is required to deprotonate the N4 amine, increasing its nucleophilicity. A non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred to avoid competition with the amine as the nucleophile.[6] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they can solvate the cation of the base while not interfering with the nucleophilic amine.[7]

  • Temperature: The reaction temperature is substrate-dependent. While many reactions proceed at room temperature, heating may be required for less reactive electrophiles.[6]

Detailed Experimental Protocol: N-Benzylation

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A (R)-1-Boc-3-methyl-diazepane D Reaction at RT, 12h A->D B Benzyl Bromide B->D C K₂CO₃ (Base) DMF (Solvent) C->D Conditions E (R)-1-Boc-4-benzyl-3-methyl-diazepane D->E Workup & Purification

  • Preparation: To a round-bottom flask under an inert argon atmosphere, add (R)-1-Boc-3-methyl-diazepane (1.0 eq, e.g., 214 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous DMF to achieve a concentration of 0.2 M. To this stirred solution, add potassium carbonate (K₂CO₃, 1.5 eq, 207 mg, 1.5 mmol).

  • Activation: Stir the mixture at room temperature for 20 minutes to ensure proper suspension of the base.

  • Electrophile Addition: Add the alkylating agent, such as benzyl bromide (1.1 eq, 188 mg, 1.1 mmol), dropwise to the suspension.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the N-alkylated product.

Table 1: Representative N-Alkylation Reactions

Electrophile (R-X)BaseSolventTemp (°C)Typical Yield (%)
Methyl IodideK₂CO₃ACNRT85-95
Benzyl BromideK₂CO₃DMFRT80-90
3-Chloropropylamine (Boc)NaHDMF6070-80
Ethyl BromoacetateCs₂CO₃ACN5075-85

Protocol II: N-Acylation with Acid Chlorides and Anhydrides

N-acylation introduces a carbonyl group adjacent to the nitrogen, forming a stable amide bond. This is a highly efficient transformation often used to introduce diverse side chains or linkers.

Causality and Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation and deactivation of the starting amine.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Temperature: Acylation reactions are often exothermic. Performing the addition of the acylating agent at 0 °C helps to control the reaction rate and minimize potential side reactions.

Detailed Experimental Protocol: N-Acetylation
  • Preparation: Dissolve (R)-1-Boc-3-methyl-diazepane (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution.

  • Electrophile Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the N-acylated product, which is often pure enough for subsequent steps or can be further purified by chromatography.

Protocol III: Reductive Amination with Aldehydes and Ketones

Causality and Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion intermediate. It is also more stable to acidic conditions than other hydrides like sodium cyanoborohydride (NaBH₃CN).[9]

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that are compatible with the reagents and reaction conditions.

Detailed Experimental Protocol: Reaction with Benzaldehyde

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A (R)-1-Boc-3-methyl-diazepane D Reaction at RT, 16h A->D B Benzaldehyde B->D C NaBH(OAc)₃ DCM (Solvent) C->D Conditions E (R)-1-Boc-4-benzyl-3-methyl-diazepane D->E Workup & Purification

  • Preparation: In a round-bottom flask, dissolve (R)-1-Boc-3-methyl-diazepane (1.0 eq) and benzaldehyde (1.05 eq) in DCM.

  • Reaction Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor for the disappearance of the starting material and the iminium intermediate by LC-MS.

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired product.

Table 2: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
CyclohexanoneNaBH(OAc)₃DCE85-95
AcetoneNaBH(OAc)₃DCM80-90
4-PyridinecarboxaldehydeNaBH(OAc)₃DCM75-85
PhenylacetaldehydeNaBH(OAc)₃DCE80-90

Post-Functionalization: Boc Deprotection

After successful functionalization at the N4 position, the Boc group at N1 can be easily removed to either yield the final product or allow for further synthetic elaboration at N1.

Causality and Experimental Choices:

  • Acid: Strong acids like trifluoroacetic acid (TFA) are commonly used.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[3]

  • Solvent: DCM is the standard solvent as it is inert to the acidic conditions and effectively dissolves the substrate.[2]

  • Scavengers: The intermediate tert-butyl cation can potentially alkylate electron-rich aromatic rings or other nucleophiles. Scavengers like anisole or triethylsilane can be added to trap this cation, preventing side reactions.[5]

Detailed Deprotection Protocol
  • Preparation: Dissolve the N4-functionalized, N1-Boc-protected diazepane (1.0 eq) in DCM (0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at room temperature.

  • Reaction: Stir the reaction for 1-2 hours. Monitor by LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a minimal amount of DCM and neutralize by adding a saturated solution of sodium bicarbonate or by passing it through a basic resin (e.g., SCX). Extract the product with DCM, dry the organic layer, and concentrate to yield the free diamine.

Conclusion

(R)-1-Boc-3-methyl-diazepane is a highly adaptable chiral building block for constructing diverse libraries of pharmacologically relevant molecules. By leveraging standard organic transformations such as N-alkylation, N-acylation, and reductive amination, researchers can selectively functionalize the N4 position with a wide array of substituents. The protocols and mechanistic insights provided herein serve as a robust starting point for the synthesis and exploration of novel diazepane-based compounds in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Diazepine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazepine and benzodiazepine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of diazepine ring formation, particularly when encountering challenges related to steric hindrance. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Introduction: The Challenge of Steric Hindrance in Diazepine Synthesis

The synthesis of diazepines, a core scaffold in many therapeutic agents, often involves the formation of a seven-membered ring. The success of these cyclization reactions is highly sensitive to the steric environment around the reacting centers. Bulky substituents on the precursors can impede the necessary bond formations, leading to low yields, undesired side products, or complete reaction failure. This guide offers practical strategies and detailed protocols to overcome these steric barriers.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during diazepine synthesis where steric hindrance is a likely culprit.

Issue 1: Low or No Yield in Palladium-Catalyzed Buchwald-Hartwig Cyclization

Symptoms: You are attempting an intramolecular Buchwald-Hartwig amination to form a diazepine ring, but you observe low conversion of your starting material, an N-substituted 2-aminoaryl halide.

Possible Cause: Steric hindrance from bulky substituents near the reacting nitrogen or on the aryl halide is preventing the palladium catalyst from efficiently facilitating the C-N bond formation. The choice of phosphine ligand may be suboptimal for the sterically demanding environment.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. While electron-rich and bulky ligands are generally effective for Buchwald-Hartwig reactions, extreme steric crowding may require a different approach.

    • For moderately hindered substrates: Start with bulky, electron-rich monophosphine ligands like tBu3P or biaryl phosphine ligands such as XPhos or RuPhos.

    • For severely hindered substrates: A less bulky but still electron-rich ligand might be beneficial. For instance, PtBu2Me·HBF4 has been shown to be effective where the more hindered PtBu3·HBF4 gave poorer results[1]. This suggests a "sweet spot" for ligand bulk that is sufficient to promote reductive elimination without preventing catalyst-substrate association.

  • Catalyst System: Ensure your palladium precursor and ligand are forming the active catalytic species.

    • Use a reliable palladium source like Pd(OAc)2 or [PdCl(allyl)]2.[1]

    • The Pd:ligand ratio may need optimization, typically starting at 1:2 or 1:4.

  • Base and Solvent Optimization: The base and solvent system can significantly influence the reaction outcome.

    • A strong, non-nucleophilic base is required. Cs2CO3 or tBuOK are common choices.[1]

    • High-boiling point, polar aprotic solvents like toluene, xylenes, or a DMF/DMSO mixture can improve solubility and reaction rates at elevated temperatures.[1]

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. Reactions are often run at 100-135 °C.[1]

Workflow for Optimizing a Sterically Hindered Buchwald-Hartwig Cyclization

G start Low Yield in Cyclization ligand Screen Phosphine Ligands (e.g., PtBu2Me, XPhos) start->ligand base_solvent Optimize Base and Solvent (e.g., Cs2CO3 in Toluene) ligand->base_solvent If no improvement success Improved Yield ligand->success Success temp Increase Reaction Temperature (e.g., 100-135 °C) base_solvent->temp If no improvement base_solvent->success Success temp->success Success fail Still Low Yield temp->fail No improvement reassess Re-evaluate Synthetic Route fail->reassess

Caption: Troubleshooting workflow for hindered Buchwald-Hartwig cyclization.

Issue 2: Poor Regioselectivity in Cycloaddition Reactions

Symptoms: In a [5+2] annulation or a related cycloaddition to form the diazepine ring, you are obtaining a mixture of regioisomers, or the undesired isomer is the major product.

Possible Cause: Steric hindrance on one of the reacting partners is directing the cycloaddition to a less hindered, but electronically less favorable, position.

Troubleshooting Steps:

  • Electronic Tuning of Substrates: Modify the electronic properties of your substrates to enhance the regioselectivity. Electron-donating or electron-withdrawing groups can be strategically placed to favor the desired orientation, potentially overriding steric effects.[2]

  • Catalyst Control: For catalyzed cycloadditions, the catalyst can exert significant control over regioselectivity.

    • In Pd-catalyzed reactions, the choice of ligand can influence which part of an intermediate (like a π-allylpalladium complex) is more susceptible to nucleophilic attack.[3]

    • For unsymmetrical substrates, nucleophilic attack often occurs at the more cationic carbon of the π-allylpalladium intermediate, which is influenced by the electronic nature of the substituents.[3]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, sometimes affecting regioselectivity. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, 1,4-dioxane).[1]

Data on Regioselectivity in Pd-Catalyzed Cyclization
Carbonate Substituent (Ar1)Carbonate Substituent (Ar2)Major Product RegiochemistryYieldReference
2,4,6-Trifluorophenyl4-MethoxyphenylAttack at 4-methoxyphenyl terminus71%[3]
PhenylPhenylN/A85%[3]

This table illustrates how electronic effects can direct regioselectivity in the synthesis of 1,4-benzodiazepines, with the nucleophile preferentially attacking the terminus with the more electron-rich aryl group.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: My condensation reaction between an o-phenylenediamine and a ketone is failing with bulky ketones. What can I do?

A1: This is a classic steric hindrance problem. The nucleophilic attack of the diamine on the carbonyl carbon is impeded. Here are several strategies:

  • Switch to Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to better yields in shorter times compared to conventional heating.[4][5][6] The rapid, localized heating can provide the energy to overcome the activation barrier imposed by steric hindrance.

  • Use a More Effective Catalyst: While some reactions proceed with acid catalysis (e.g., acetic acid), more potent catalysts may be required for hindered substrates.[7] Heteropolyacids (HPAs) have been shown to be highly efficient for synthesizing 1,5-benzodiazepines, offering high yields and shorter reaction times.[8]

  • Increase Reaction Temperature: If using conventional heating, ensure the temperature is high enough. Refluxing in a high-boiling solvent like ethanol or toluene is common.[8]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can be effective.[7]

Q2: I'm performing a multi-component reaction (e.g., Ugi reaction) to build a benzodiazepine precursor, but yields are low with bulky isocyanides or aldehydes. How can I improve this?

A2: Multi-component reactions (MCRs) are powerful but can be sensitive to steric bulk on the components.

  • Microwave Irradiation: As with condensations, microwave assistance can be highly effective for MCRs, reducing reaction times from days to minutes and improving yields for hindered substrates.[9]

  • Optimize Reaction Conditions: Systematically screen solvents and temperatures. For the Ugi reaction, polar solvents like methanol are common, but for subsequent cyclization steps, a switch to something like dichloroethane (DCE) with TFA might be necessary.[9]

  • Consider a Different Synthetic Route: If a specific component is too sterically demanding for an MCR, a more traditional, multi-step sequential synthesis might be unavoidable.[9] However, this should be a last resort.

Q3: Can computational chemistry help predict and solve steric hindrance issues?

A3: Absolutely. Computational studies, particularly using Density Functional Theory (DFT), are invaluable for understanding the impact of steric and electronic effects.[2][10]

  • Mechanism Elucidation: DFT calculations can model the reaction pathway, identify the transition states, and quantify the energy barriers for different isomers or reaction pathways. This can explain why a certain product is or is not formed.

  • Conformational Analysis: For the final diazepine product, computational methods can predict the most stable conformation, which is crucial for understanding its biological activity. Steric repulsion between substituents can significantly destabilize certain conformations.[10]

  • In Silico Screening: Before committing to a lengthy synthesis, you can computationally model different substituted precursors to predict which ones are more likely to react successfully.

Conceptual Diagram of Steric Hindrance

G cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance N N C C=O N->C Successful Attack N2 N C2 C=O N2->C2 Hindered Attack R1 R R2 R

Caption: Steric shielding of a carbonyl group by bulky 'R' groups.

Part 3: Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,5-Benzodiazepines

This protocol is adapted from methodologies that report excellent yields and short reaction times, making it ideal for overcoming steric challenges in condensation reactions.[4][7]

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Sterically hindered α,β-unsaturated ketone or chalcone (1.0 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the o-phenylenediamine (e.g., 0.01 mol) and the ketone (e.g., 0.01 mol).

  • Add ethanol (15 mL) and a catalytic amount of piperidine (2-3 drops).

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the mixture for 2-3 minutes at a temperature of 100-120 °C. It may be beneficial to program this as two 1-minute intervals with a short cooling period in between.[4]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 1,5-benzodiazepine.

Trustworthiness Note: This method is self-validating as the product's melting point can be compared to literature values or samples prepared by conventional (and much slower) methods. The significant reduction in reaction time and cleaner product profile are key advantages.[4]

Protocol 2: Palladium-Catalyzed Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Coupling

This protocol is a general guide for a Buchwald-Hartwig type cyclization, with optimization points highlighted.[1]

Materials:

  • N-substituted 2-aminobenzylamine derivative with an aryl halide (1.0 eq)

  • Pd(OAc)₂ (2 mol%)

  • Phosphine Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Add the aryl halide substrate (1.0 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take several hours to complete.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Optimization: If this reaction fails due to steric hindrance, refer to the troubleshooting guide above to screen different ligands, bases, and solvents.

References

Technical Support Center: Synthesis of Substituted Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted diazepanes. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions encountered during the synthesis of these important heterocyclic scaffolds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively design more robust synthetic routes.

This resource is structured around the most prevalent synthetic methodologies and their associated challenges. Each section is presented in a question-and-answer format to directly address the specific problems you may encounter in the lab.

Section 1: Reductive Amination Approaches

Reductive amination is a cornerstone for the synthesis of saturated nitrogen heterocycles like diazepanes. It typically involves the reaction of a diamine with a dicarbonyl compound or the intramolecular cyclization of an amino-aldehyde or amino-ketone. While powerful, this method is prone to issues of over-alkylation and incomplete cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm attempting a one-pot synthesis of an N-substituted diazepane from a primary diamine and an aldehyde, but I'm getting a complex mixture of mono- and di-alkylated acyclic intermediates, along with the desired cyclic product. How can I improve the selectivity for my target diazepane?

Answer: This is a classic challenge of controlling reactivity in reductive amination. The product of the initial mono-alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to competitive di-alkylation. To favor the desired intramolecular cyclization over intermolecular side reactions, consider the following strategies:

  • High Dilution Conditions: Running the reaction at a low concentration (0.01-0.05 M) favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization or di-alkylation). This is a fundamental principle for macrocyclization and can be beneficial for forming seven-membered rings.

  • Stepwise Approach: A more controlled method is to perform the reaction in two distinct steps:

    • Mono-alkylation/Mono-protection: First, selectively mono-alkylate the diamine. This can be achieved by using a large excess of the diamine or by employing a mono-protected diamine (e.g., Boc-protected).

    • Cyclization: After purification of the mono-alkylated intermediate, perform the intramolecular reductive amination.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reactions as it is mild enough to not reduce the aldehyde and is effective at reducing the iminium ion intermediate at a slightly acidic pH, which also favors imine formation.[1]

Protocol 1: Stepwise Reductive Amination for Controlled Diazepane Synthesis

Step A: Selective Mono-Boc Protection of a Symmetric Diamine

  • Reactant Preparation: Dissolve the diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq to favor mono-protection) in the same solvent dropwise over 1-2 hours.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the mono-Boc-protected diamine.

Step B: Reductive Amination and Cyclization

  • Imine Formation: Dissolve the mono-Boc-protected diamine (1.0 eq) and the desired dialdehyde or ketoaldehyde (1.0 eq) in an aprotic solvent like DCM or 1,2-dichloroethane (DCE). Stir at room temperature for 1-2 hours to form the imine intermediate. The use of a dehydrating agent, such as molecular sieves, can facilitate this step.[2]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Ring-Closing Metathesis (RCM) for Diazepane Synthesis

RCM is a powerful method for the formation of unsaturated diazepane rings from acyclic diene precursors. However, the efficiency of this reaction can be hampered by the formation of dimers and other oligomers, as well as catalyst decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 2: My RCM reaction to form a seven-membered diazepane is producing a significant amount of a dimeric byproduct. How can I favor the formation of the desired monomer?

Answer: Dimer formation is a common side reaction in RCM, especially when forming medium-sized rings. It arises from the intermolecular reaction of two diene molecules competing with the desired intramolecular cyclization. Several factors can be optimized to shift the equilibrium towards the monomeric product:

  • Concentration: As with other cyclization reactions, concentration is a key parameter. High dilution conditions (typically <0.01 M) strongly favor the intramolecular RCM pathway.[3]

  • Catalyst Choice and Loading: The choice of Grubbs or Schrock catalyst can have a significant impact. Second and third-generation Grubbs catalysts are generally more active and may require lower loadings, which can sometimes reduce the rate of intermolecular reactions. However, a highly active catalyst can also lead to equilibration of the monomer back to the dimer if the monomer is strained. Therefore, screening of different catalysts is often necessary.[3]

  • Slow Addition: A slow, continuous addition of the diene substrate and/or the catalyst to the reaction vessel (syringe pump addition) can maintain a very low instantaneous concentration of the substrate, further promoting intramolecular cyclization.[3]

  • Temperature: The reaction temperature can influence the position of the monomer-dimer equilibrium. This should be optimized for your specific substrate.

Table 1: Effect of Reaction Conditions on Monomer vs. Dimer Formation in a Hypothetical RCM Cyclization

Catalyst (mol%)Concentration (M)Temperature (°C)Monomer:Dimer RatioReference
Grubbs I (5)0.14560:40[Fictional Data for Illustration]
Grubbs II (2)0.14575:25[Fictional Data for Illustration]
Grubbs II (2)0.014595:5[Fictional Data for Illustration]
Hoveyda-Grubbs II (1)0.00525>99:1[Fictional Data for Illustration]

Protocol 2: Minimizing Dimer Formation in RCM for Diazepane Synthesis

  • Solvent and Degassing: Use a dry, degassed solvent (e.g., toluene or DCM). Degassing is crucial to prevent catalyst deactivation. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Reaction Setup: In the main reaction flask, add the bulk of the degassed solvent. In separate gas-tight syringes, prepare a solution of the diene precursor and a solution of the RCM catalyst in the degassed solvent.

  • Slow Addition: Heat the reaction flask to the desired temperature (e.g., 40-80 °C for toluene). Using a syringe pump, add the diene and catalyst solutions simultaneously to the reaction flask over a period of 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Catalyst Quenching: Once the reaction is complete, quench the catalyst by adding a scavenger such as triphenylphosphine or ethyl vinyl ether and stirring for 1-2 hours.

  • Purification: Concentrate the reaction mixture and purify by column chromatography to separate the monomeric diazepane from any residual dimer and catalyst byproducts.

Section 3: Multicomponent Reactions (MCRs)

MCRs, such as the Ugi reaction, offer a highly efficient route to complex molecules, including precursors to diazepanones, in a single step. However, the convergence of multiple reactants can sometimes lead to the formation of unexpected side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: I am using an Ugi reaction to synthesize a precursor for a 1,4-diazepan-5-one, but the reaction is low-yielding and I am isolating several unidentified byproducts. What could be going wrong?

Answer: The Ugi reaction is a powerful tool, but its success can be sensitive to reaction conditions and the nature of the starting materials. Common issues include:

  • Imine Formation Equilibrium: The initial step of the Ugi reaction is the formation of an imine from the aldehyde and amine components. This is a reversible reaction, and if the equilibrium is unfavorable, the overall reaction yield will be low. Using a polar protic solvent like methanol or 2,2,2-trifluoroethanol (TFE) can help to stabilize the iminium ion intermediate and drive the reaction forward.[4][5]

  • Side Reactions of Components: The individual components can undergo side reactions. For example, the isocyanide can be sensitive to acidic conditions, and the aldehyde may undergo self-condensation.

  • Passerini Reaction: If the concentration of the amine is too low or the amine is not sufficiently nucleophilic, the Passerini reaction (a three-component reaction of the aldehyde, carboxylic acid, and isocyanide) can become a competitive side reaction.[4]

Troubleshooting Workflow for Ugi Reaction

Ugi_Troubleshooting start Low Yield in Ugi Reaction check_imine Check Imine Formation start->check_imine check_solvent Optimize Solvent check_imine->check_solvent Imine formation is slow or incomplete check_components Assess Component Reactivity check_imine->check_components Suspect side reactions of starting materials check_temp Vary Temperature check_solvent->check_temp Solvent change shows some improvement action_solvent Action: Switch to polar protic solvent (MeOH, TFE) check_solvent->action_solvent action_temp Action: Run at lower temperature (-20°C to RT) to minimize side reactions check_temp->action_temp action_preformation Action: Pre-form the imine before adding acid and isocyanide check_components->action_preformation

Caption: Troubleshooting workflow for a low-yielding Ugi reaction.

Section 4: Control of Stereochemistry

For chiral diazepanes, maintaining stereochemical integrity is paramount. Epimerization, the inversion of a stereocenter, is a common side reaction, particularly at carbons alpha to a carbonyl group or other activating functionality.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 4: I am synthesizing a chiral diazepane, and I'm observing significant epimerization at a stereocenter adjacent to a newly formed amide bond. How can I prevent this loss of enantiomeric purity?

Answer: Epimerization during amide bond formation is a well-documented problem, especially in peptide synthesis, and the principles are directly applicable here. The primary mechanism is the formation of a planar, achiral oxazolone intermediate from the activated carboxylic acid.[6] A strong base can also directly deprotonate the alpha-carbon. To minimize epimerization, you should carefully control the following factors:

  • Coupling Reagents and Additives: Use coupling reagents that are known to suppress racemization. Urionium/aminium salts like HATU, HBTU, and COMU, when used with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure, are generally superior to carbodiimides like DCC or EDC alone. The additive forms a reactive ester that is less prone to oxazolone formation.[6]

  • Base: The choice of base is critical. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA). Use the minimum amount of base necessary.[6]

  • Solvent: Less polar solvents like dichloromethane (DCM) are generally better than polar aprotic solvents like DMF, which can promote epimerization.[6]

  • Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C or below) to reduce the rate of epimerization.[6]

  • Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before the amine is added. A long pre-activation time increases the concentration of the epimerization-prone activated species.

Table 2: Influence of Reaction Parameters on Epimerization in Amide Coupling

Coupling Reagent/AdditiveBaseSolventTemperature (°C)% EpimerizationReference
DCC/HOBtTEADMF2515-20%[6]
HBTU/HOBtDIPEADMF02-5%[6]
HATU/HOAtDIPEADCM0<1%[6]
COMU/OxymaPureCollidineDCM-10<0.5%[Fictional Data for Illustration]

Protocol 3: Chiral HPLC Analysis of Diazepane Enantiomers

Accurate determination of enantiomeric excess (ee) is crucial. A general protocol for developing a chiral HPLC method is as follows:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the structure of your diazepane. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point for a wide range of compounds.[7][8]

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol. Add a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds) to improve peak shape.[7]

    • Reversed Phase: Screen with mixtures of acetonitrile/water or methanol/water with a buffer (e.g., phosphate or acetate).

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5). For some conformationally flexible diazepanes, low temperatures may be required to prevent on-column racemization.[9][10]

Mechanisms of Epimerization

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated_Acid_O Activated N-Protected Amino Acid (R-enantiomer) Oxazolone Planar, Achiral Oxazolone Intermediate Activated_Acid_O->Oxazolone Intramolecular Cyclization Oxazolone->Activated_Acid_O Re-protonation (top face) Epimer_O Epimerized Product (S-enantiomer) Oxazolone->Epimer_O Re-protonation (bottom face) Activated_Acid_E Activated N-Protected Amino Acid (R-enantiomer) Enolate Planar, Achiral Enolate Intermediate Activated_Acid_E->Enolate Strong Base (e.g., TEA) Enolate->Activated_Acid_E Protonation (top face) Epimer_E Epimerized Product (S-enantiomer) Enolate->Epimer_E Protonation (bottom face)

Caption: The two primary mechanistic pathways for epimerization during amide bond formation.[6]

References

Technical Support Center: Synthesis of (R)-1-Boc-3-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-Boc-3-methyl-diazepane. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chiral building block. We understand that synthesizing seven-membered heterocycles, particularly with stereochemical control, presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Synthetic Overview & Core Challenges

(R)-1-Boc-3-methyl-diazepane is a valuable intermediate in medicinal chemistry, often used for constructing molecules with therapeutic potential, such as Rho-kinase inhibitors. Its synthesis typically involves the formation of the 1,4-diazepane ring and the selective protection of one of the nitrogen atoms.

A common and effective strategy involves a multi-step sequence starting from a readily available chiral precursor, such as (S)-2-aminopropan-1-ol. The chirality of the starting material dictates the final product's stereochemistry. The key steps often include nucleophilic substitution, deprotection, intramolecular cyclization, and a final Boc-protection. Each of these stages presents potential pitfalls that can drastically reduce the overall yield and purity.

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Cyclization & Protection cluster_2 Phase 3: Final Product Start (S)-2-Aminopropan-1-ol Step1 N-Nosylation Start->Step1 Step2 O-Alkylation with 3-bromopropionaldehyde acetal Step1->Step2 Step3 Nosyl Deprotection Step2->Step3 Step4 Acetal Hydrolysis & Intramolecular Reductive Amination (High Dilution) Step3->Step4 Amino-aldehyde Intermediate Step5 Selective Mono-Boc Protection Step4->Step5 End (R)-1-Boc-3-methyl-diazepane Step5->End

Caption: Generalized workflow for (R)-1-Boc-3-methyl-diazepane synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: My yield for the intramolecular reductive amination (cyclization) step is very low, and I see a lot of baseline material or a smear on my TLC plate. What is happening?

Answer: This is a classic challenge when forming medium-sized rings. Low yields in intramolecular reductive aminations are almost always due to competing intermolecular reactions (polymerization) outcompeting the desired intramolecular cyclization.

  • Causality: For a reaction to be intramolecular, the two reactive ends of the molecule must find each other. At high concentrations, it is statistically more likely that the reactive amine of one molecule will find the aldehyde of a different molecule, leading to dimers, trimers, and eventually polymers.

  • Solution: High Dilution Principle: The most critical parameter to control is concentration. By performing the reaction under high dilution (typically 0.01-0.05 M), you dramatically increase the probability of intramolecular cyclization. This is often achieved by the slow addition of the amino-aldehyde precursor to a solution of the reducing agent over several hours using a syringe pump.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is highly recommended. It is milder than sodium borohydride (NaBH₄) and is particularly effective for reductive aminations, as it will not readily reduce the aldehyde precursor before it has a chance to form the necessary cyclic iminium intermediate.[1][2]

  • pH Control: The reaction is typically buffered with a mild acid, like acetic acid. This is crucial because the formation of the intermediate imine/iminium ion is acid-catalyzed, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.

G cluster_0 Low Concentration (High Dilution) cluster_1 High Concentration a Molecule A a->a Intramolecular Cyclization (Favored) b Molecule B c Molecule C d Molecule D c->d Intermolecular Polymerization (Favored)

Caption: Effect of concentration on intramolecular vs. intermolecular reactions.

Question 2: During the final step, I am getting a mixture of the desired mono-Boc product, the di-Boc product, and unreacted starting material. How can I improve the mono-selectivity?

Answer: Selectively protecting one of two chemically similar nitrogen atoms in a diamine is a common synthetic hurdle. The Boc-anhydride reagent does not inherently differentiate between the two nucleophilic sites, leading to a statistical mixture of products.

  • Causality: The mono-Boc product is still nucleophilic and can react with a second molecule of Boc-anhydride to form the di-Boc product. Controlling this second reaction is key.

  • Solutions to Improve Mono-Selectivity:

    • Control Stoichiometry: Use a slight sub-stoichiometric amount of Boc-anhydride (e.g., 0.9 equivalents). This ensures there isn't enough reagent to fully convert all the starting material to the di-protected species. While this leaves some unreacted starting material, it is often easier to separate from the mono-Boc product than the di-Boc byproduct is.

    • Slow Addition at Low Temperature: Add a solution of Boc-anhydride dropwise to the stirred solution of the diamine at 0 °C or below. This keeps the instantaneous concentration of the anhydride low, favoring the first reaction on the more abundant starting diamine.

    • In-Situ Mono-Protonation (Recommended): This is an elegant and highly effective method. By adding exactly one equivalent of a strong acid, you can protonate one of the amine groups, effectively "protecting" it as a non-nucleophilic ammonium salt. The remaining free amine can then be selectively Boc-protected. A convenient way to generate one equivalent of HCl in situ is by adding chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) to an alcohol solvent like methanol.[3]

Parameter Standard Method (1.1 eq Boc₂O) Controlled Stoichiometry (0.9 eq Boc₂O) In-Situ HCl Method
Typical Product Ratio Mono:Di:SM ≈ 40:40:20Mono:Di:SM ≈ 50:15:35Mono:Di:SM ≈ 85:5:10
Pros Simple setupReduces di-Boc formationHigh selectivity, excellent yield
Cons Poor selectivity, difficult purificationRequires careful separation from SMRequires anhydrous conditions

Question 3: I am struggling to purify the final (R)-1-Boc-3-methyl-diazepane by silica gel chromatography. My product is streaking badly.

Answer: This is a very common issue when purifying amines on silica gel.

  • Causality: The lone pairs on the nitrogen atoms of your product can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to strong adsorption, poor elution, and significant tailing or "streaking" of the product spot/peak.

  • Solutions:

    • Basic Eluent Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. The most common choice is triethylamine (TEA), typically added at 0.5-2% (v/v). Alternatively, a 1-2% solution of 7N ammonia in methanol can be used in a DCM/MeOH eluent system.

    • Acid-Base Workup: Avoid chromatography altogether with a liquid-liquid extraction strategy. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). Your basic product and the unreacted diamine will move to the aqueous layer, while neutral impurities (like the di-Boc product) will remain in the organic layer. Separate the layers, then carefully basify the aqueous layer with NaOH or Na₂CO₃ to pH >10 and extract your purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for using a chiral amino alcohol like (S)-2-aminopropan-1-ol to produce an (R)-configured diazepane?

A: This is an excellent question that highlights the importance of reaction mechanisms. A practical synthesis of the enantiomer, (S)-1-Boc-3-methyl-diazepane, utilizes an intramolecular Fukuyama-Mitsunobu cyclization.[4] In this reaction, the alcohol is activated under Mitsunobu conditions, and the nucleophilic nitrogen attacks the activated carbon center. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the alcohol. Therefore, to obtain the (R)-configuration at C3 of the diazepane ring, one must start with a precursor that has an (S)-configuration at that center.

Q: Are there any alternative cyclization strategies besides reductive amination?

A: Yes, while reductive amination is common, other methods exist. One powerful alternative is intramolecular amidation followed by reduction. In this approach, a precursor containing an amine and an ester or carboxylic acid is cyclized to form a lactam (a cyclic amide). This seven-membered lactam is then reduced using a strong reducing agent like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) to yield the diazepine ring.[5] This can be an effective route if the reductive amination proves problematic.

Q: How critical is the removal of the N-nosyl protecting group before cyclization?

A: It is absolutely critical. The nosyl (Ns) group is a very strong electron-withdrawing group. This property makes the nitrogen atom it is attached to significantly less nucleophilic and basic.[4] Attempting the reductive amination without first removing the nosyl group will fail, as the nitrogen will not be sufficiently nucleophilic to attack the aldehyde and form the required iminium intermediate. The deprotection is typically achieved with a thiol (like thiophenol) and a base (like potassium carbonate).

Key Experimental Protocols

Protocol 1: Selective Mono-Boc Protection via In-Situ HCl Generation

This protocol is adapted from methodologies designed for the selective mono-protection of diamines.[3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous methanol (MeOH) to make a final reaction concentration of ~0.1 M with respect to the diamine.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Diamine Addition: Add (R)-3-methyl-1,4-diazepane (1.0 eq) to the cold methanol and stir until fully dissolved.

  • In-Situ HCl Generation: While stirring at 0 °C, slowly add chlorotrimethylsilane (TMSCl) (1.0 eq) dropwise via syringe. A white precipitate of the mono-hydrochloride salt may form. Stir for 30 minutes at 0 °C.

  • Base Addition: Add triethylamine (TEA) (1.0 eq) to neutralize the generated HCl and liberate the free amine from the salt.

  • Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of anhydrous MeOH. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (12-16 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified.

Protocol 2: High-Dilution Intramolecular Reductive Amination

  • Setup: In a large, three-neck round-bottom flask (sized to ensure a final concentration of ~0.01 M), add sodium triacetoxyborohydride (STAB) (1.5 eq) and glacial acetic acid (2.0 eq) to anhydrous dichloromethane (DCM).

  • Precursor Solution: In a separate flask, dissolve the amino-aldehyde precursor (1.0 eq) in anhydrous DCM.

  • Slow Addition: Using a syringe pump, add the precursor solution to the stirred STAB/acetic acid suspension over a period of 6-8 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic amine.

References

Technical Support Center: Stereochemical Integrity of Chiral Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

To: Research, Scientific, and Drug Development Communities From: The Desk of the Senior Application Scientist Subject: A Practical Guide to Preventing Racemization of Chiral Diazepanes During Synthetic Transformations

Introduction

In the landscape of medicinal chemistry and drug development, the stereochemical purity of a therapeutic candidate is not merely a matter of academic interest; it is a critical determinant of efficacy and safety. Chiral diazepanes, particularly 1,4-benzodiazepines, are a "privileged scaffold" found in a multitude of neurologically active agents.[1][2] Often, the desired biological activity resides in a single enantiomer, making the prevention of racemization—the conversion of a pure enantiomer into an equal mixture of both enantiomers—a paramount objective during synthesis.[3]

This technical support guide moves beyond simple protocols to provide a deeper, mechanism-based understanding of why racemization occurs in chiral diazepanes and offers robust, field-proven strategies to maintain stereochemical integrity throughout your synthetic campaigns.

Section 1: Understanding the Root Cause: Mechanisms of Racemization
Q1: I'm observing a loss of enantiomeric excess (ee) in my chiral diazepine reaction. What is happening at the molecular level?

A1: Racemization in chiral diazepanes, especially those with a stereocenter at the C3 position, is typically facilitated by the formation of a planar, achiral intermediate.[3] Understanding which pathway is operative in your system is the first step toward effective prevention. Two primary mechanisms are often implicated:

  • Direct Enolization (Base-Mediated Proton Abstraction): This is the most common pathway encountered during reactions involving bases (e.g., N-alkylation, acylation). The proton at the chiral C3-position is acidic, particularly if it is alpha to a carbonyl group. A sufficiently strong base can abstract this proton, creating a planar enolate intermediate. Subsequent reprotonation can occur from either face of the plane with equal probability, leading to a racemic mixture.[4][5]

  • Ring-Chain Tautomerism: For C3-hydroxy substituted benzodiazepines like Oxazepam, a different mechanism can dominate, even in the absence of a strong base.[6][7] This pathway involves an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen (N4), which triggers the opening of the diazepine ring to form an achiral aldehyde intermediate. The subsequent ring closure can regenerate either enantiomer, resulting in racemization.[6][7]

Visualizing the Racemization Pathway

The following diagram illustrates the base-mediated enolization mechanism, a frequent culprit in synthetic reactions.

G cluster_Intermediate Achiral Intermediate R_Start Chiral (R)-Diazepane (Stereocenter at C3) Planar_Intermediate Planar Achiral Enolate (Loss of Chirality) R_Start->Planar_Intermediate Base (B:) -H⁺ (Deprotonation at C3) Planar_Intermediate->R_Start +H⁺ (Protonation) S_Product Chiral (S)-Diazepane Planar_Intermediate->S_Product +H⁺ (Protonation) G start Start: Chiral Diazepine in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone) start->cool Inert Atmosphere add_base Slowly Add Base (e.g., NaH, 1.05 eq) cool->add_base stir Stir for 30 min @ -78 °C add_base->stir add_alkylator Add Alkylating Agent (e.g., MeOTf, 1.1 eq) stir->add_alkylator monitor Monitor by LC-MS (Maintain -78 °C) add_alkylator->monitor quench Quench with sat. NH₄Cl (While Cold) monitor->quench Reaction Complete workup Warm to RT & Workup quench->workup

References

Technical Support Center: A Troubleshooting Guide for the N-Functionalization of Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for diazepane functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-functionalization of the diazepane scaffold. The diazepane core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its functionalization, particularly at the nitrogen atoms, can present unique synthetic hurdles. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions.

I. Low Yield or No Reaction in N-Alkylation

Question: My N-alkylation of a diazepane with an alkyl halide is resulting in low yields or fails to proceed, with starting material remaining. What are the likely causes and how can I improve the outcome?

Answer: This is a frequent issue stemming from several factors related to the nucleophilicity of the diazepane nitrogen, the reactivity of the alkyl halide, and the reaction conditions.

Causality and Strategic Solutions:

  • Insufficient Basicity and Nucleophilicity: The nitrogen atoms in a diazepane ring can have varying degrees of nucleophilicity depending on the existing substituents. Steric hindrance around the nitrogen can also impede the approach of the alkylating agent.

    • Troubleshooting:

      • Choice of Base: A common pitfall is using a base that is too weak to sufficiently deprotonate the diazepane nitrogen, or one that is not soluble in the reaction solvent. For simple alkylations, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like potassium carbonate (K₂CO₃), especially if the diazepane nitrogen is part of an amide or is sterically hindered. However, be mindful of base-sensitive functional groups in your substrate.[3]

      • Solvent Selection: The choice of solvent is critical for solubility of both the diazepane and the base. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and the reactivity of the nucleophile.[4] For reactions with NaH, tetrahydrofuran (THF) is a common choice.[5]

  • Poor Leaving Group on the Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.

    • Troubleshooting:

      • Activate the Leaving Group: If possible, convert the alkyl chloride or bromide to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

      • Use a More Reactive Alkylating Agent: Consider using an alkyl triflate or tosylate, which have better leaving groups.

  • Side Reactions: O-alkylation can be a competing reaction if your diazepane derivative contains hydroxyl or amide functionalities.[4][6]

    • Troubleshooting:

      • Protecting Groups: Protect sensitive functional groups prior to N-alkylation. For example, a hydroxyl group can be protected as a silyl ether.

      • Reaction Conditions: Lowering the reaction temperature may favor N-alkylation over O-alkylation in some cases.

Experimental Protocol: Direct Alkylation of a 1,4-Diazepane[5]
  • To a solution of the 1,4-diazepane derivative (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Challenges in N-Arylation (Buchwald-Hartwig Amination)

Question: I am attempting an N-arylation of a diazepane using a Buchwald-Hartwig cross-coupling reaction, but I'm observing low conversion of my starting materials and potential catalyst deactivation. How can I optimize this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with diazepanes is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand) and the base.[7][8]

Causality and Strategic Solutions:

  • Inappropriate Ligand Selection: The ligand is crucial for the stability and reactivity of the palladium catalyst. The choice of ligand depends on the nature of both the aryl halide and the diazepane.

    • Troubleshooting:

      • Ligand Screening: A systematic screening of different phosphine ligands is often necessary. For electron-rich aryl halides, more electron-rich and sterically hindered ligands like XPhos or RuPhos may be effective.[7][9] For less reactive aryl chlorides, ligands like BrettPhos are often a good choice.[8]

      • Catalyst Generation: Ensure the active Pd(0) species is generated. Using a pre-catalyst like a G3 or G4 palladacycle can be advantageous as they form the active catalyst under milder conditions.

  • Base and Solvent Mismatch: The base not only facilitates the deprotonation of the amine but also plays a role in the catalytic cycle.

    • Troubleshooting:

      • Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[10]

      • Solvent Effects: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[7][8] The choice can influence the solubility of the reactants and the stability of the catalytic species.

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or side reactions.

    • Troubleshooting:

      • Purity of Reagents: Ensure all reagents and the solvent are of high purity and anhydrous. Degassing the solvent prior to use is crucial to remove oxygen, which can oxidize the Pd(0) catalyst.

      • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. The optimal temperature should be determined experimentally, typically between 80-110 °C.[3]

Data Presentation: Common Buchwald-Hartwig Conditions
ParameterCondition 1Condition 2Condition 3
Pd Source Pd₂(dba)₃Pd(OAc)₂XPhos Pd G3
Ligand XPhosBINAP(none)
Base KOtBuCs₂CO₃DBU
Solvent TolueneTolueneMeCN/PhMe
Temperature 90 °C100 °C140 °C
Reference [7][10][11]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product Product Reductive Elimination->Product Ar-NR2 Ar-X Ar-X Ar-X->Oxidative Addition R2NH R2NH R2NH->Amine Coordination Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

III. Issues with Reductive Amination

Question: My reductive amination reaction to introduce a substituent onto the diazepane nitrogen is producing multiple byproducts, including dialkylated and unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer: Reductive amination is a versatile method, but controlling the extent of alkylation can be challenging, especially with reactive amines and aldehydes.

Causality and Strategic Solutions:

  • Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event.

    • Troubleshooting:

      • Stoichiometry Control: Use a 1:1 ratio of the diazepane to the aldehyde.[12] Adding the aldehyde slowly to the reaction mixture can also help to maintain a low concentration of the aldehyde and minimize dialkylation.

      • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the iminium ion over the aldehyde, reducing the likelihood of aldehyde reduction and side reactions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Formation of Byproducts: Side reactions can occur, such as the formation of aminals or other condensation products, particularly if the reaction is run at high concentrations or for extended periods.[13]

    • Troubleshooting:

      • Reaction Conditions: Running the reaction at lower temperatures and for the minimum time required for completion can help to reduce byproduct formation.

      • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate iminium ion formation without promoting side reactions. This can be achieved by adding a small amount of acetic acid.

Visualization: Troubleshooting Reductive Amination

Reductive_Amination_Troubleshooting start Low Yield/Selectivity in Reductive Amination issue1 Over-alkylation (Dialkylation) start->issue1 issue2 Unreacted Starting Material start->issue2 issue3 Byproduct Formation start->issue3 sol1a Use 1:1 Stoichiometry issue1->sol1a sol1b Slow Aldehyde Addition issue1->sol1b sol2a Use NaBH(OAc)3 issue2->sol2a sol2b Optimize pH (5-6) issue2->sol2b sol3a Lower Reaction Temperature issue3->sol3a

Caption: A logical workflow for troubleshooting common issues in reductive amination.

IV. Purification and Characterization Difficulties

Question: I am having trouble purifying my N-functionalized diazepane, and the characterization is ambiguous. What are some common purification and characterization challenges?

Answer: The flexible seven-membered ring of diazepanes can lead to complex NMR spectra and purification challenges.

Causality and Strategic Solutions:

  • Purification:

    • Chromatography: Diazepanes can be basic and may streak on silica gel. Adding a small amount of a basic modifier like triethylamine (1-2%) or ammonia in methanol to the eluent can improve peak shape.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method.

    • Extraction: Careful workup is important. If your product is water-soluble, multiple extractions may be necessary. Adjusting the pH of the aqueous layer can help to move the product into the organic phase.

  • Characterization:

    • NMR Spectroscopy: The conformational flexibility of the diazepane ring can lead to broad peaks in the NMR spectrum at room temperature. Running the NMR at different temperatures (variable temperature NMR) can sometimes resolve these broad signals into sharper peaks as the rate of conformational exchange changes.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your product.

V. References

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

  • Diazepam. Wikipedia.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.

  • Technical Support Center: Purification of Substituted Diazepanes. Benchchem.

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health.

  • Synthesis of Non-Symmetrical and Atropisomeric Dibenzo[7][10]diazepines: Pd/CPhos-Catalysed Direct Arylation of Bis-Aryl Aminals. ResearchGate.

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. PubMed.

  • Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm (RSC Publishing).

  • Technical Support Center: Catalyst Selection for Efficient N-Arylsulfonylation. Benchchem.

  • Sequential Palladium-Catalyzed C- and N-Arylation Reactions as a Practical and General Protocol for the Synthesis of the First Series of Oxcarbazepine Analogues. ResearchGate.

  • Difficulties with N-Alkylations using alkyl bromides. Reddit.

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.

  • Application Notes and Protocols: N-Alkylation and N-Acylation of 1,4-Oxazepanes. Benchchem.

References

Technical Support Center: Navigating the Purification of Polar Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the unique purification challenges associated with polar diazepine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving high purity for this important class of compounds. Due to their inherent polarity and basic nitrogenous core, diazepine derivatives often exhibit problematic behavior in standard chromatographic systems.

This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides for prevalent issues, and robust starting protocols for advanced purification techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my polar diazepine derivative showing poor or no retention on my C18 reversed-phase column?

A: This is the most common challenge. Standard reversed-phase (RP) columns, like C18, rely on hydrophobic interactions between the nonpolar stationary phase and the analyte.[1] Polar diazepine derivatives, which are more water-soluble, have a weak affinity for the C18 stationary phase and a strong affinity for the highly aqueous mobile phase.[2][3] Consequently, they elute very early, often at or near the column's void volume (t₀), resulting in little to no separation from other polar impurities or starting materials.[4]

Q2: I added an ion-pairing agent to my reversed-phase method, but now my results are inconsistent and it's incompatible with my mass spectrometer.

A: Ion-pairing agents can increase retention on RP columns by forming a less polar complex with the charged diazepine.[1][4] However, these agents are notoriously difficult to work with. They require long column equilibration times and can be challenging to remove completely, leading to reproducibility issues. Furthermore, many common ion-pairing agents are non-volatile and cause significant ion suppression, making them incompatible with mass spectrometry (MS) detection.[2][5]

Q3: What are the primary alternative chromatography techniques for purifying polar diazepines?

A: For polar diazepines, you should look beyond traditional reversed-phase chromatography. The two most powerful and widely adopted techniques are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[3][6] It excels at retaining and separating very polar compounds that are unretained in reversed-phase.[7]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase, mixed with a polar organic co-solvent (like methanol).[8][9] It is a form of normal-phase chromatography known for its high speed, efficiency, and "green" credentials due to reduced organic solvent consumption.[10][11][12] SFC is particularly effective for separating polar and chiral molecules.[8]

Q4: My diazepine derivative is basic. How does this affect my choice of purification strategy?

A: The basic nitrogen atoms in the diazepine core are critical. At neutral or acidic pH, these nitrogens will be protonated, making the molecule cationic. This charge can lead to strong, undesirable secondary interactions with residual acidic silanols on silica-based stationary phases, causing severe peak tailing.[13] In HILIC, this can be managed with mobile phase additives. In SFC, basic additives are often essential to achieve good peak shape for basic compounds.[14] Alternatively, ion-exchange chromatography (IEX) can be employed to specifically target and separate molecules based on their charge.[15][16][17]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during method development and purification.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Problem: My peak shape is poor (tailing, fronting, or splitting).

  • Question: Why is my basic diazepine peak tailing severely on a silica HILIC column?

    • Answer & Solution: Peak tailing for basic compounds in HILIC is often caused by secondary ionic interactions with deprotonated (anionic) silanol groups on the stationary phase surface.[13] To mitigate this, you must control the mobile phase composition.

      • Increase Buffer Concentration: Increasing the concentration of your buffer (e.g., ammonium formate or ammonium acetate from 10 mM to 20-40 mM) can help shield the silanol groups and improve peak shape.[18][19] The salt ions compete with your analyte for the active sites, leading to a more symmetrical peak.

      • Adjust pH: Ensure the mobile phase pH is in a range that suppresses either the charge on your analyte or the charge on the stationary phase, though this can be complex in high-organic mobile phases.[18]

  • Question: My peak is split or very broad. I dissolved my sample in DMSO/Water. What's wrong?

    • Answer & Solution: This is a classic injection solvent mismatch. HILIC is extremely sensitive to the sample diluent.[20][21] The retention mechanism relies on partitioning the analyte into a water layer on the stationary phase from a mobile phase high in organic solvent.[6] Injecting a sample dissolved in a strong, polar solvent (like water or DMSO) disrupts this delicate equilibrium at the column head, causing peak distortion.[20]

      • The Fix: Dissolve your sample in a solvent that is as close as possible to your initial mobile phase conditions (e.g., 90-95% acetonitrile). If solubility is an issue, use the minimum amount of a stronger solvent like methanol, and then dilute with acetonitrile. Avoid injecting large volumes of aqueous solutions.[21]

Problem: My retention times are drifting and not reproducible.

  • Question: Why are my retention times shifting between injections?

    • Answer & Solution: The root cause is almost always insufficient column equilibration.[18][21] The aqueous layer on the HILIC stationary phase takes a significant amount of time to form and stabilize. If you start the next injection before this layer is fully re-established, retention will be inconsistent.

      • The Fix: Use a much longer equilibration time than you would for reversed-phase. A good starting point is a minimum of 10-20 column volumes.[21] For a 150 x 4.6 mm column, this could mean an equilibration time of 10 minutes or more.

Supercritical Fluid Chromatography (SFC)

Problem: My polar diazepine derivative has poor peak shape or doesn't elute.

  • Question: My peak is tailing badly. How do I fix it?

    • Answer & Solution: Similar to HILIC, peak tailing for basic compounds in SFC is common and is due to interactions with the stationary phase. The CO₂/methanol mobile phase is slightly acidic.[22]

      • The Fix: Add a basic additive to your co-solvent. Small amounts of additives like ammonium hydroxide, isopropylamine, or triethylamine (typically 0.1-0.2%) are highly effective at neutralizing active sites on the column and producing sharp, symmetrical peaks for basic diazepines.[14][23]

  • Question: My compound is very polar and still isn't eluting, even at high co-solvent concentrations. What can I do?

    • Answer & Solution: While SFC is powerful, extremely polar compounds can be challenging. Pure CO₂ is nonpolar, and even with high percentages of methanol, the mobile phase may not be strong enough.

      • The Fix: Add a small amount of water (e.g., 1-5%) to your organic co-solvent (e.g., methanol).[22][24] Water is immiscible with CO₂ on its own, but it is soluble in the methanol/CO₂ mixture. This dramatically increases the mobile phase polarity and elution strength, enabling the purification of very hydrophilic compounds.[24]

Problem: I'm struggling with sample solubility for injection.

  • Question: My polar diazepine derivative won't dissolve in a solvent suitable for SFC injection. What are my options?

    • Answer & Solution: A general rule is that any compound soluble in methanol should be amenable to SFC.[8][10] However, for difficult cases:

      • Use a Stronger Co-Solvent: While methanol is most common, other polar solvents can be screened.

      • Consider DMF or DMSO (with caution): For preparative SFC, sometimes a small amount of a very strong solvent like DMF is used to dissolve the sample, which is then injected.[24] This should be done carefully to avoid peak shape distortion from a strong injection solvent.

      • Solid Loading: If solubility remains a major hurdle, you can adsorb your crude material onto a small amount of silica gel or other sorbent, evaporate the solvent, and load the dry powder into a solid load cartridge. This is a common technique in flash chromatography to handle insoluble samples.[25]

Workflow Diagrams & Data Tables

Diagrams (Graphviz DOT)

A logical workflow is crucial for efficient method development.

Chromatography_Selection start Start: Polar Diazepine Derivative rp_check Attempt Reversed-Phase (C18, 5-95% ACN/H2O) start->rp_check retention_ok Adequate Retention and Good Peak Shape? rp_check->retention_ok rp_success Optimize RP Method (e.g., buffer, gradient) retention_ok->rp_success  Yes hilic_or_sfc Retention is Poor. Choose Alternative. retention_ok->hilic_or_sfc No end Purification Successful rp_success->end hilic Try HILIC (Amide/Silica Column, ACN/H2O + buffer) hilic_or_sfc->hilic sfc Try SFC (2-EP/Silica Column, CO2/MeOH + additive) hilic_or_sfc->sfc hilic->end sfc->end

Caption: Decision tree for selecting a purification strategy.

HILIC_Troubleshooting start HILIC Issue Identified issue_type What is the problem? start->issue_type peak_shape Poor Peak Shape (Tailing/Splitting) issue_type->peak_shape Peak Shape retention_drift Retention Time Drift issue_type->retention_drift Reproducibility cause_peak Likely Cause? peak_shape->cause_peak cause_retention Likely Cause? retention_drift->cause_retention solution_secondary Solution: Increase Buffer Conc. (e.g., 10 -> 20mM) cause_peak->solution_secondary Tailing solution_injection Solution: Match Injection Solvent to Mobile Phase cause_peak->solution_injection Splitting/Broad solution_equilibration Solution: Increase Equilibration Time (10-20 Column Volumes) cause_retention->solution_equilibration Insufficient Equilibration

Caption: Troubleshooting workflow for common HILIC problems.

Data Tables

Table 1: Recommended Starting Conditions for HILIC & SFC Screening

ParameterHILIC RecommendationSFC RecommendationRationale
Stationary Phase Amide, Bare Silica, or Diol2-Ethylpyridine (2-EP), Diol, AminoProvides polar surfaces for interaction. 2-EP is often a good starting point for basic compounds in SFC.[24]
Mobile Phase A Acetonitrile (ACN)Supercritical CO₂The weak solvent in the respective techniques.
Mobile Phase B Water with 10-20 mM Ammonium Formate/AcetateMethanol (MeOH)The strong, polar solvent. Buffers are essential in HILIC; co-solvents are needed in SFC.[19][22]
Additive (Included in Mobile Phase B)0.2% Ammonium Hydroxide or Isopropylamine (in MeOH)Crucial for good peak shape with basic diazepines.[14][23]
Gradient 95% -> 60% ACN over 10-15 min5% -> 40% MeOH over 5-10 minA standard scouting gradient to survey the polarity range.
Flow Rate 1.0 mL/min (for 4.6 mm ID)3.0 mL/min (for 4.6 mm ID)SFC allows for much higher flow rates due to the low viscosity of scCO₂.[10]
Temperature 30 - 40 °C40 °CStandard operating temperatures. SFC requires T > 31.1°C for CO₂ to be supercritical.[9]
Back Pressure N/A100 - 150 barEssential to maintain the supercritical state of CO₂.[8]

Detailed Protocols

Protocol 1: Generic HILIC Method Development for a Polar Diazepine
  • Column Selection: Start with an amide-based column (e.g., 150 x 4.6 mm, 3-5 µm). These often provide good peak shape for basic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Acetonitrile.

    • Mobile Phase B: Prepare a 20 mM Ammonium Formate solution in HPLC-grade water. Adjust pH to ~3.5 with formic acid. Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve the crude diazepine derivative in 95:5 (v/v) Acetonitrile:Water to a concentration of ~1 mg/mL. If insoluble, try 95:5 ACN:Methanol.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Column Temp: 35 °C

    • Injection Volume: 2-5 µL

    • Gradient Program:

      • 0.0 min: 5% B (95% ACN)

      • 10.0 min: 40% B (60% ACN)

      • 12.0 min: 40% B

      • 12.1 min: 5% B

      • 20.0 min: 5% B (Crucial 8-minute equilibration)

  • Analysis & Optimization:

    • If retention is too low, use a shallower gradient or a more polar stationary phase (e.g., bare silica).

    • If retention is too high, use a steeper gradient.

    • If peak tailing occurs, increase the buffer concentration in Mobile Phase B to 40 mM.[18]

    • Once separation is achieved, the gradient can be focused around the elution point of the target compound to improve resolution and throughput for preparative scale-up.

Protocol 2: Generic SFC Method Development for a Polar Diazepine
  • Column Selection: Start with a 2-Ethylpyridine column (e.g., 150 x 4.6 mm, 5 µm), which is well-suited for basic compounds.

  • Co-solvent Preparation:

    • Prepare Methanol containing 0.2% Ammonium Hydroxide (v/v). This is your co-solvent (or "modifier").

  • System Parameters:

    • Set Column Temperature: 40 °C

    • Set Automated Back Pressure Regulator (ABPR): 120 bar

  • Sample Preparation: Dissolve the crude material in Methanol to a concentration of ~1 mg/mL.

  • Initial Scouting Gradient:

    • Total Flow Rate: 3.0 mL/min

    • Injection Volume: 5 µL

    • Gradient Program (% Co-solvent):

      • 0.0 min: 5%

      • 5.0 min: 50%

      • 6.0 min: 50%

      • 6.1 min: 5%

      • 8.0 min: 5% (Equilibration)

  • Analysis & Optimization:

    • SFC method development often involves screening multiple columns and co-solvents (e.g., Ethanol, Isopropanol) in parallel.[22][26]

    • If peak shape is poor, ensure the basic additive is present and effective. Different additives (e.g., diethylamine) can be screened.

    • For extremely polar diazepines, prepare a co-solvent of Methanol with 5% Water and 0.2% Ammonium Hydroxide and repeat the screen.[24] This will significantly increase elution strength.

References

Technical Support Center: Managing Diastereoselectivity in Reactions of Chiral Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing diastereoselectivity in the synthesis and modification of chiral diazepanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter stereochemical challenges when working with this privileged heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.

The seven-membered diazepine ring is conformationally flexible, which presents unique and often complex challenges in controlling stereochemistry.[1][2] Achieving high diastereoselectivity is critical, as the three-dimensional arrangement of substituents profoundly impacts biological activity and pharmacological properties. This center consolidates field-proven insights and troubleshooting strategies into a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental principles essential for understanding and controlling stereochemistry in diazepane systems.

Q1: What is the primary source of chirality in many diazepine derivatives, even those without a stereogenic carbon?

A1: The non-planar, seven-membered ring of the diazepine core is the primary source of chirality in many derivatives.[1][2] Even without a traditional asymmetric carbon atom, the diazepine ring exists as two non-superimposable, mirror-image conformations (enantiomers) due to restricted ring inversion. This phenomenon is known as conformational chirality or atropisomerism .[1][2] The energy barrier to this ring-flip interconversion determines whether the enantiomers can be isolated at room temperature. For many benzodiazepines, this barrier is significant enough that the molecule can interact stereoselectively with chiral biological targets like receptors and enzymes.[1][3] When a stereogenic center is already present on a substituent, these conformational enantiomers become diastereomers, making their relative stability and reactivity a key factor in controlling the overall diastereoselectivity of a reaction.

Q2: What are the key factors that universally influence diastereoselectivity in reactions involving chiral diazepanes?

A2: Achieving high diastereoselectivity is a matter of controlling the spatial interactions during the transition state of the reaction.[4] Several interconnected factors are at play:

  • Steric Hindrance: This is often the most intuitive factor. The existing chiral center and its substituents will sterically block one face of the reactive site (e.g., an enolate or imine), forcing an incoming reagent or electrophile to approach from the less hindered face.[5][6] The size of substituents on the diazepine ring and the size of the incoming electrophile are critical variables.[5]

  • Torsional Strain (Acyclic Stereocontrol): In addition to simple steric bulk, the need to avoid unfavorable gauche interactions and eclipsing strain in the transition state plays a crucial role. Computational studies have revealed that torsional effects can be the dominant factor dictating facial selectivity, sometimes leading to unexpected cis-selectivity where trans-selectivity might be predicted based on sterics alone.[5]

  • Chelation Control: The presence of Lewis basic atoms (e.g., oxygen, nitrogen) on the substrate can allow for coordination with a metal cation (from a Lewis acid additive or the reaction base). This can lock the substrate into a rigid, cyclic transition state, dramatically altering facial selectivity and often reversing the outcome observed under non-chelating conditions.[7]

  • Solvent and Temperature: The polarity of the solvent can influence the stability and geometry of the transition state, thereby affecting the diastereomeric ratio.[6] Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between competing diastereomeric transition states.

  • Chiral Auxiliaries: Temporarily incorporating a well-understood chiral auxiliary into the diazepane precursor is a powerful strategy to direct the stereochemical outcome of a reaction.[8][9] The auxiliary enforces a specific conformation and provides a strong steric bias, which can then be cleaved to reveal the desired product.[8][10]

Q3: My reaction involves forming a new stereocenter via cyclization. How do I choose between a chiral catalyst and a substrate-based approach (like a chiral auxiliary)?

A3: The choice depends on factors like substrate scope, atom economy, and the specific transformation.

  • Chiral Auxiliary (Substrate Control): This approach is often robust and predictable. The auxiliary is covalently attached, providing a powerful, localized stereodirecting effect.[10][11] This is particularly useful for establishing the initial stereocenter in a multi-step synthesis. However, it requires additional steps for attachment and removal of the auxiliary, which can lower the overall yield.[8]

  • Chiral Catalyst (Reagent Control): This is a more atom-economical approach. A chiral catalyst (e.g., a copper complex with a chiral ligand) creates a chiral environment that differentiates the two faces of a prochiral substrate during the key bond-forming step.[12][13][14] This method is highly effective for reactions like asymmetric cyclizations.[12][13] The success of this approach is highly dependent on finding the right catalyst-ligand combination for your specific substrate.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of chiral diazepanes.

Problem: Low Diastereomeric Ratio (d.r.) in an Alkylation Reaction

You are performing an α-alkylation on a chiral diazepane derivative, but the resulting product is a nearly 1:1 mixture of diastereomers.

G problem problem cause cause solution solution analysis analysis A Low d.r. Observed B Is the reaction under kinetic or thermodynamic control? A->B C Potential Cause: Suboptimal Temperature B->C Kinetic E Potential Cause: Solvent Effects B->E Kinetic G Potential Cause: Poor Facial Selectivity B->G Kinetic D Solution: Screen lower temperatures (-78 °C, -40 °C, 0 °C) C->D L Re-evaluate d.r. D->L F Solution: Screen solvents of varying polarity (e.g., THF, Toluene, CH2Cl2) E->F F->L H Steric & Torsional Factors G->H J Chelation Control G->J I Solution: Change steric bulk of base (e.g., LDA vs. LHMDS) or electrophile H->I I->L K Solution: Add Lewis Acid (e.g., ZnCl2, MgBr2) or use coordinating solvent J->K K->L

Diagram 2.1: Troubleshooting logic for improving diastereoselectivity.

  • Potential Cause 1: Insufficient Steric or Conformational Bias.

    • Causality: The conformation of the seven-membered ring may be too flexible at the reaction temperature, or the existing stereocenter may not be providing enough steric bulk to effectively shield one face of the molecule. The electrophile may be too small to be influenced by the chiral environment.[5]

    • Troubleshooting Steps:

      • Lower the Temperature: Perform the reaction at -78 °C. This often enhances selectivity by making the transition states more sensitive to small energy differences.

      • Vary the Base/Enolate Formation: The counterion of the base (e.g., Li+, Na+, K+) and the aggregation state of the resulting enolate can significantly impact the transition state geometry. Screen different bases like LDA, LHMDS, and KHMDS.

      • Modify the Substrate: If possible, increase the steric bulk of a nearby substituent on the diazepine ring. This can "lock" the ring into a more rigid conformation, enhancing facial differentiation.[15] For example, protection of a hydroxyl group with a sterically larger silyl group has been shown to improve diastereoselectivity.[5]

  • Potential Cause 2: Unfavorable Solvent Effects.

    • Causality: The solvent's polarity and coordinating ability can alter the structure of the transition state.[6] Apolar solvents like toluene may favor a tightly associated, well-ordered transition state, while polar aprotic solvents like THF can solvate the cation, leading to a "looser" transition state with lower selectivity.

    • Troubleshooting Steps:

      • Screen Solvents: Systematically screen a range of anhydrous solvents. Start with THF, then evaluate less coordinating solvents like toluene or diethyl ether, and more polar solvents like DCM.

      • Consider Additives: The addition of Lewis acids (e.g., ZnCl₂, MgBr₂) can enforce a rigid, chelated transition state, which can dramatically increase diastereoselectivity. This is especially effective if your substrate has a coordinating group (e.g., methoxy, carbonyl) positioned appropriately.

Problem: Complete Reversal of Diastereoselectivity Compared to a Literature Precedent.

You are attempting a reaction and obtaining the opposite diastereomer as the major product compared to a published procedure.

  • Potential Cause 1: Switch between Kinetic and Thermodynamic Control.

    • Causality: The desired product from the literature may be the kinetically favored diastereomer, formed faster but less stable. If your reaction is run for too long, at too high a temperature, or if a proton source is available for epimerization, the initial product may convert to the more stable, thermodynamically favored diastereomer.

    • Troubleshooting Steps:

      • Shorten Reaction Time: Quench the reaction as soon as the starting material is consumed (monitor by TLC or LC-MS).

      • Lower Temperature: Ensure the reaction temperature does not exceed the recommended value.

      • Ensure Anhydrous/Aprotic Conditions: Meticulously dry all reagents, solvents, and glassware to prevent any trace acid or water from catalyzing epimerization.

  • Potential Cause 2: Unintended Chelation.

    • Causality: A seemingly innocuous change in reagents could introduce a metal ion capable of chelation. For example, switching from an LDA base (prepared from n-BuLi) to a commercial solution of LHMDS might involve different counterions or additives that could alter the reaction mechanism from a non-chelated to a chelated pathway, often reversing selectivity.[7]

    • Troubleshooting Steps:

      • Analyze Reagents: Carefully check the source and composition of all reagents, especially organometallics and bases.

      • Add a Chelating Agent: To test this hypothesis, deliberately add a strong chelating agent like HMPA or DMPU (use with appropriate safety precautions) to see if it disrupts the suspected chelation and restores the original diastereoselectivity.

Section 3: Protocols & Data

Protocol 3.1: General Procedure for Diastereoselective Alkylation of a C4-Substituted Tetrazolo[1,5-a]azepine

This protocol is adapted from methodologies known to proceed with high diastereoselectivity and serves as a robust starting point for optimization.[5]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the chiral C4-substituted tetrazolo[1,5-a]azepine (1.0 equiv) in anhydrous THF (to make a 0.1 M solution).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of freshly titrated Lithium Diisopropylamide (LDA) (1.1 equiv) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., iodomethane, 1.2 equiv) dropwise to the cold solution.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude diastereomeric ratio by ¹H or ¹³C{¹H} NMR analysis.[5] Purify the product by flash column chromatography on silica gel.

Table 3.2: Influence of Reaction Parameters on Diastereoselectivity in Chiral Azepine Systems
ParameterCondition Ad.r. (A)Condition Bd.r. (B)Rationale & Reference
Substituent Size C4-Methyl15:1C4-tert-Butyl3:1Increased steric bulk of the remote substituent can surprisingly lower diastereoselectivity, suggesting a complex interplay of steric and torsional effects.[5]
Electrophile Size Iodomethane15:1Allyl Bromide1:1Larger electrophiles can lead to an erosion of diastereoselectivity due to competing steric interactions in the transition state.[5]
Protecting Group Benzyl (Bn)Moderatetert-Butyldimethylsilyl (TBDPS)HighA bulkier protecting group on a nearby hydroxyl can enhance diastereoselectivity by further restricting conformational freedom.[5]
Catalyst System Pd(II) Complexcis isomerStrong Brønsted Acidtrans isomerThe choice of an achiral catalyst can completely reverse the diastereochemical outcome in intramolecular aza-Michael reactions by favoring different cyclization transition states.[16]
Cyclization Method Staudinger/aza-WittigDiastereomer AReductive AminationDiastereomer BA complete reversal of diastereoselectivity in benzodiazepine synthesis can be achieved by changing the cyclization methodology.

Section 4: Visual Guides

Facial Selectivity in Electrophilic Attack

The diagram below illustrates how an existing chiral center (R*) on a diazepine ring directs an incoming electrophile (E+) to a specific face of the molecule.

G cluster_main Chiral Diazepane Intermediate ring R_star R* (Steric Shield) Reactive_Site Reactive Site (e.g., Enolate) E_plus_top E+ E_plus_top->Reactive_Site Approach Hindered (Disfavored Path) E_plus_bottom E+ E_plus_bottom->Reactive_Site Approach Open (Favored Path)

Diagram 4.2: Steric influence of a chiral substituent (R*) on the trajectory of an incoming electrophile.

References

Technical Support Center: Analytical Methods for Detecting Impurities in Diazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance on the analytical methodologies for impurity detection in diazepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling, ensuring the safety, efficacy, and regulatory compliance of Active Pharmaceutical Ingredients (APIs).

The synthesis of diazepines, a critical class of therapeutic agents, is a multi-step process where the potential for impurity formation is significant. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[1][2] Rigorous analytical control is therefore not just a regulatory requirement but a cornerstone of pharmaceutical quality assurance.[3]

This guide provides practical, experience-driven advice in a question-and-answer format, alongside detailed troubleshooting protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in my diazepine synthesis, and what are their typical sources?

A1: Impurities in diazepine synthesis, like in most API manufacturing, can be categorized into three main types as defined by the International Council for Harmonisation (ICH) guidelines (ICH Q3A/Q3B):[2]

  • Organic Impurities: These are the most common and can be process-related or degradation products.[4]

    • Process-Related Impurities: These include:

      • Starting Materials & Intermediates: Unreacted starting materials or intermediates carried through the synthetic steps.

      • By-products: Arising from side-reactions inherent to the synthetic route. For instance, in the synthesis of Diazepam, six potential process-related impurities are known and listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[5]

      • Reagents, Ligands, and Catalysts: Residuals from the chemical transformations.

    • Degradation Products: These form during manufacturing or upon storage due to exposure to light, heat, humidity, or through interaction with excipients.[1][6] Forced degradation studies are essential to identify these potential degradants.[7]

  • Inorganic Impurities: These are typically residues of inorganic compounds used in the manufacturing process, such as catalysts (e.g., heavy metals), inorganic salts, and reagents.[2]

  • Residual Solvents: These are organic solvents used during the synthesis that are not completely removed during the final manufacturing stages.[1] Their limits are governed by ICH Q3C guidelines based on their toxicity.[1]

Q2: Which analytical techniques are considered the "gold standard" for impurity profiling of diazepines?

A2: A multi-faceted analytical approach is essential for comprehensive impurity profiling. The most mandated and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying organic impurities.[8] Its versatility allows for the analysis of polar and thermally labile compounds, which is often the case for diazepines and their impurities.[9] HPLC, especially when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), is powerful for both quantification and identification.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the reference method for the analysis of volatile and semi-volatile impurities, particularly residual solvents and certain process-related impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of unknown impurities that have been isolated.[12][13] It provides detailed information about the molecular structure, which is critical for identifying novel impurities.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This high-resolution technique is mandated for its sensitivity and specificity in identifying and quantifying impurities, especially at trace levels.[1][14]

Q3: What are the regulatory expectations for impurity control in diazepine APIs?

A3: Regulatory bodies like the US FDA and EMA have stringent guidelines for impurity levels in APIs.[3] The primary framework is provided by the ICH guidelines:

  • ICH Q3A (R2): Specifies the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2] Generally, any impurity present at a level of 0.10% or higher should be identified and characterized.[4]

  • ICH Q3B (R2): Provides guidance on impurities in new drug products.[2]

  • ICH Q3C (R9): Classifies residual solvents based on their toxicity and sets permissible daily exposure limits.[14]

  • ICH M7 (R2): Addresses the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[14]

Failure to meet these expectations can lead to regulatory actions, batch rejection, or product recall.[2][3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: I'm observing significant peak tailing for my diazepine API and its impurities in my reversed-phase HPLC method. What are the potential causes and how can I rectify this?

Answer: Poor peak shape is a common issue that can compromise the accuracy and precision of your quantification. The causes can be chemical or mechanical.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC peak shape.

Experimental Protocol: Optimizing Mobile Phase pH

  • Initial Observation: Note the peak asymmetry factor. A value > 1.2 indicates tailing.

  • Hypothesis: Basic amine groups in diazepine or impurities are interacting with acidic silanol groups on the silica-based column.

  • Action: Prepare mobile phases with varying pH levels. For a typical C18 column:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase C: Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.1)

    • Mobile Phase D: 10 mM Ammonium Acetate buffer (pH adjusted to 4.5)

  • Execution: Run the sample using gradients with each of the aqueous mobile phases (B, C, and D) paired with acetonitrile.

  • Analysis: Compare the chromatograms. Protonating the analytes by lowering the pH should minimize silanol interactions and result in more symmetrical peaks.

  • Causality: By protonating the basic functional groups on the analytes, their interaction with the negatively charged free silanol groups on the stationary phase is minimized, leading to a more uniform migration through the column and improved peak symmetry.

Issue 2: An Unknown Impurity is Detected Above the Identification Threshold

Question: My HPLC-UV analysis shows an unknown impurity at 0.15%, which is above the ICH identification threshold of 0.10%. How do I proceed with its identification?

Answer: Identifying an unknown impurity is a critical step to ensure the safety of the drug substance. A systematic approach combining mass spectrometry and NMR is required.

Workflow for Unknown Impurity Identification:

G start Unknown Impurity > 0.10% in HPLC-UV lcms Perform LC-MS/MS Analysis start->lcms mol_weight Determine Molecular Weight and Fragmentation Pattern lcms->mol_weight propose Propose Putative Structures (Consider starting materials, intermediates, by-products, degradants) mol_weight->propose isolate Isolate Impurity via Preparative HPLC or SFC propose->isolate nmr Perform Structural Elucidation (1H, 13C, COSY, HSQC, HMBC NMR) isolate->nmr confirm Confirm Structure nmr->confirm synthesize Optional: Synthesize Proposed Structure for Confirmation confirm->synthesize end Document and Report Findings confirm->end synthesize->confirm

Caption: Workflow for the identification of an unknown impurity.

Experimental Protocol: Isolation and Structural Elucidation

  • LC-MS/MS Analysis:

    • Develop an LC-MS compatible method, typically replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate or acetate).

    • Acquire high-resolution mass data to determine the accurate mass and elemental composition of the impurity.

    • Perform MS/MS fragmentation to obtain structural information.

  • Propose Structures: Based on the mass data and knowledge of the synthetic process, propose likely structures. For example, a common impurity in diazepine synthesis is 2-amino-5-chlorobenzophenone (ACB).[15]

  • Isolation by Preparative HPLC:

    • Scale up your analytical HPLC method to a preparative column.

    • Collect fractions corresponding to the impurity peak.

    • Combine and evaporate the solvent to obtain the isolated impurity.

  • NMR Spectroscopy:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire a suite of NMR spectra (1H, 13C, and 2D-NMR experiments like COSY, HSQC, and HMBC).

    • These spectra will provide connectivity information to definitively elucidate the structure.[16]

  • Confirmation: The elucidated structure should be consistent with the mass spectrometry data. For absolute certainty, synthesizing the proposed impurity and comparing its chromatographic and spectroscopic data with the isolated impurity is the final confirmatory step.[13]

Quantitative Data Summary

The following table provides typical validation parameters for an HPLC method for impurity quantification, as per ICH Q2(R2) guidelines.[17]

Validation ParameterTypical Acceptance Criteria for Impurity MethodPurpose
Specificity The method must be able to unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradants).[18]To ensure that the peak response is solely from the impurity of interest.
Limit of Quantitation (LOQ) Typically, the reporting threshold (e.g., 0.05%). Signal-to-noise ratio > 10.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) Signal-to-noise ratio > 3.The lowest amount of analyte that can be detected but not necessarily quantitated.
Linearity Correlation coefficient (r²) ≥ 0.99 over the range from LOQ to 120% of the specification limit.To demonstrate a proportional relationship between concentration and detector response.
Accuracy Recovery of 80-120% for the spiked impurity at different concentrations.To assess the closeness of the test results to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 10% at the limit of quantitation.To measure the degree of scatter between a series of measurements.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).To demonstrate the reliability of the method during normal usage.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (R)-1-Boc-3-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers, mirror-image isomers of a chiral molecule, often exhibit marked differences in pharmacological activity and toxicity.[1] For this reason, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs.[2] This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-1-Boc-3-methyl-diazepane, a chiral saturated heterocyclic compound. As a key intermediate in the synthesis of various pharmacologically active molecules, ensuring its enantiomeric purity is paramount.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale, empowering the reader to make informed decisions in their own laboratory settings.

The Challenge of Enantioseparation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[3] Chiral chromatography provides a powerful solution by introducing a chiral environment in the form of a Chiral Stationary Phase (CSP).[4][5] The differential interactions between the enantiomers and the CSP lead to the formation of transient diastereomeric complexes, resulting in different retention times and, thus, separation.[5]

Proposed Primary Method: Polysaccharide-Based CSP in Normal Phase

For the chiral analysis of (R)-1-Boc-3-methyl-diazepane, a primary method utilizing a polysaccharide-based CSP is proposed. These CSPs, typically derivatives of cellulose or amylose, are renowned for their broad applicability and success in resolving a wide range of chiral compounds, including N-protected amino acids and cyclic amines.[6][7][8] The chiral recognition mechanism of polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[9]

The tert-butoxycarbonyl (Boc) protecting group on the diazepane ring introduces a key interaction site, making a polysaccharide-based CSP an excellent starting point for method development.

Experimental Workflow: Primary Method

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R) and (S) Enantiomers of Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous determination of a chiral molecule's stereochemistry is not merely an academic exercise; it is a critical requirement for ensuring efficacy, safety, and regulatory compliance. Diazepanes, a core scaffold in many centrally-acting therapeutics, frequently possess stereogenic centers, leading to enantiomeric pairs where one isomer may be pharmacologically active while the other could be inert or even detrimental. This guide provides an in-depth comparison of key spectroscopic techniques for the differentiation and analysis of (R) and (S) enantiomers of chiral diazepanes, grounded in both theoretical principles and practical, field-proven insights.

The Imperative of Stereochemical Purity in Diazepane Analogs

The three-dimensional architecture of a drug molecule dictates its interaction with biological targets. For chiral diazepanes, the (R) and (S) enantiomers can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate detailed characterization of stereoisomers in drug candidates.[1] Therefore, robust analytical methods are essential not only for assigning the absolute configuration but also for quantifying enantiomeric excess (e.e.) throughout the discovery, development, and manufacturing processes.

Foundational Principles: How Spectroscopy "Sees" Chirality

Chiral molecules are defined by their non-superimposable mirror-image relationship. Spectroscopic techniques exploit this property by using a chiral probe—most commonly, circularly polarized light or a chiral molecular environment—to elicit a differential response from each enantiomer.

  • Chiroptical Spectroscopies (ECD & VCD): These methods measure the difference in absorption of left- and right-circularly polarized light.[2][3] An achiral molecule absorbs both forms of light equally, yielding no signal. However, a chiral molecule will absorb one more than the other at specific wavelengths, generating a characteristic spectrum. Crucially, the spectrum of the (R)-enantiomer will be a perfect mirror image of the (S)-enantiomer's spectrum.[1][3][4]

  • Nuclear Magnetic Resonance (NMR) with Chiral Additives: Standard NMR is "blind" to chirality as enantiomers are isochronous (have identical chemical shifts) in an achiral solvent. By introducing a chiral solvating agent (CSA), we create a transient chiral environment. The CSA forms non-covalent diastereomeric complexes with each enantiomer, breaking their magnetic equivalence and inducing separate, distinguishable signals in the NMR spectrum.[5][6][7]

Method 1: Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light in the UV-Visible range, corresponding to electronic transitions within the molecule. It is a powerful tool for determining the absolute configuration of chiral molecules, especially those containing chromophores.

Causality in Experimental Design

The choice of solvent is critical; it must be transparent in the wavelength range of interest and capable of dissolving the analyte without interfering with the measurement. The concentration is kept low to remain within the linear range of the detector.[1] The power of ECD is amplified when combined with quantum-mechanical calculations. By computing the theoretical ECD spectrum for a known configuration (e.g., the R-enantiomer), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.[8][9]

Experimental Protocol: ECD Analysis of a Chiral Diazepane
  • Sample Preparation:

    • Accurately weigh ~1 mg of the enantiomerically pure (R)-diazepane analog and dissolve it in 10 mL of spectroscopic grade methanol to prepare a stock solution of ~0.1 mg/mL.

    • Prepare a second solution using the (S)-enantiomer.

    • Prepare a third solution using the racemic mixture.

    • Dilute the stock solutions to a final concentration of approximately 0.02 mg/mL (or ~50 µM, depending on the strength of the chromophore). The final absorbance should ideally be between 0.5 and 1.0 AU at its maximum.

  • Instrumentation & Data Acquisition:

    • Use a calibrated ECD spectrometer.

    • Set the scanning range from 400 nm down to 190 nm.

    • Use a quartz cuvette with a 1 cm path length.

    • Acquire a baseline spectrum with the pure solvent (methanol).

    • Run the spectra for the (R), (S), and racemic samples.

  • Data Processing:

    • Subtract the solvent baseline from each sample spectrum.

    • Convert the output (typically in millidegrees, mdeg) to Molar Circular Dichroism (Δε, in M⁻¹cm⁻¹).

Interpreting the Data

The (R) and (S) enantiomers will produce mirror-image spectra, exhibiting opposite "Cotton Effects" (the characteristic shape of a CD band). The racemic sample will show no ECD signal, as the equal and opposite signals from the two enantiomers cancel each other out.

Illustrative ECD Data for a Hypothetical Chiral Diazepane

EnantiomerWavelength of Maxima (nm)Molar Circular Dichroism (Δε, M⁻¹cm⁻¹)
(R)-Isomer235+12.5
268-8.2
(S)-Isomer235-12.4
268+8.1
Racemic235 / 268~0.0

Method 2: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD. It measures the differential absorption of circularly polarized light in the mid-IR region, corresponding to molecular vibrations.[2][10][11] Since every part of a molecule contributes to its vibrational spectrum, VCD provides a rich, detailed "fingerprint" that is exquisitely sensitive to the molecule's 3D structure.

Causality in Experimental Design

VCD signals are significantly weaker than conventional IR absorption bands (10⁻⁴ to 10⁻⁵ absorption units).[2] This necessitates higher sample concentrations and longer acquisition times compared to ECD. The choice of solvent is more restrictive, as common IR solvents have strong absorption bands that can obscure the analyte's signals. Deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are often preferred. Like ECD, VCD is most powerful when used to confirm a structure by comparing the experimental spectrum to one predicted by Density Functional Theory (DFT) calculations.[11][12]

Experimental Protocol: VCD Analysis
  • Sample Preparation:

    • Prepare a ~0.1 M solution of the diazepane enantiomer in a suitable IR-transparent solvent (e.g., CDCl₃). This typically requires 5-10 mg of sample in 0.5 mL of solvent.

    • Use a liquid transmission cell with BaF₂ or CaF₂ windows and a path length of ~100 µm.[10]

  • Instrumentation & Data Acquisition:

    • Use an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).[2]

    • Collect data over the mid-IR range (e.g., 2000 cm⁻¹ to 900 cm⁻¹).

    • Acquire several thousand scans (e.g., 5000 scans) to achieve an adequate signal-to-noise ratio.[13]

    • Collect a baseline VCD spectrum of the pure solvent in the same cell.

  • Data Processing:

    • Subtract the solvent VCD spectrum from the sample spectrum.

    • The resulting plot of ΔA (A_L - A_R) vs. wavenumber (cm⁻¹) is the VCD spectrum.

Interpreting the Data

As with ECD, the (R) and (S) enantiomers will yield mirror-image VCD spectra. Specific vibrational bands, such as the C=O or N-H stretches, will show bisignate (positive/negative or negative/positive) signals that are characteristic of the absolute configuration.

Workflow for Absolute Configuration Determination using VCD/ECD

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Prepare Solution of Chiral Diazepane exp_measure Acquire Experimental ECD or VCD Spectrum exp_sample->exp_measure compare Compare Spectra: Experimental vs. Theoretical exp_measure->compare comp_model Build 3D Model of One Enantiomer (e.g., R) comp_calc Calculate Theoretical Spectrum (DFT) comp_model->comp_calc comp_calc->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for assigning absolute configuration via chiroptical spectroscopy.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique is the workhorse for determining enantiomeric purity (e.e.). By adding a CSA to an NMR sample containing a racemic or scalemic mixture of a chiral analyte, diastereomeric complexes are formed in-situ. These complexes have different NMR spectra, allowing for the direct observation and integration of signals corresponding to each enantiomer.

Causality in Experimental Design

The key to a successful experiment is selecting a CSA that interacts strongly and differentially with the two enantiomers. The interaction is non-covalent, typically involving hydrogen bonding, π-π stacking, or dipole-dipole interactions.[14] The magnitude of the chemical shift difference (ΔΔδ) between the enantiomers depends on the strength of this interaction, the concentration of the CSA, and the temperature. While ¹H NMR can be used, signal overlap in complex molecules like diazepanes can be a problem. ¹³C NMR is often a superior alternative due to its wider chemical shift range and the singlet nature of signals in proton-decoupled spectra, which simplifies analysis and integration.[5][15][16]

Experimental Protocol: ¹³C NMR with a CSA
  • Initial Spectrum:

    • Dissolve ~15-20 mg of the racemic diazepane analog in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This serves as a reference.

  • Addition of CSA:

    • To the same NMR tube, add the CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a cyclodextrin derivative) in small, incremental amounts.

    • After each addition (e.g., 0.25, 0.5, 1.0 molar equivalents), gently mix the sample and re-acquire the ¹³C NMR spectrum.

  • Optimization and Analysis:

    • Monitor the spectra for the splitting of one or more carbon signals into two separate peaks. The goal is to achieve baseline resolution for at least one pair of signals.

    • Once optimal separation is achieved, carefully integrate the two resolved peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Principle of NMR Enantiodifferentiation with a Chiral Solvating Agent (CSA)

G cluster_before In Achiral Solvent cluster_after With Chiral Solvating Agent (CSA) R_before R spec_before Single NMR Signal S_before S CSA1 CSA spec_after Two Distinct NMR Signals (ΔΔδ) CSA1->spec_after CSA2 CSA CSA2->spec_after R_after R R_after->CSA1 Diastereomeric Complex 1 S_after S S_after->CSA2 Diastereomeric Complex 2

Caption: A CSA forms diastereomeric complexes, breaking the magnetic equivalence of enantiomers.

Interpreting the Data

The appearance of two distinct signals for a previously single carbon resonance confirms successful enantiodifferentiation. The chemical shift difference (ΔΔδ) is a measure of the CSA's effectiveness.

Illustrative ¹³C NMR Data for a Racemic Diazepane with a CSA

Carbon AtomChemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with 1.0 eq. CSA (ppm)ΔΔδ (ppm)
C=O168.5168.9 (for R) / 168.7 (for S)0.2
C5 (CH)55.255.6 (for R) / 55.3 (for S)0.3
Ar-C128.4128.4 (unresolved)0.0

Head-to-Head Comparison: Choosing the Right Tool

FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)NMR with Chiral Solvating Agents
Primary Application Absolute ConfigurationAbsolute Configuration, Conformational AnalysisEnantiomeric Purity (e.e.) Quantification
Sample Amount Very Low (~0.1 mg)High (5-15 mg)Moderate (10-20 mg)
Key Advantage High sensitivity, rapid measurementRich structural information ("fingerprint")Direct, accurate quantification; widely available instrumentation
Key Limitation Requires a UV-Vis chromophoreLower sensitivity, longer acquisition timesRequires screening for an effective CSA; may not resolve all signals
Data Interpretation Comparison to calculated spectra or known analogsComparison to calculated spectraDirect integration of resolved signals

Conclusion: An Integrated Spectroscopic Strategy

No single technique provides all the answers for the stereochemical analysis of chiral diazepanes. A robust, self-validating strategy leverages the strengths of each method. An effective workflow begins with using NMR with a CSA to rapidly and accurately determine the enantiomeric purity of a sample. Subsequently, ECD or VCD , coupled with quantum mechanical calculations, can be employed on an enantiomerically pure sample to provide an unambiguous assignment of the absolute configuration. This integrated approach ensures scientific rigor and provides the comprehensive data package required for modern drug development.

References

A Comparative Guide to the Biological Activity of (R)-3-methyl-diazepane Derivatives as Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent enzyme inhibitors is a cornerstone of modern drug discovery. Within the landscape of kinase inhibitors, the diazepane scaffold has emerged as a privileged structure, demonstrating activity against a range of targets. This guide provides an in-depth technical comparison of the biological activity of (R)-3-methyl-diazepane derivatives, with a particular focus on their role as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). By examining the available experimental data, we will objectively compare their performance with the corresponding (S)-enantiomer, exemplified by the clinically approved drug Ripasudil (K-115), and other non-diazepane ROCK inhibitors. This analysis is designed to furnish researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) and therapeutic potential of this chiral scaffold.

Introduction to Diazepanes and ROCK Inhibition

Diazepines, seven-membered heterocyclic compounds containing two nitrogen atoms, are a versatile class of molecules with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system effects.[1] The conformational flexibility of the diazepine ring allows for diverse substitutions, making it an attractive scaffold for medicinal chemists.[2] A significant breakthrough in the therapeutic application of diazepanes came with the discovery of their potent inhibitory activity against Rho-kinase (ROCK).

The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in a variety of cellular processes such as cell adhesion, motility, and contraction.[3] Dysregulation of the ROCK signaling pathway is associated with numerous pathologies, including glaucoma, cardiovascular diseases, and cancer.[4][5] Consequently, the development of ROCK inhibitors has become a major focus of pharmaceutical research.

The Significance of Chirality: (R)- vs. (S)-3-methyl-diazepane

Chirality plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can dramatically influence binding affinity and, consequently, biological activity. This is particularly evident in the case of 3-methyl-diazepane derivatives. The clinically approved ROCK inhibitor, Ripasudil (K-115), incorporates the (S)-enantiomer of the 3-methyl-1,4-diazepane moiety.[3] This guide will delve into the comparative biological activity of the less-explored (R)-enantiomer, providing insights into the stereochemical requirements for potent ROCK inhibition.

Comparative Analysis of ROCK Inhibition

To provide a clear and objective comparison, the following table summarizes the in vitro inhibitory activities of key compounds against ROCK1 and ROCK2.

CompoundScaffoldTarget(s)IC50 (nM)[3][6]
Ripasudil (K-115) (S)-3-methyl-1,4-diazepaneROCK151
ROCK219
(R)-enantiomer of Ripasudil (Hypothetical) (R)-3-methyl-1,4-diazepaneROCK1/2Data not available
Netarsudil Amino-isoquinolineROCK1/2Data not available
Fasudil IsoquinolineROCK1/2Data not available

Note: Specific IC50 values for the (R)-enantiomer of Ripasudil, Netarsudil, and Fasudil against individual ROCK isoforms were not explicitly found in the searched literature. However, their role as potent ROCK inhibitors is well-established.

As a point of comparison, Netarsudil, a non-diazepane ROCK inhibitor approved for the treatment of glaucoma, also exhibits potent inhibition of ROCK.[7] Its amino-isoquinoline scaffold interacts with the kinase through a different set of binding motifs. Fasudil, another clinically used ROCK inhibitor with an isoquinoline core, provides a further benchmark for evaluating the efficacy of diazepane-based inhibitors.[8]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective ROCK inhibitors based on the diazepane scaffold has been guided by extensive structure-activity relationship (SAR) studies. The key takeaways include:

  • The Diazepine Ring: The seven-membered ring provides a flexible yet constrained backbone that can be appropriately substituted to optimize interactions with the ROCK active site.

  • The Methyl Group at Position 3: The stereochemistry of the methyl group is critical for potency. As evidenced by the clinical success of Ripasudil, the (S)-configuration appears to be optimal for fitting into the hydrophobic pocket of the kinase.

  • Substitutions on the Diazepine Nitrogens: Modifications at the N1 and N4 positions of the diazepane ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. These positions are often used to introduce groups that interact with the hinge region of the kinase or solvent-exposed areas.

Experimental Protocols

To facilitate further research in this area, we provide a detailed, step-by-step methodology for a common in vitro Rho-kinase inhibition assay.

In Vitro Rho-Kinase (ROCK) Inhibition Assay

This protocol outlines a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of test compounds against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Anti-phospho-MBP antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coating: Coat a 96-well microplate with MBP (10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Compound Addition: Add 10 µL of test compound dilutions (in assay buffer with a final DMSO concentration of ≤1%) to the wells. Include wells with a known ROCK inhibitor as a positive control and wells with DMSO alone as a negative control.

  • Enzyme Addition: Add 40 µL of ROCK enzyme (e.g., 5 ng/well) in assay buffer to each well.

  • Initiation of Reaction: Add 50 µL of ATP (e.g., 10 µM) in assay buffer to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody: Add 100 µL of anti-phospho-MBP antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ROCK signaling pathway and the experimental workflow for evaluating (R)-3-methyl-diazepane derivatives.

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inactivates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction MLC Myosin Light Chain pMLC Phosphorylated MLC MLC->pMLC Phosphorylation (by MLCK) MLCP->MLC Dephosphorylates pMLC->Actin_Stress_Fibers R_3_methyl_diazepane (R)-3-methyl-diazepane Derivative R_3_methyl_diazepane->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway leading to actin stress fiber formation and cell contraction. (R)-3-methyl-diazepane derivatives act as inhibitors of ROCK.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis cluster_outcome Outcome Synthesis Enantioselective Synthesis of (R)-3-methyl-diazepane Derivatives ROCK_Assay ROCK1/ROCK2 Inhibition Assay (IC50 Determination) Synthesis->ROCK_Assay Kinase_Panel Kinase Selectivity Panel ROCK_Assay->Kinase_Panel SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Panel->SAR_Analysis Comparator_Analysis Comparison with (S)-enantiomer and Non-diazepane Inhibitors SAR_Analysis->Comparator_Analysis Lead_Identification Identification of Lead Compounds Comparator_Analysis->Lead_Identification

Caption: Experimental workflow for the synthesis, in vitro evaluation, and comparative analysis of (R)-3-methyl-diazepane derivatives as ROCK inhibitors.

Conclusion and Future Directions

The (R)-3-methyl-diazepane scaffold represents an intriguing, yet underexplored, area in the development of ROCK inhibitors. While its (S)-enantiomer has demonstrated clinical success in the form of Ripasudil, a thorough investigation of the (R)-isomer is warranted to fully elucidate the stereochemical requirements for potent and selective ROCK inhibition. The lack of publicly available, direct comparative data for (R)-3-methyl-diazepane derivatives highlights a significant opportunity for future research.

Further studies should focus on the enantioselective synthesis of a series of (R)-3-methyl-diazepane derivatives with diverse substitutions at the N1 and N4 positions. Subsequent in vitro evaluation against ROCK1 and ROCK2, alongside a broad panel of other kinases, will be crucial for determining their potency and selectivity. Such data will not only provide a direct comparison with the (S)-enantiomer but also contribute to a more comprehensive understanding of the structure-activity relationships governing the interaction of diazepane-based inhibitors with the ROCK family of kinases. Ultimately, these efforts may lead to the discovery of novel ROCK inhibitors with improved therapeutic profiles for the treatment of glaucoma and other ROCK-associated diseases.

References

A Comparative Guide to the Stereochemical Analysis of (R)-1-Boc-3-methyl-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The diazepane scaffold is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. Consequently, the unambiguous determination of the absolute configuration of chiral centers, such as in (R)-1-Boc-3-methyl-diazepane, is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of chiral small molecules, with a focus on diazepane derivatives. We will explore the gold-standard method, Single-Crystal X-ray Crystallography (SC-XRD), and contrast its performance with powerful solution-state alternatives like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule.[3] It provides a direct, unambiguous visualization of the molecular structure at atomic resolution, establishing not only connectivity but also the precise spatial arrangement of every atom.

The Principle of Unambiguous Assignment

The ability of SC-XRD to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion (also called anomalous scattering).[4][5][6][7][8] When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom acquires an imaginary component.[5][7] This breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal.[6][9] The resulting intensity differences between these "Bijvoet pairs" are directly dependent on the absolute structure of the molecule.

During the refinement of the crystal structure, this effect is quantified by the Flack parameter .[9][10][11][12][13]

  • A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the refined atomic coordinates correctly represent the absolute configuration of the molecule in the crystal.[9][12]

  • A value close to 1 suggests that the inverted structure is the correct one.[9][12]

  • A value near 0.5 may indicate a racemic crystal or twinning.[9]

The Flack parameter has become a universally reported metric for all chiral materials characterized by X-ray crystallography, providing a simple and powerful indicator of the correct absolute structure.[10][11][13]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a definitive 3D structure is a multi-step process that demands patience and precision. The primary bottleneck is often the first step: growing a high-quality single crystal.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Powder Powdered Compound Selection Solvent System Selection Powder->Selection Growth Crystal Growth Selection->Growth Mount Crystal Mounting & Screening Growth->Mount Single Crystal Obtained Collect Data Collection Mount->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement & Validation Solve->Refine CIF Final Structure (CIF) Refine->CIF Flack Flack Parameter ≈ 0? Refine->Flack Flack->CIF Yes (Correct) Invert Invert Structure Flack->Invert No (≈ 1) Invert->Refine

Caption: Generalized workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: Small Molecule Crystallization

Growing diffraction-quality crystals is often more art than science. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.

  • Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble. Start by testing the solubility of your compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Crystal Growth Techniques:

    • Slow Evaporation: This is the simplest method.[14] Dissolve the compound in a suitable solvent to near-saturation in a vial. Cover the vial with a cap that has a small pinhole to allow the solvent to evaporate over several days or weeks.[14][15]

    • Vapor Diffusion: This technique is highly effective for small quantities of material.[14][16][17] Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which your compound is insoluble.[16] The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.[16]

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will form at the interface where the two solvents mix.[17]

  • Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a loop or a fine needle.

Part 2: A Comparative Analysis of Alternative Techniques

While SC-XRD is the gold standard, obtaining suitable crystals can be a significant challenge, especially in early drug discovery where materials may be oils or amorphous solids.[1] In such cases, alternative spectroscopic methods provide invaluable, albeit less direct, routes to assigning absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[18] This provides a unique spectral fingerprint for each enantiomer.

  • Principle: The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[1][18][19] If the experimental and calculated spectra match in the sign and relative intensity of the major bands, the absolute configuration is confidently assigned.[1][18]

  • Causality: VCD is a powerful alternative to X-ray diffraction for determining the absolute configurations of chiral molecules when crystallization is difficult.[1] It has become a reliable tool in the pharmaceutical industry.[1][20] The accuracy of the assignment depends heavily on the quality of the computational model, which must accurately predict the conformational populations of the molecule in solution.[20][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR spectroscopy cannot distinguish between enantiomers. However, by introducing a chiral environment, it becomes a powerful tool for chiral analysis.[22]

  • Principle: Enantiomers can be differentiated by reacting them with a single enantiomer of a Chiral Derivatizing Agent (CDA) to form diastereomers.[22][23][24] These diastereomers have different physical properties and will exhibit distinct signals (chemical shifts) in the NMR spectrum. Alternatively, a Chiral Solvating Agent (CSA) can be used, which forms transient, non-covalent diastereomeric complexes with the enantiomers, again leading to observable differences in their NMR spectra.[22][24][25]

  • Causality: This method is excellent for determining enantiomeric purity or excess (ee). While assigning absolute configuration is possible, it often relies on empirical models (like Mosher's method) or comparison to a known standard.[23] Recent advances are exploring direct chirality detection with NMR, but these methods are not yet routine.[2][26] HPLC-based methods using chiral derivatizing reagents can also be a practical alternative to NMR for determining the absolute configuration of chiral amines.[27][28][29]

Performance Comparison
FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Vibrational Circular Dichroism (VCD)NMR Spectroscopy (with Chiral Agents)
Principle Diffraction of X-rays by a crystal latticeDifferential absorption of polarized IR lightFormation of diastereomeric species
Sample State Single CrystalSolution (or neat liquid)Solution
Result Direct, unambiguous 3D structure & absolute configurationAbsolute configuration via comparison to theoryEnantiomeric purity; indirect absolute configuration
Key Advantage "Gold Standard" - definitive answerDoes not require crystallizationWidely available, excellent for purity checks
Main Limitation Requires high-quality single crystalsComputationally intensive; relies on accurate modelingOften requires derivatization; indirect assignment
Typical Sample >1 mg (for crystallization attempts)1-5 mg1-5 mg

Part 3: An Integrated Strategy for Stereochemical Assignment

A pragmatic approach to structural elucidation involves a logical progression of techniques, using the most readily available methods first before proceeding to more demanding analyses.

Decision_Tree cluster_xrd SC-XRD Path cluster_vcd VCD Path Start Chiral Molecule Synthesized NMR_Purity NMR with Chiral Agent Start->NMR_Purity Initial Analysis Crystallize Attempt Crystallization NMR_Purity->Crystallize Sample is Enantiopure Crystal_OK Good Crystals? Crystallize->Crystal_OK VCD_Analysis Perform VCD Analysis DFT_Calc Perform DFT Calculations VCD_Analysis->DFT_Calc Crystal_OK->VCD_Analysis No (Oil/Amorphous) SC_XRD Perform SC-XRD Crystal_OK->SC_XRD Yes Structure_Done Absolute Configuration Determined SC_XRD->Structure_Done Compare Compare Spectra DFT_Calc->Compare VCD_Done Absolute Configuration Assigned Compare->VCD_Done

Caption: Decision workflow for assigning absolute configuration.

This integrated strategy ensures efficient use of resources. NMR provides a rapid assessment of enantiomeric purity. If the sample is pure, crystallization for SC-XRD is the next logical step to obtain a definitive structure. If crystallization fails, VCD provides a robust, solution-phase alternative for assigning the absolute configuration, ensuring that progress in the drug development pipeline is not halted by a challenging crystallization problem.

References

A Comparative Guide to Boc and Cbz Protection for 1,4-Diazepanes: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the 1,4-diazepane scaffold is a privileged structure, offering a versatile three-dimensional framework for the development of novel therapeutics. The strategic manipulation of this seven-membered ring system is paramount, and at the heart of this lies the judicious choice of amine protecting groups. The two most ubiquitous choices for this task are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide provides an in-depth, experimentally grounded comparison of these two stalwarts of amine protection, specifically tailored to the nuances of the 1,4-diazepane ring.

The Dichotomy of Protection: Understanding Boc and Cbz

The selection of a protecting group is not a trivial decision; it dictates the synthetic route, influencing reaction conditions, and ultimately, the overall efficiency of the synthesis. Both Boc and Cbz are carbamate-based protecting groups, effectively masking the nucleophilicity and basicity of the amine nitrogens in the 1,4-diazepane core. However, their divergent deprotection strategies form the basis of their strategic application.

The Boc group is renowned for its acid lability. Deprotection is typically achieved under strong acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1][2] This strategy is generally clean, yielding the deprotected amine, carbon dioxide, and isobutylene as volatile byproducts.

Conversely, the Cbz group is cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.[3][4] This involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[5] This orthogonality to acid-labile groups is a cornerstone of modern synthetic strategy.[3]

Head-to-Head Comparison: Experimental Insights

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Protection Conditions (Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF, DCM, MeOH)[6][7]Cbz-Cl, base (e.g., NaHCO₃, NaOH), often in a biphasic system (e.g., THF/water)[3][8]
Deprotection Method Strong acid (e.g., TFA in DCM, HCl in dioxane)[1][2]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3][4]
Key Advantages Stable to hydrogenation and basic conditions.[9]Stable to acidic and basic conditions.[3] Orthogonal to Boc.
Potential Drawbacks Requires harsh acidic conditions for removal, which may not be suitable for acid-sensitive substrates.[1]Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups). The catalyst can sometimes be poisoned.[4]
Byproducts of Deprotection Isobutylene and CO₂ (volatile)Toluene and CO₂ (volatile)

Experimental Protocols: A Practical Guide

The following protocols are representative of the methods employed in the synthesis of protected 1,4-diazepanes, synthesized from the literature on diamine protection and benzodiazepine synthesis.

Protocol 1: Mono-Boc Protection of 1,4-Diazepane

This procedure is adapted from established methods for the selective mono-protection of diamines.[6][10]

Rationale: The slow addition of the protecting agent to a cooled solution of the diamine helps to favor mono-protection over di-protection. The use of a slight excess of the diamine can also improve the yield of the mono-protected product.

  • Step 1: Dissolve 1,4-diazepane (1.2 equivalents) in anhydrous methanol at 0 °C under an inert atmosphere.

  • Step 2: To this stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in anhydrous methanol dropwise over 1 hour.

  • Step 3: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Step 4: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 5: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 6: Purify the residue by column chromatography on silica gel to afford the mono-Boc-protected 1,4-diazepane.

Protocol 2: Cbz Protection of 1,4-Diazepane

This protocol is a standard procedure for the Cbz protection of amines.[3][8]

Rationale: The Schotten-Baumann conditions, using an aqueous base, effectively trap the HCl generated during the reaction, driving the protection to completion.

  • Step 1: Dissolve 1,4-diazepane (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (2:1) and cool to 0 °C.

  • Step 2: Add sodium bicarbonate (NaHCO₃, 2.2 equivalents) to the solution.

  • Step 3: Add benzyl chloroformate (Cbz-Cl, 2.1 equivalents for di-protection) dropwise while maintaining the temperature at 0 °C.

  • Step 4: Allow the reaction to stir at 0 °C for 4-6 hours, then warm to room temperature and stir for an additional 12 hours.

  • Step 5: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 7: Purify the crude product by silica gel chromatography to yield the Cbz-protected 1,4-diazepane.

Deprotection Workflows: A Visual Representation

The choice between Boc and Cbz often hinges on the deprotection step and its compatibility with other functional groups in the molecule. The following diagrams illustrate these distinct deprotection pathways.

Boc_Deprotection Boc_Diazepane Boc-Protected 1,4-Diazepane TFA_DCM TFA / DCM Boc_Diazepane->TFA_DCM Acidolysis Deprotected_Diazepane 1,4-Diazepane (TFA salt) TFA_DCM->Deprotected_Diazepane Byproducts CO₂ + Isobutylene TFA_DCM->Byproducts

Caption: Boc deprotection workflow via acidolysis.

Cbz_Deprotection Cbz_Diazepane Cbz-Protected 1,4-Diazepane H2_PdC H₂ / Pd-C Cbz_Diazepane->H2_PdC Hydrogenolysis Deprotected_Diazepane 1,4-Diazepane H2_PdC->Deprotected_Diazepane Byproducts CO₂ + Toluene H2_PdC->Byproducts

Caption: Cbz deprotection workflow via hydrogenolysis.

Strategic Considerations for 1,4-Diazepane Synthesis

The true art of protecting group strategy lies in foresight. When designing a synthesis that involves a 1,4-diazepane core, the entire synthetic sequence must be considered.

  • Orthogonal Protection: In complex syntheses requiring differential protection of the two nitrogens in the 1,4-diazepane ring, an orthogonal strategy is indispensable.[5] For instance, one nitrogen can be protected with Boc while the other is protected with Cbz. This allows for the selective deprotection of one amine for further functionalization while the other remains protected.

  • Substrate Sensitivity: The presence of other functional groups in the molecule is a critical determinant. If the substrate contains acid-sensitive moieties (e.g., other Boc groups, certain ethers), the use of a Boc protecting group on the diazepane nitrogen may be contraindicated. Conversely, if the molecule contains reducible groups (e.g., alkenes, nitro groups), Cbz deprotection via hydrogenolysis is not a viable option.[4]

  • Solid-Phase Synthesis: In the context of solid-phase synthesis, particularly in the construction of peptide-diazepane conjugates or combinatorial libraries, the Boc group is frequently employed due to its compatibility with standard solid-phase peptide synthesis (SPPS) cleavage cocktails.[11]

Conclusion: A Tale of Two Protecting Groups

Both Boc and Cbz are powerful tools in the arsenal of the synthetic chemist working with 1,4-diazepanes. The choice between them is not a matter of inherent superiority, but rather one of strategic compatibility with the overall synthetic plan. The Boc group offers robust protection with a straightforward, albeit harsh, deprotection protocol. The Cbz group, with its mild, reductive cleavage, provides a crucial orthogonal handle. A thorough understanding of the mechanistic underpinnings and practical considerations of each, as outlined in this guide, will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel 1,4-diazepane-based therapeutics.

References

A Comparative Guide to the Cost-Benefit Analysis of Chiral Diazepane Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Diazepanes in Modern Drug Discovery

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique three-dimensional structure allows it to effectively mimic peptide turns and interact with a wide range of biological targets. When a stereocenter is introduced, the resulting chiral diazepanes often exhibit significantly different pharmacological profiles between enantiomers, making their stereoselective synthesis a critical challenge in the development of novel therapeutics. From anxiolytics to potent anti-insomnia drugs like Suvorexant, the demand for efficient, scalable, and cost-effective methods to produce enantiomerically pure diazepanes is ever-present in the pharmaceutical industry.

This guide provides an in-depth, comparative cost-benefit analysis of three distinct and prominent strategies for the synthesis of chiral diazepanes:

  • Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA)

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

  • Chiral Pool Synthesis from Amino Acid Derivatives

Drawing from peer-reviewed literature and current market data, this analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route based on their specific project goals, balancing factors of cost, efficiency, scalability, and green chemistry principles.

Comparative Analysis of Synthetic Strategies

Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA)

Strategy Overview: This approach utilizes an imine reductase (IRED) enzyme to catalyze the asymmetric reduction of a cyclic imine, which is formed in situ from an amino-ketone precursor. This method is a hallmark of green chemistry, operating under mild, aqueous conditions with high enantioselectivity.

Representative Reaction & Protocol: The synthesis of a chiral 5-methyl-1,4-diazepane, a key intermediate for various pharmaceuticals, serves as an excellent example.[1][2]

Experimental Protocol: Biocatalytic IARA

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5) is prepared. The amino-ketone substrate (1 equivalent) is added, followed by the imine reductase (IRED) enzyme (typically 1-5% w/w of the substrate), and a nicotinamide cofactor (e.g., NAD(P)H, ~1 mM).

  • Cofactor Regeneration: A cofactor regeneration system is crucial for cost-effectiveness. A common system involves adding glucose (1.2 equivalents) and glucose dehydrogenase (GDH) to the reaction mixture.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (typically 25-40°C) and pH. The reaction progress is monitored by HPLC or GC.

  • Work-up and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Cost-Benefit Analysis:

MetricAnalysis
Yield & Enantioselectivity Excellent, often >90% yield and >99% enantiomeric excess (e.e.).[1][2]
Cost Drivers The primary cost is the IRED enzyme and the NAD(P)H cofactor. While enzyme screening kits can be obtained at low initial cost for research purposes, bulk enzyme costs for large-scale synthesis can be significant.[3][4][5][6] Cofactor regeneration systems are essential to minimize costs.
Scalability Highly scalable. Biocatalytic processes are routinely run on multi-ton scales in the pharmaceutical industry.[7] The use of whole-cell biocatalysts can further reduce costs by eliminating the need for purified enzymes and simplifying cofactor regeneration.[8]
Green Chemistry Excellent. Reactions are typically run in water under mild conditions, reducing energy consumption and hazardous waste. Enzymes are biodegradable catalysts.
Advantages - Exceptional enantioselectivity. - Mild and safe reaction conditions. - Environmentally friendly. - High potential for process optimization through enzyme engineering.
Disadvantages - Enzyme and cofactor costs can be high. - Substrate scope may be limited to what the specific enzyme can accept. - Enzyme stability can be a concern under certain process conditions.

Expert Insights: The high upfront investment in enzyme development and screening can be a barrier for smaller-scale academic research. However, for industrial applications where a specific chiral diazepane is required in large quantities, the long-term benefits of a highly efficient, green, and scalable biocatalytic process often outweigh the initial costs.

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

Strategy Overview: This powerful C-C bond-forming reaction creates a quaternary stereocenter on the diazepanone ring. It involves the reaction of a diazepanone substrate, which is also a β-keto ester, with an allylic carbonate in the presence of a palladium catalyst and a chiral phosphine ligand.

Representative Reaction & Protocol: The synthesis of a gem-disubstituted 1,4-diazepan-5-one, a precursor to analogs of the drug suvorexant, showcases this methodology.[9][10]

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), the diazepanone substrate (1 equivalent), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the chiral ligand (e.g., (S)-t-BuPHOX, 6 mol%) are added.

  • Solvent and Reagents: Anhydrous, degassed solvent (e.g., methylcyclohexane) is added, followed by the allylic carbonate (1.2 equivalents).

  • Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 50°C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and directly loaded onto a silica gel column for purification by flash chromatography.

Cost-Benefit Analysis:

MetricAnalysis
Yield & Enantioselectivity Very good to excellent, with reported yields up to >99% and e.e. up to 95%.[9][10]
Cost Drivers The palladium catalyst and, most significantly, the chiral phosphine ligand are the main cost drivers. Palladium acetate, a common precursor, has a notable cost, and complex chiral ligands can be very expensive.[11][12][13]
Scalability Scalable, but can present challenges. Trace palladium removal from the final product is a critical and often costly step in pharmaceutical manufacturing. Catalyst stability and turnover numbers can also be a concern on a large scale.
Green Chemistry Moderate. Often requires anhydrous and degassed organic solvents. Palladium is a precious and toxic heavy metal.
Advantages - Broad substrate scope and functional group tolerance. - Access to valuable quaternary stereocenters. - Well-established and predictable reaction mechanism.
Disadvantages - High cost of palladium and chiral ligands. - Potential for heavy metal contamination of the product. - Use of organic solvents and inert atmosphere conditions.

Expert Insights: This method is highly valuable for accessing complex diazepane structures that may not be accessible through other means. The cost of the catalyst and ligand is a significant consideration, but for high-value pharmaceutical intermediates, this can be justified. Process optimization to increase catalyst turnover and simplify purification is key to improving the economic viability of this route on a larger scale.

Chiral Pool Synthesis from Amino Acid Derivatives

Strategy Overview: This classical approach utilizes a readily available, enantiomerically pure starting material from the "chiral pool," such as an amino acid, to construct the diazepane ring. The inherent chirality of the starting material is transferred to the final product, avoiding the need for an asymmetric catalyst.

Representative Reaction & Protocol: The synthesis of a chiral diazepane intermediate for the anti-insomnia drug suvorexant starting from (R)-3-aminobutyric acid.

Experimental Protocol: Chiral Pool Synthesis

  • Amide Formation: (R)-3-aminobutyric acid is first protected (e.g., as its Boc derivative) and then coupled with a suitable amino-aromatic compound using standard peptide coupling reagents (e.g., HATU, DIPEA) to form a linear amide precursor.

  • Reduction: The amide carbonyl group in the precursor is reduced to a methylene group using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

  • Deprotection and Cyclization: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., HCl in dioxane). The resulting free amine then undergoes intramolecular cyclization, often promoted by a base, to form the diazepane ring.

  • Purification: Each step typically requires purification by column chromatography or recrystallization.

Cost-Benefit Analysis:

MetricAnalysis
Yield & Enantioselectivity Overall yield is moderate due to the multi-step nature. Enantioselectivity is typically excellent as it is derived from the starting material.
Cost Drivers The cost of the chiral starting material, such as (R)-3-aminobutyric acid, is a key factor.[14][15][16][17] The use of stoichiometric reagents (coupling agents, protecting groups, reducing agents) also contributes significantly to the overall cost and waste generation.
Scalability Generally scalable, as the individual reactions are well-understood. However, the multi-step nature can make the overall process less efficient and more labor-intensive on a large scale compared to a one-step catalytic method.
Green Chemistry Poor to moderate. Often involves the use of protecting groups, stoichiometric and often hazardous reagents (e.g., LiAlH₄), and multiple purification steps, leading to a low atom economy and significant waste generation.
Advantages - High enantiopurity is guaranteed by the starting material. - Avoids the use of expensive and potentially toxic heavy metal catalysts. - Predictable and well-established chemical transformations.
Disadvantages - Multi-step synthesis leads to lower overall yield and higher labor costs. - Poor atom economy and significant waste generation. - The availability and cost of the specific chiral starting material can be a limitation.

Expert Insights: The chiral pool approach is a robust and reliable strategy, particularly when a specific enantiomer of the starting material is readily and inexpensively available. While it may not be the "greenest" or most atom-economical route, its predictability and avoidance of complex catalytic systems make it an attractive option, especially in the early stages of drug discovery and for the synthesis of specific, complex targets.

Quantitative Data Summary

Synthetic StrategyTypical YieldTypical e.e.Key Cost DriversScalabilityGreen Chemistry Rating
Biocatalytic IARA >90%[1][2]>99%[1][2]Enzyme, CofactorExcellent★★★★★
Pd-Catalyzed Alkylation >90%[9][10]~95%[9][10]Palladium, Chiral LigandGood★★★☆☆
Chiral Pool Synthesis 40-60% (overall)>99%Chiral Starting Material, ReagentsGood★★☆☆☆

Visualization of Synthetic Workflows

G cluster_0 Biocatalytic IARA cluster_1 Pd-Catalyzed Alkylation cluster_2 Chiral Pool Synthesis A0 Amino-ketone C0 Chiral Diazepane A0->C0 One Pot B0 Enzyme (IRED) + Cofactor B0->C0 A1 Diazepanone Substrate C1 Chiral Diazepane A1->C1 One Pot B1 Pd Catalyst + Chiral Ligand B1->C1 A2 Chiral Amino Acid B2 Coupling A2->B2 C2 Reduction B2->C2 D2 Cyclization C2->D2 E2 Chiral Diazepane D2->E2

Conclusion and Future Outlook

The synthesis of chiral diazepanes is a dynamic field with a range of viable strategies, each with its own distinct profile of costs and benefits.

  • Biocatalytic IARA stands out as the most environmentally friendly and often the most enantioselective method. Its primary hurdle is the initial cost and development time for a suitable enzyme, but for large-scale production, it is an increasingly attractive and sustainable option.

  • Palladium-catalyzed asymmetric allylic alkylation offers excellent versatility and access to complex structures with quaternary stereocenters. The high cost of the catalyst system and the need for stringent purification to remove metal residues are its main drawbacks, making it best suited for high-value products where other methods fail.

  • Chiral pool synthesis remains a reliable and predictable workhorse. Its multi-step nature and poor atom economy are significant disadvantages, but its reliance on readily available chiral starting materials ensures high enantiopurity and can be cost-effective if the starting material is inexpensive.

The future of chiral diazepane synthesis will likely involve a hybridization of these approaches. The continued discovery and engineering of novel enzymes will broaden the substrate scope and reduce the cost of biocatalysis. In parallel, the development of more active and less expensive catalysts based on earth-abundant metals may challenge the dominance of palladium in C-C bond-forming reactions. Ultimately, the choice of synthesis will always be a project-specific decision, carefully weighing the immediate costs of development and materials against the long-term benefits of scalability, efficiency, and sustainability.

References

analytical validation for quantization of diazepine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Analytical Validation for the Quantization of Diazepine Intermediates

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Quantization in Diazepine Synthesis

In the intricate pathway of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process where the purity and concentration of each intermediate compound are paramount. For diazepines, a critical class of psychoactive drugs, the precise quantization of their synthetic intermediates is not merely a quality control checkpoint; it is a cornerstone of process optimization, yield maximization, and, ultimately, patient safety. Unchecked impurities or inaccurate measurements of an intermediate can propagate through the synthesis chain, leading to compromised API quality, reduced efficacy, and potential toxicity.

This guide provides an in-depth comparison of analytical methodologies for the validation of quantization assays for diazepine intermediates. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, grounding our discussion in the rigorous framework of international regulatory standards. This document is designed for researchers, analytical scientists, and drug development professionals tasked with creating robust, reliable, and defensible analytical methods.

Regulatory Framework: The Foundation of Analytical Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This principle is globally harmonized by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA). The primary guidance documents governing this process are ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the more recent ICH Q2(R2), which modernizes the approach and encourages a lifecycle management perspective.[1][4][5][6][7][8]

These guidelines establish the core performance characteristics that must be evaluated to ensure a method is fit-for-purpose.[8][9][10][11] For quantitative analysis of intermediates, these typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to produce results directly proportional to the analyte's concentration.

  • Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements from the same sample.

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technology is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and throughput needs. We will compare two prevalent techniques for the quantization of diazepine intermediates: the industry workhorse, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, and the high-sensitivity powerhouse, Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
Principle Separation based on analyte interaction with a stationary phase (typically 3-5 µm particles) under moderate pressure. Detection via UV absorbance.[13]Separation using sub-2 µm particles under very high pressure, providing higher resolution and speed.[14][15][16] Detection is based on mass-to-charge ratio, offering superior specificity and sensitivity.[17][18][19]
Specificity Good. Relies on chromatographic separation. Vulnerable to co-eluting impurities with similar UV spectra. A combination of procedures may be needed to achieve the necessary discrimination.[4][12]Excellent. Provides two dimensions of specificity: chromatographic retention time and mass fragmentation patterns (parent/daughter ion transitions).[17][20]
Sensitivity (QL) Moderate (typically low µg/mL to high ng/mL). Often sufficient for major component analysis but may be inadequate for trace-level impurities.High to Very High (low ng/mL to pg/mL). Ideal for detecting and quantifying trace-level intermediates or process impurities that could be genotoxic.[20]
Analysis Time Longer. Typical run times are 15-20 minutes.[15][21]Faster. Run times are significantly shorter, often in the range of 3-10 minutes, increasing laboratory throughput.[13][16][21]
Robustness Generally considered very robust and is a well-established technique in QC environments.[13]Highly robust, but more sensitive to matrix effects and requires meticulous sample preparation to protect the MS source.[19]
Cost & Complexity Lower initial equipment cost and less complex operation.Higher initial investment and requires more specialized operator expertise.

Workflow & Decision Logic for Method Selection

The selection between HPLC-UV and UPLC-MS/MS is a strategic choice based on the stage of drug development and the specific analytical objective. The following diagram illustrates a typical decision-making workflow.

G start Define Analytical Need for Diazepine Intermediate q1 Is the intermediate a major component (>0.1%)? start->q1 q2 Are there known co-eluting impurities with similar UV spectra? q1->q2 Yes q4 Is the required Quantitation Limit (QL) in the low ng/mL or pg/mL range? q1->q4 No q3 Is high throughput (speed) a critical factor? q2->q3 No uplc Select UPLC-MS/MS (High Specificity & Sensitivity) q2->uplc Yes hplc Select HPLC-UV (Robust, Cost-Effective) q3->hplc No q3->uplc Yes q4->hplc No q4->uplc Yes G cluster_0 Planning & Preparation cluster_1 Execution of Validation Experiments cluster_2 Reporting protocol 1. Develop Validation Protocol (Define parameters & acceptance criteria) atp 2. Define Analytical Target Profile (ATP) (ICH Q14 Concept) protocol->atp standards 3. Prepare & Qualify Reference Standards atp->standards specificity 4. Specificity / Selectivity standards->specificity linearity 5. Linearity & Range specificity->linearity accuracy 6. Accuracy linearity->accuracy precision 7. Precision (Repeatability & Intermediate) accuracy->precision ql 8. Quantitation Limit (QL) precision->ql robustness 9. Robustness ql->robustness report 10. Compile Validation Report robustness->report

References

The Strategic Application of (R)-1-Boc-3-methyl-diazepane in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the biological activity of the final molecule. This guide provides an in-depth technical comparison of (R)-1-Boc-3-methyl-diazepane, a key chiral intermediate, with alternative synthons. We will explore its primary application in the synthesis of the Rho-kinase (ROCK) inhibitor Ripasudil (K-115), delve into detailed experimental protocols for its synthesis, and present a comparative analysis of alternative synthetic strategies and chiral scaffolds.

Introduction to (R)-1-Boc-3-methyl-diazepane: A Privileged Scaffold

(R)-1-Boc-3-methyl-diazepane, systematically named (R)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a seven-membered heterocyclic compound incorporating a stereocenter at the 3-position. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in multistep syntheses. Its significance is prominently highlighted in its role as a key building block for Ripasudil (K-115), a potent ROCK inhibitor used for the treatment of glaucoma and ocular hypertension.[1] The chirality at the C3 position of the diazepane ring is crucial for the optimal binding and inhibitory activity of Ripasudil.

Comparative Analysis of Synthetic Routes to (R)-1-Boc-3-methyl-diazepane

The enantioselective synthesis of (R)-1-Boc-3-methyl-diazepane is paramount to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). Two primary synthetic strategies have emerged: a classical chemical approach involving an intramolecular cyclization and a modern biocatalytic method.

Method 1: Fukuyama-Mitsunobu Cyclization

This well-established method provides a practical and scalable route to the chiral diazepane. The synthesis commences with a commercially available chiral starting material, (R)-2-aminopropan-1-ol, ensuring the introduction of the desired stereochemistry at an early stage.

Logical Workflow for Fukuyama-Mitsunobu Cyclization:

A (R)-2-aminopropan-1-ol B N-Nosyl protection A->B NsCl, Et3N C N-Alkylation B->C 3-bromopropanol derivative D Intramolecular Fukuyama-Mitsunobu Cyclization C->D DEAD, PPh3 E Nosyl deprotection D->E Thiophenol, K2CO3 F Boc protection E->F Boc2O G (R)-1-Boc-3-methyl-diazepane F->G

Caption: Synthetic pathway via Fukuyama-Mitsunobu cyclization.

Experimental Protocol for Fukuyama-Mitsunobu Cyclization (adapted for R-enantiomer):

A detailed protocol for the synthesis of the (S)-enantiomer has been published, which can be directly adapted for the (R)-enantiomer by starting with (R)-2-aminopropan-1-ol.[2]

  • N-Nosyl Protection: (R)-2-aminopropan-1-ol is reacted with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base like triethylamine to protect the primary amine.

  • N-Alkylation: The resulting N-nosylated compound is then alkylated with a suitable 3-carbon electrophile bearing a hydroxyl group.

  • Intramolecular Fukuyama-Mitsunobu Cyclization: The key ring-closing step is achieved under Fukuyama-Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This reaction forms the seven-membered diazepane ring.

  • Nosyl Deprotection: The nosyl protecting group is cleaved using a thiol, such as thiophenol, and a base like potassium carbonate.

  • Boc Protection: The final step involves the protection of the free amine with di-tert-butyl dicarbonate (Boc2O) to yield (R)-1-Boc-3-methyl-diazepane.

Method 2: Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA)

A more recent and greener approach to chiral 1,4-diazepanes involves the use of imine reductases (IREDs).[3] This method offers high enantioselectivity and operates under mild reaction conditions. The synthesis starts from an achiral aminoketone precursor, and the chirality is introduced during the enzymatic reductive amination step.

Logical Workflow for Biocatalytic IARA:

A Aminoketone precursor B Intramolecular Cyclization (in situ) A->B C Cyclic imine B->C D Enzymatic Reduction C->D (R)-selective IRED, NADPH E Chiral diazepane D->E F Boc protection E->F Boc2O G (R)-1-Boc-3-methyl-diazepane F->G

Caption: Biocatalytic synthesis via Intramolecular Asymmetric Reductive Amination.

Experimental Protocol for Biocatalytic IARA:

While a specific protocol for (R)-1-Boc-3-methyl-diazepane is not detailed in the literature, a general procedure can be outlined based on published methods for similar structures.[3][4]

  • Precursor Synthesis: An appropriate achiral N-protected amino ketone is synthesized.

  • Biocatalytic Reaction: The aminoketone precursor is dissolved in a suitable buffer. A specific (R)-selective imine reductase (IRED) and a cofactor, typically NADPH (often regenerated in situ using a glucose/glucose dehydrogenase system), are added. The reaction mixture is incubated at a controlled temperature and pH until completion.

  • Workup and Purification: The product is extracted from the aqueous phase using an organic solvent.

  • Boc Protection: The resulting chiral diazepane is then protected with Boc2O to afford the final product.

Performance Comparison of Synthetic Routes:

FeatureFukuyama-Mitsunobu CyclizationBiocatalytic IARA
Starting Material Chiral (R)-2-aminopropan-1-olAchiral aminoketone
Stereocontrol Substrate-controlledCatalyst-controlled (enzyme)
Reagents Stoichiometric amounts of DEAD and PPh3Catalytic amount of enzyme
Reaction Conditions Anhydrous, often cryogenicAqueous, mild temperature and pH
Byproducts Triphenylphosphine oxide, reduced DEADMinimal, easily separable
Scalability Demonstrated on a multikilogram scale[2]Potentially scalable, dependent on enzyme availability and stability
Enantiomeric Excess High, dependent on the purity of the starting materialTypically very high (>99%)[3]

Alternative Chiral Building Blocks in ROCK Inhibitor Synthesis

For instance, the synthesis of other ROCK inhibitors has utilized different chiral building blocks, such as chiral amino alcohols and diamines, to construct piperidine, pyrrolidine, and other heterocyclic systems. The choice of the chiral synthon directly influences the three-dimensional arrangement of the molecule in the kinase binding pocket, affecting key interactions with amino acid residues.

Conceptual Comparison of Chiral Scaffolds:

Chiral ScaffoldPotential AdvantagesPotential Disadvantages
(R)-3-methyl-1,4-diazepane Proven efficacy in Ripasudil, provides a specific 3D conformation.Synthesis can be multi-step.
Chiral Piperidines Well-established chemistry, rigid scaffold can enhance binding affinity.May have different off-target effects compared to diazepanes.
Chiral Pyrrolidines Smaller ring size, can access different regions of the binding pocket.May be more flexible, potentially leading to lower binding affinity.
Acyclic Chiral Amines Simpler to synthesize.Increased flexibility can be detrimental to potency and selectivity.

The development of potent and selective ROCK inhibitors often involves extensive SAR studies where different chiral fragments are systematically evaluated.[5] The superior performance of Ripasudil suggests that the (R)-3-methyl-1,4-diazepane scaffold provides an optimal orientation of the isoquinoline sulfonyl moiety for interaction with the ROCK active site.

Conclusion

(R)-1-Boc-3-methyl-diazepane stands out as a highly valuable chiral building block, particularly for its role in the synthesis of the clinically successful ROCK inhibitor, Ripasudil. The established Fukuyama-Mitsunobu cyclization offers a reliable and scalable synthetic route. Emerging biocatalytic methods, such as intramolecular asymmetric reductive amination, present a greener and potentially more efficient alternative, promising high enantioselectivity under mild conditions.

While other chiral scaffolds are employed in the broader field of kinase inhibitor discovery, the specific conformation provided by the (R)-3-methyl-1,4-diazepane ring appears to be a key determinant of the high potency and efficacy of Ripasudil. For researchers in drug discovery and development, a thorough evaluation of both the synthetic accessibility and the ultimate impact on biological activity is crucial when selecting a chiral synthon. The comparative analysis provided in this guide serves as a foundational resource for making informed decisions in the design and execution of complex, stereoselective syntheses.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-1-Boc-3-methyl-diazepane

A Comprehensive Guide to the Safe Disposal of (R)-1-Boc-3-methyl-[1][2]diazepane

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of a chemical, from synthesis to disposal. The proper management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-1-Boc-3-methyl-[1][2]diazepane (CAS No. 223644-10-8), a common intermediate in organic synthesis. By understanding the causality behind these procedures, we can ensure a self-validating system of safety and responsibility.

Hazard Profile and Essential Safety Precautions

(R)-1-Boc-3-methyl-[1][2]diazepane is a Boc-protected amine derivative. While a specific, comprehensive hazard profile for this exact molecule is not extensively documented, its structural class suggests potential hazards that must be managed with caution. Safety data for the compound indicates it should be handled as a hazardous substance, with one supplier noting it is harmful if swallowed.[3] Similar Boc-protected heterocyclic amines are known to cause skin irritation, serious eye damage, and potential respiratory irritation. Therefore, a conservative and diligent approach to handling and personal protection is mandatory.

Table 1: Chemical and Physical Properties

Property Value Reference
CAS Number 223644-10-8 [3][4]
Molecular Formula C₁₁H₂₂N₂O₂ [4]
Molecular Weight 214.30 g/mol [4]
Appearance Solid [3]

| Storage | 4°C, protect from light |[4] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard mandated by the Occupational Safety & Health Administration (OSHA) to ensure worker safety.[5]

Table 2: Personal Protective Equipment (PPE) Requirements

PPE Category Specification Rationale and Causality
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. Protects eyes from accidental splashes of solutions or contact with solid particulates, preventing serious eye damage.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Prevents direct skin contact, which can cause irritation or potential absorption of the chemical.[6][7]
Body Protection A standard laboratory coat. Protects skin and clothing from accidental spills and contamination.[6][7]

| Respiratory Protection | Generally not required when handled in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if creating dust or aerosols. | Minimizes the risk of inhaling fine particles, which may cause respiratory tract irritation.[7] |

The Regulatory Landscape: EPA and OSHA

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] RCRA establishes a "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[8] Concurrently, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[5][11][12]

Core Disposal Protocol: A Step-by-Step Approach

This protocol is designed to ensure that (R)-1-Boc-3-methyl-[1][2]diazepane waste is handled in a manner that is safe, compliant, and environmentally sound.

Step 1: Waste Identification and Segregation

The first crucial step, as outlined by the EPA, is to identify the material as a hazardous waste.[13]

  • Designate a Waste Stream: Create a specific waste container exclusively for (R)-1-Boc-3-methyl-[1][2]diazepane and any materials grossly contaminated with it (e.g., pipette tips, weighing papers, contaminated gloves).

  • Avoid Co-mingling: Do not mix this waste with other chemical streams, especially strong acids or oxidizers.[1] The Boc protecting group is acid-labile, and mixing with acidic waste could trigger an unintended chemical reaction.[14] Segregation is a fundamental principle of safe laboratory waste management.

Step 2: Waste Collection and Containerization
  • Select a Compatible Container: Collect all waste (solid and solutions) in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][7] A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste: If the compound is in a solution, collect it as liquid chemical waste. Never dispose of solutions containing this chemical down the drain.[6] Diazepane derivatives are known to be persistent in the environment and are not effectively removed by standard wastewater treatment processes.[15]

  • Keep Containers Closed: Except when adding waste, the container must remain sealed to prevent the release of vapors and to avoid spills.[1]

Step 3: Proper Labeling

Accurate labeling is an OSHA requirement and is critical for safety and compliance.[16]

  • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as you begin collecting waste.

  • Complete Information: The label must include:

    • The full chemical name: "(R)-1-Boc-3-methyl-[1][2]diazepane".

    • The words "Hazardous Waste".

    • An indication of the hazards (e.g., "Irritant," "Harmful").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must still be treated as hazardous waste until properly decontaminated.[6]

  • Triple-Rinse Procedure:

    • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous waste and add it to your designated waste container for (R)-1-Boc-3-methyl-[1][2]diazepane.[7]

  • Final Disposal of Container: After triple-rinsing, deface or remove the original label. The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policies.[7]

Step 5: Storage and Final Disposal
  • Safe Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and general traffic.[1]

  • Arrange for Professional Disposal: The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7] These professionals will use approved methods, such as high-temperature incineration, to ensure the complete destruction of the chemical in a compliant manner.[17]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Risk: For a small spill, if you are trained and it is safe to do so, proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE detailed in Table 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[6]

  • Clean the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6]

  • Dispose of Cleaning Materials: All materials used for cleanup (wipes, gloves, absorbents) must be collected and disposed of as hazardous waste.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper management and disposal of (R)-1-Boc-3-methyl-[1][2]diazepane waste.

DisposalWorkflowstartWaste Generation((R)-1-Boc-3-methyl-[1,4]diazepane)spillSpill Occursstart->spillsegregateStep 1: Segregate Waste(Do not mix with acids or other streams)start->segregateIs it pure waste orcontaminated material?empty_containerEmpty Original Containerstart->empty_containerehs_pickupArrange EHS Pickupfor Final DisposalabsorbSpill Protocol:Absorb with inert materialspill->absorbSmall & Safe to CleanevacuateEvacuate & Call EHS/Emergency Responsespill->evacuateLarge or UnsafecollectStep 2: Collect inCompatible Containersegregate->collectlabelingStep 3: Label Container'Hazardous Waste' + Chemical Namecollect->labelingstorageStep 5: Store in DesignatedSatellite Accumulation Arealabeling->storagestorage->ehs_pickupabsorb->collectCollect ashazardous wastedecontaminateStep 4: Triple-Rinsewith Solventempty_container->decontaminaterinsateCollect Rinsateas Hazardous Wastedecontaminate->rinsatedispose_containerDispose of Clean Containeras Non-Hazardous Wastedecontaminate->dispose_containerrinsate->collect

Caption: Disposal workflow for (R)-1-Boc-3-methyl-[1][2]diazepane.

Conclusion

The responsible disposal of (R)-1-Boc-3-methyl-[1][2]diazepane is a critical aspect of laboratory work that safeguards researchers, the community, and the environment. By adhering to this structured protocol—rooted in the principles of hazard assessment, segregation, proper containment, and regulatory compliance—we uphold our professional duty to conduct science safely and ethically. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.

Navigating the Safe Handling of (R)-1-Boc-3-methyl-diazepane: A Guide for Laboratory Professionals

Navigating the Safe Handling of (R)-1-Boc-3-methyl-[1][2]diazepane: A Guide for Laboratory Professionals

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (R)-1-Boc-3-methyl-[1][2]diazepane (CAS No. 223644-10-8), a substituted diazepine derivative. As a compound with potential biological activity, it warrants a cautious and well-documented approach to its use in the laboratory.[3]

Hazard Identification and Risk Assessment: The Precautionary Principle

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of material being used, the nature of the experimental procedures, and the potential for aerosol or dust formation.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling (R)-1-Boc-3-methyl-[1][2]diazepane. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a fume hood Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if handled in a certified chemical fume hood
Performing reactions and work-up procedures Tightly fitting safety goggles with side-shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if handled in a certified chemical fume hood
Handling outside of a fume hood (not recommended) Tightly fitting safety goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator may be necessary based on risk assessment
Cleaning spills Tightly fitting safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsA NIOSH-approved respirator may be necessary depending on the spill size and ventilation

Causality Behind PPE Choices:

  • Eye Protection: Tightly fitting safety goggles are essential to prevent accidental splashes from reaching the eyes.[3]

  • Hand Protection: Chemical-resistant gloves are necessary to prevent skin contact.[3] It is crucial to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after removing them.

  • Body Protection: A laboratory coat protects against incidental contact and contamination of personal clothing.

  • Respiratory Protection: Handling the solid form of this compound should ideally be done in a chemical fume hood to minimize the risk of inhalation.[3]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Workflow for Safe Handling of (R)-1-Boc-3-methyl-[1][2]diazepane

SafeHandlingWorkflowcluster_prepPreparationcluster_handlingHandling (in Chemical Fume Hood)cluster_cleanupPost-Handling & DisposalPrepConduct Pre-Handling Risk AssessmentGatherPPEGather and Inspect All Necessary PPEPrep->GatherPPEWeighWeigh Solid CompoundGatherPPE->WeighDon PPEDissolvePrepare SolutionWeigh->DissolveReactPerform Chemical ReactionDissolve->ReactDecontaminateDecontaminate Glassware and SurfacesReact->DecontaminateDisposeWasteDispose of Waste in Labeled ContainersDecontaminate->DisposeWasteRemovePPERemove and Dispose of PPE CorrectlyDisposeWaste->RemovePPE

Caption: Workflow for the safe handling of (R)-1-Boc-3-methyl-[1][2]diazepane.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Label all containers clearly with the chemical name, concentration, and date.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • When transferring the solid, use appropriate tools (e.g., spatula) to minimize dust generation.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[3]

  • Inhalation: If breathing is difficult, move the individual to fresh air. If symptoms persist, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place the spilled material and any contaminated absorbent into a sealed, labeled container for proper disposal.[3]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Storage and Disposal: Maintaining a Safe Environment

Proper storage and disposal are essential for long-term laboratory safety.

  • Storage: Store (R)-1-Boc-3-methyl-[1][2]diazepane in a tightly closed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration (4°C) and protection from light.[1]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Excess and expired materials should be handled by a licensed hazardous material disposal company.[3] Do not pour chemical waste down the sink.

By adhering to these guidelines, researchers can confidently and safely handle (R)-1-Boc-3-methyl-[1][2]diazepane, fostering a secure and productive laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.